2-Bromo-5-benzoylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVOIIUHSEYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305455 | |
| Record name | 2-Bromo-5-benzoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31161-46-3 | |
| Record name | (5-Bromo-2-thienyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-thienyl)phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31161-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-benzoylthiophene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromothiophen-2-yl)-phenylmethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5-BROMO-2-THIENYL)PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Bromo-5-benzoylthiophene CAS number and properties
An In-Depth Technical Guide to 2-Bromo-5-benzoylthiophene: Synthesis, Properties, and Applications
Introduction
(5-bromothiophen-2-yl)(phenyl)methanone, commonly known as this compound, is a pivotal heterocyclic ketone that has garnered significant attention in both academic and industrial research. Its unique molecular architecture, which integrates a reactive bromine atom, a versatile benzoyl group, and an electronically rich thiophene core, establishes it as a highly valuable synthetic intermediate.[1][2] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, validated synthesis protocols, key applications, and essential safety protocols, tailored for researchers and professionals in chemical synthesis and drug development.
PART 1: Core Chemical and Physical Properties
The utility of any chemical intermediate begins with a thorough understanding of its physicochemical properties. This compound is typically a light yellow powder or crystalline solid at room temperature.[3][4] Its properties are well-documented, providing a solid foundation for its application in further synthetic endeavors.
| Property | Value | Source(s) |
| CAS Number | 31161-46-3 | [1][5][][7] |
| IUPAC Name | (5-bromothiophen-2-yl)(phenyl)methanone | [1][5][] |
| Molecular Formula | C₁₁H₇BrOS | [5][8] |
| Molecular Weight | 267.14 g/mol | [1][5] |
| Appearance | Light yellow powder / Crystalline solid | [3][8] |
| Melting Point | 45-46 °C | [3][4][5] |
| Boiling Point | ~361.7 °C at 760 mmHg | [3][5] |
| Density | ~1.54 g/cm³ | [3][] |
| Solubility | Good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | [2] |
| InChI Key | DHPVOIIUHSEYJY-UHFFFAOYSA-N | [1][] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | [5][] |
PART 2: Synthesis Methodologies and Protocols
The synthesis of this compound can be achieved through several strategic routes. The most prevalent and industrially scalable method is the Friedel-Crafts acylation of 2-bromothiophene. This electrophilic aromatic substitution reaction leverages a Lewis acid to activate the acylating agent (benzoyl chloride), which then attacks the electron-rich thiophene ring. The bromine atom on 2-bromothiophene acts as a deactivating group but directs substitution to the C5 position, leading to the desired product with high regioselectivity and yield.[1]
Alternative methods include the direct electrophilic bromination of 5-benzoylthiophene and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer different approaches to constructing the target molecule.[1]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol details a reliable method for synthesizing this compound from 2-bromothiophene and benzoyl chloride using a stannic chloride catalyst.[9]
Materials:
-
2-Bromothiophene (0.1 mole)
-
Benzoyl chloride (0.1 mole)
-
Stannic chloride (SnCl₄) (0.1 mole)
-
Methylene chloride (CH₂Cl₂)
-
Deionized water
-
Diethyl ether
-
1 N Sodium hydroxide (NaOH)
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, combine 2-bromothiophene (0.1 mole), benzoyl chloride (0.1 mole), and 100 mL of methylene chloride.
-
Catalyst Addition: Carefully add stannic chloride (0.1 mole) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 4 hours.
-
Quenching: Upon completion, cool the mixture and cautiously add 65 mL of water. Stir the two-phase system vigorously for 20 minutes to quench the reaction.
-
Extraction: Add 165 mL of diethyl ether to the mixture. Separate the organic phase.
-
Washing: Wash the collected organic phase sequentially with 20 mL of 1 N sodium hydroxide and then twice with 20 mL of water.
-
Isolation: Concentrate the organic phase under reduced pressure to yield a crude oil, which should crystallize upon standing.
-
Purification: The crude product can be further purified by warming with 25 mL of hexane (a two-phase system will form) and then cooling to induce crystallization, yielding the purified 5-benzoyl-2-bromothiophene.[9]
PART 3: Key Applications in Research & Development
The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.[10]
Intermediate in Pharmaceutical Discovery
This compound is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the strategic introduction of diverse molecular fragments.[10] This is critical in structure-activity relationship (SAR) studies.
A notable application is its use as a precursor for potent microtubule inhibitors that target the colchicine binding site.[1] These agents are of high interest in oncology, as disrupting tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.[11] The benzoyl-thiophene scaffold serves as a core pharmacophore that can be elaborated to optimize binding and efficacy while potentially reducing the neurotoxicity associated with other colchicine-site binders.[1]
Precursor in Materials Science
Beyond pharmaceuticals, this compound is a foundational material for developing organic semiconductors and compounds with tailored photoelectric properties.[1][2] The thiophene ring is an electron-rich heterocycle that facilitates charge transport, a desirable characteristic for materials used in next-generation technologies like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2] The bromine and benzoyl groups allow for its incorporation into larger polymeric systems, enabling the fine-tuning of electronic and optical properties.[1]
PART 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Identification:
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Irritant: Causes skin, eye, and respiratory system irritation.[4]
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4][14]
-
Skin: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move the victim to fresh air.[14]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[12]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep away from strong oxidizing agents, acids, and bases.[12]
Conclusion
This compound (CAS No. 31161-46-3) is a cornerstone intermediate whose value is derived from its structural versatility. The strategic placement of a bromine atom and a benzoyl group on a thiophene scaffold provides chemists with multiple reactive sites for elaboration. This has led to its indispensable role in the development of advanced pharmaceuticals, particularly anti-cancer agents, and high-performance organic electronic materials. A firm grasp of its properties, synthesis, and safety protocols enables researchers to fully exploit its synthetic potential.
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An In-depth Technical Guide to 2-Bromo-5-benzoylthiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-benzoylthiophene (CAS No: 31161-46-3), a pivotal heterocyclic building block in modern organic synthesis. The document delineates its fundamental physicochemical properties, spectroscopic signature, and detailed, field-proven protocols for its synthesis and purification. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The guide further explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its significant applications in the development of novel therapeutics and advanced organic materials. This content is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and development.
Chemical Identity and Physicochemical Properties
This compound is a substituted thiophene featuring a bromine atom at the 2-position and a benzoyl group at the 5-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures.[2]
Structure:
The key physicochemical properties are summarized in the table below, providing researchers with essential data for experimental design and process development.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow powder/solid.[4][6] | [4][6] |
| Melting Point | 102-104 °C (Note: Ranges of 41-43 °C and 45-46 °C are also reported, suggesting potential polymorphism or variance in purity).[1][3][4][7] | [1][3][4][7] |
| Boiling Point | ~361.7 - 369.9 °C at 760 mmHg (Predicted).[3][4] | [3][4] |
| Density | ~1.5 g/cm³ (Predicted).[3][6] | [3][6] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Insoluble in water.[1][4] | [1][4] |
| Vapor Pressure | 2.03E-05 mmHg at 25°C.[3] | [3] |
| Flash Point | ~172.6 - 177.5 °C.[3][4] | [3][4] |
| XLogP3 | 4.3 (Indicates significant lipophilicity).[1][6] | [1][6] |
Synthesis and Purification Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.[1][2][8] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃).[7][8][9]
Causality in Experimental Design:
-
Choice of Catalyst: A strong Lewis acid like SnCl₄ or AlCl₃ is essential.[7][8] It coordinates with the carbonyl oxygen of benzoyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion (or a highly polarized complex) that can be attacked by the electron-rich thiophene ring.[10][11][12]
-
Solvent: A non-polar, aprotic solvent like methylene chloride (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.[7][8]
-
Reaction Control: The benzoyl group is an electron-withdrawing group, which deactivates the thiophene ring.[2] However, the sulfur atom directs electrophilic substitution to the 2- and 5-positions. Since the starting material is 2-bromothiophene, the acylation preferentially occurs at the vacant and electronically favored 5-position.[2]
-
Quenching: The reaction is quenched by the addition of water or dilute acid to decompose the Lewis acid-ketone complex and any remaining catalyst, precipitating the crude product.[7][8]
-
Purification: Recrystallization from a solvent system like hexane is effective for removing unreacted starting materials and byproducts, yielding a purified crystalline solid.[8]
Detailed Step-by-Step Protocol:
This protocol is adapted from established literature procedures.[7][8]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. Add 2-bromothiophene (1.0 eq) and benzoyl chloride (1.0 eq) to dry methylene chloride.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add the Lewis acid catalyst (e.g., stannic chloride, 1.0 eq, or aluminum chloride, 1.0 eq) to the stirred solution.[7][8] Note: The addition is exothermic and should be controlled.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2.5-4 hours.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, carefully pour the mixture into a beaker containing a mixture of ice and 1 M hydrochloric acid to quench the reaction.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of methylene chloride (e.g., 3 x 50 mL).[7]
-
Washing: Combine the organic layers and wash sequentially with water, 1 N sodium hydroxide, and finally water again to remove acidic impurities.[8] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Isolation & Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from hexane to yield purified this compound as a crystalline solid.[7][8]
-
Validation: Confirm product identity and purity via melting point analysis and spectroscopic methods (NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts synthesis.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.[2]
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the protons on the thiophene and benzoyl rings. A representative spectrum in CDCl₃ would show signals for the phenyl protons (multiplets between δ 7.5-7.9 ppm) and the two thiophene protons (doublets around δ 7.1-7.4 ppm), with coupling constants characteristic of their positions on the ring.[7]
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum complements the ¹H NMR data by showing signals for all 11 carbon atoms in the molecule, including the carbonyl carbon (typically downfield, >180 ppm) and the carbon atoms of the thiophene and phenyl rings, with chemical shifts influenced by the bromine and benzoyl substituents.[2]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would be observed at m/z 266 and 268.[8]
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a highly versatile synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[2]
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. This compound can be coupled with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) to generate a wide array of biaryl and vinyl-substituted thiophenes.[2][13][14][15] This reaction is fundamental for building the core structures of many pharmaceutical and material science targets.[13][16]
Suzuki Coupling Reaction Diagram
Caption: Suzuki cross-coupling reaction pathway.
-
Other Cross-Coupling Reactions: The C-Br bond can also participate in other key transformations, including Stille, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups such as alkyl, alkynyl, and vinyl moieties.[17]
Applications in Research and Development
This compound is not merely a laboratory chemical; it is a key starting material in high-value applications.
-
Pharmaceutical Research: This compound is a critical precursor for synthesizing novel small molecules with therapeutic potential.[2] It has been utilized as a key intermediate in the development of potent microtubule inhibitors that target the colchicine binding site.[2][18] These agents show promise as antitumor therapies, potentially with reduced neurological toxicity compared to existing treatments.[2][18] The thiophene core is a common scaffold in medicinal chemistry, and the ability to functionalize it via the bromine and benzoyl groups is crucial for structure-activity relationship (SAR) studies.
-
Materials Science: In the field of materials science, this compound serves as a foundational building block for creating organic semiconductors and other materials with unique photoelectric properties.[2][4] Its rigid structure and potential for functionalization make it a candidate for developing advanced materials used in technologies like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[3]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[3]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[1][4] Recommended storage temperature is often 2-8°C under an inert atmosphere to prevent degradation.[1][19]
Conclusion
This compound is a high-value, versatile chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its robust synthesis via Friedel-Crafts acylation and its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for chemists. Its demonstrated utility as a precursor to advanced pharmaceuticals and functional organic materials underscores its importance in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization.
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A Technical Guide to 2-Bromo-5-benzoylthiophene: Structure, Synthesis, and Applications
This guide provides an in-depth analysis of 2-Bromo-5-benzoylthiophene, a pivotal heterocyclic compound. We will explore its molecular architecture, synthesis methodologies, and its critical role as a versatile building block in the realms of pharmaceutical development and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and materials engineering who require a comprehensive understanding of this compound's properties and applications.
Introduction: The Significance of a Doubly Functionalized Thiophene Core
This compound is an organic compound built upon a five-membered, sulfur-containing aromatic ring known as thiophene.[1] Its significance in synthetic chemistry stems from its unique dual-functionalization. The molecule possesses two key reactive sites: a bromine atom at the 2-position and a benzoyl group at the 5-position.[2] This distinct architecture makes it an exceptionally valuable intermediate.[3] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the strategic construction of carbon-carbon and carbon-heteroatom bonds.[4] Simultaneously, the benzoyl group's ketone functionality offers a site for nucleophilic additions and other modifications.[4] This combination of reactive centers allows for sequential, regioselective modifications, making it a cornerstone precursor for complex molecular targets in drug discovery and advanced materials.[5]
Molecular Structure and Nomenclature
The precise identification of a chemical entity is foundational to reproducible science. This compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a stable solid under standard laboratory conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white or pale yellow powder/crystalline solid. | [3][7][10] |
| Melting Point | 45-46 °C | [8][10][11] |
| Boiling Point | ~361.7 - 369.9 °C (Predicted) | [3][8] |
| Density | ~1.54 g/cm³ (Predicted) | [8][10] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [3] |
| Flash Point | ~172.6 °C | [8][11] |
Synthesis and Chemical Reactivity
The utility of this compound is intrinsically linked to its synthesis and subsequent reactivity. Understanding the causality behind its formation is key to leveraging it effectively.
Primary Synthetic Route: Friedel-Crafts Acylation
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene.[5][7][12]
-
Mechanism: This reaction involves the electrophilic substitution of a hydrogen atom on the 2-bromothiophene ring. Benzoyl chloride acts as the acylating agent. A Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃), is crucial.[7][12] The catalyst coordinates with the benzoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.
-
Regioselectivity: The sulfur atom in the thiophene ring directs electrophilic attack preferentially to the 2- and 5-positions. Since the 2-position is already occupied by bromine, acylation occurs with high selectivity at the 5-position, leading to high yields of the desired product, often exceeding 90%.[5][7]
Alternative Synthetic Pathways
While Friedel-Crafts acylation is dominant, other methods exist:
-
Bromination of 2-Benzoylthiophene: An alternative two-step process involves first acylating thiophene to produce 2-benzoylthiophene. Subsequent electrophilic bromination with N-bromosuccinimide (NBS) or Br₂ selectively installs the bromine atom at the 5-position.[5]
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic strategies, such as the Suzuki-Miyaura reaction, can be employed. This involves coupling 2,5-dibromothiophene with a benzoyl boronic acid derivative in the presence of a palladium catalyst, offering a different approach to constructing the C-C bond.[5]
Core Reactivity
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups:
-
The C-Br Bond: The bromine atom is an excellent leaving group, making it the primary site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.[4]
-
The Benzoyl Group: The carbonyl (C=O) in the benzoyl group is susceptible to nucleophilic attack. It can undergo reactions like reduction to an alcohol, condensation reactions, or the formation of imines, providing a secondary point for molecular elaboration.[4]
Core Applications in Research and Development
The unique bifunctional nature of this compound makes it a high-value precursor in two major fields: drug discovery and materials science.
Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a key starting material for building more complex, biologically active molecules.
A prominent example is its use in the development of novel microtubule inhibitors that target the colchicine binding site on tubulin.[5] These compounds are of significant interest as potential anti-cancer agents. By using this compound as a core, researchers can systematically modify the structure to optimize potency and reduce the neurological toxicity often associated with existing treatments.[5] Its structure is also integral to structure-activity relationship (SAR) studies aimed at discovering new antiviral and anti-inflammatory agents.[4]
Materials Science and Organic Electronics
In materials science, this compound is a foundational component for creating organic semiconductors.[3][5] The electron-rich and planar nature of the thiophene ring is highly beneficial for charge transport.[4] This compound is used to synthesize functional materials for next-generation technologies, including:
-
Organic Light-Emitting Diodes (OLEDs): It can be incorporated into larger conjugated systems that form the emissive or charge-transport layers in OLED displays.[3][5]
-
Organic Photovoltaics (OPVs): It serves as a building block for donor or acceptor materials in solar cells.[5]
Spectroscopic Characterization
Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on both the thiophene and phenyl rings. Based on literature data, the approximate chemical shifts (in CDCl₃) are: δ 7.84 (d, 2H, ortho-protons of phenyl), 7.62 (t, 1H, para-proton of phenyl), 7.52 (t, 2H, meta-protons of phenyl), 7.40 (d, 1H, thiophene proton), and 7.15 (d, 1H, thiophene proton).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (approx. 1630-1680 cm⁻¹), aromatic C=C stretches (approx. 1450-1600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and a C-Br stretch in the fingerprint region.[13]
-
Mass Spectrometry (MS): The mass spectrum is most notable for its molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity at m/z values corresponding to 266 and 268.[12][13]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a self-validating system for the synthesis of this compound, adapted from established literature procedures.[7][12]
Objective: To synthesize this compound from 2-bromothiophene and benzoyl chloride.
Materials:
-
2-Bromothiophene
-
Benzoyl chloride
-
Stannic chloride (SnCl₄) or Aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂) or Carbon disulfide (CS₂) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Diethyl ether for chromatography
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiophene (1.0 eq) and anhydrous methylene chloride.
-
Addition of Reagent: Add benzoyl chloride (1.0 eq) to the solution and stir.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and portion-wise, add the Lewis acid catalyst (e.g., stannic chloride, 1.0 eq) while maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2.5 to 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath and carefully quench it by slowly adding 1 M HCl.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with methylene chloride.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a hexane/ether or hexane/ethyl acetate gradient, to afford the pure product as a crystalline solid.[7]
Safety and Handling
As with any chemical reagent, proper handling is essential.
-
Hazards: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[2][8] It is also irritating to the respiratory system.[8]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and robust synthesis make it a reliable and versatile building block. For professionals in drug development, it provides a validated starting point for creating novel therapeutics, particularly in oncology. For materials scientists, it is a key component in the rational design of next-generation organic electronic devices. A thorough understanding of its properties and chemistry, as outlined in this guide, is fundamental to unlocking its full potential in research and commercial applications.
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Foreword: The Analytical Imperative for 2-Bromo-5-benzoylthiophene
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-benzoylthiophene
This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring a thiophene ring functionalized with both a bromine atom and a benzoyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals and advanced organic materials, including semiconductors and OLEDs[1][2]. For researchers, scientists, and drug development professionals, the ability to unambiguously identify and characterize this molecule, whether as a final product, a starting material, or a process-related impurity, is paramount. The presence of impurities can significantly impact the safety and efficacy of a pharmaceutical product, making their detection and structural elucidation a regulatory necessity[3].
This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. We move beyond mere procedural lists to explore the underlying causality of analytical choices, ensuring a robust and self-validating methodology.
Physicochemical Properties and Analytical Considerations
Understanding the fundamental properties of this compound is the first step in designing a successful analytical strategy.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₁₁H₇BrOS | [4][5] | Defines the theoretical monoisotopic mass and isotopic distribution. |
| Molar Mass | ~267.14 g/mol | [4][5] | Guides the selection of mass scan ranges. |
| Physical State | Solid (crystalline or powder) | [1][6] | Requires dissolution in an appropriate organic solvent for analysis. |
| Melting Point | 45-46 °C | [4][6] | Suggests sufficient thermal stability for Gas Chromatography (GC) analysis. |
| Solubility | Soluble in organic solvents like CH₂Cl₂, CHCl₃, THF | [1] | Facilitates straightforward sample preparation for both GC and LC-MS. |
The presence of the bromine atom is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively)[7]. This natural distribution imparts a highly characteristic isotopic signature in the mass spectrum, where any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z)[8][9]. This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an ion.
Strategic Selection of Analytical Platforms: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the analytical objective and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of pure, volatile, and thermally stable compounds like this compound[10][11].
-
Expertise & Causality: The compound's relatively low melting point and predicted boiling point (361.7 °C) indicate it is sufficiently volatile and stable for GC analysis without derivatization[4]. We couple GC with Electron Ionization (EI), a "hard" ionization technique. EI utilizes a high-energy electron beam (standardized at 70 eV) to induce ionization and extensive, reproducible fragmentation[12][13]. This creates a rich fragmentation pattern that serves as a unique "fingerprint" for the molecule, which is invaluable for definitive structural confirmation and library matching[14].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the platform of choice when analyzing for this compound in complex matrices (e.g., reaction mixtures, biological fluids) or when dealing with trace-level impurities[15][16].
-
Expertise & Causality: This approach uses "soft" ionization techniques like Electrospray Ionization (ESI), which typically generates a protonated molecular ion ([M+H]⁺) with minimal initial fragmentation[12][17]. This is advantageous for confirming the molecular weight of the analyte in a complex mixture. To gain structural information, we employ tandem mass spectrometry (MS/MS). The [M+H]⁺ ion is isolated and then fragmented through Collision-Induced Dissociation (CID)[12][18]. This controlled fragmentation allows for the elucidation of the structure while benefiting from the superior separation capabilities of HPLC for complex samples[19].
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, incorporating principles of analytical method validation[20][21][22].
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is optimized for the structural identification of the pure compound.
1. Sample Preparation:
- Accurately weigh ~1 mg of this compound.
- Dissolve in 1 mL of HPLC-grade dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
2. GC-MS System & Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | High-performance single quadrupole detector. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic resolution. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min | A temperature ramp effectively separates the analyte from any solvent or minor impurities. |
| Ionization Mode | Electron Ionization (EI) | The gold standard for generating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Maximizes ionization efficiency and yields standardized, library-comparable spectra[13]. |
| Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Scan Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |
3. Data Analysis:
- Identify the chromatographic peak for this compound.
- Extract the mass spectrum from this peak.
- Analyze the fragmentation pattern, paying close attention to the molecular ion's isotopic signature and the characteristic fragment ions.
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)
This protocol is designed for quantifying the compound or identifying it in a complex mixture.
1. Sample Preparation:
- Prepare samples as in the GC-MS protocol, but use a solvent compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).
- Filter the final dilution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System & Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation for complex samples. |
| MS System | Sciex Triple Quad 6500+ or equivalent | High sensitivity and specificity for targeted analysis. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reverse-phase chemistry for retaining moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Enhances protonation for positive-mode ESI[12]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min | A standard gradient to elute the compound and clean the column. |
| Ionization Mode | ESI Positive | The benzoyl group and thiophene sulfur are potential sites for protonation. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, monitor specific precursor → product transitions[16]. |
| Collision Gas | Argon | Standard inert gas for CID. |
| Collision Energy | Optimize experimentally (e.g., 15-40 eV) | Energy must be tuned to maximize the signal of the desired product ion. |
Visualization of the Analytical Workflow
The generalized workflow for mass spectrometric analysis is a systematic process ensuring data quality and integrity.
Caption: A generalized experimental workflow for mass spectrometry analysis.
Fragmentation Pattern Analysis: The Molecular Fingerprint
The fragmentation of this compound under Electron Ionization (EI) is governed by the relative stability of the resulting ions and the strengths of the chemical bonds. The benzoyl functional group is a dominant director of fragmentation[16].
The Molecular Ion (M•⁺)
The initial event is the removal of an electron to form the molecular ion radical (M•⁺) at m/z 266/268 . The presence of bromine dictates a characteristic isotopic pattern with two peaks of nearly equal intensity, which is definitive proof of a single bromine atom in the ion[7][8].
Primary Fragmentation Pathways
The most probable fragmentation pathways involve the cleavage of the most labile bonds to form stable carbocations.
1. Formation of the Benzoyl Cation (m/z 105):
- Mechanism: The most favorable fragmentation is the α-cleavage of the C-C bond between the carbonyl group and the thiophene ring. This yields the highly stable, resonance-stabilized benzoyl cation ([C₆H₅CO]⁺).
- Significance: This fragment at m/z 105 is often the base peak (the most abundant ion) in the spectra of benzoyl-containing compounds[16]. Its presence is a strong indicator of the benzoyl moiety.
2. Formation of the Phenyl Cation (m/z 77):
- Mechanism: The benzoyl cation (m/z 105) readily loses a neutral carbon monoxide (CO) molecule.
- Significance: The resulting phenyl cation ([C₆H₅]⁺) at m/z 77 is another hallmark of benzoyl compounds and further confirms the structure[14][16].
3. Formation of the Bromothienoyl Cation (m/z 191/193):
- Mechanism: An alternative α-cleavage can occur at the C-C bond between the carbonyl group and the phenyl ring, leading to the formation of the 5-bromo-2-thienoyl cation.
- Significance: This fragment at m/z 191/193 retains the bromine atom, and therefore exhibits the characteristic 1:1 isotopic pattern. It provides direct evidence for the connectivity of the bromine and the thiophene ring.
4. Loss of Bromine Radical:
- Mechanism: The molecular ion can lose a bromine radical (•Br) due to the relative weakness of the C-Br bond.
- Significance: This results in a fragment ion at m/z 187 ([M-Br]⁺). This pathway confirms the mass of the organic backbone of the molecule.
Summary of Key Fragment Ions
| m/z (Mass-to-Charge) | Proposed Ion Structure / Formula | Fragmentation Pathway | Significance |
| 266 / 268 | [C₁₁H₇BrOS]•⁺ | Molecular Ion (M•⁺) | Confirms molecular weight and presence of one bromine atom. |
| 191 / 193 | [C₅H₂BrOS]⁺ | Loss of •C₆H₅ from M•⁺ | Confirms bromothienoyl moiety. |
| 187 | [C₁₁H₇OS]⁺ | Loss of •Br from M•⁺ | Confirms mass of the organic backbone. |
| 105 | [C₇H₅O]⁺ | Loss of •C₄H₂BrS from M•⁺ | Base Peak. Diagnostic for the benzoyl group[16]. |
| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | Confirms phenyl ring from the benzoyl group[16]. |
Visualization of the Fragmentation Pathway
The logical cascade of bond cleavages can be visualized to better understand the resulting mass spectrum.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a clear and logical process when grounded in the principles of ionization behavior and fragmentation chemistry. By selecting the appropriate analytical platform—GC-MS for pure sample identification or LC-MS/MS for complex mixture analysis—and understanding the diagnostic fragmentation patterns, particularly the bromine isotopic signature and the formation of the benzoyl cation at m/z 105, researchers can achieve unambiguous structural confirmation. The protocols and insights provided in this guide serve as a robust framework for developing and validating methods to ensure the quality, safety, and integrity of products and research involving this important chemical intermediate.
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An In-depth Technical Guide on the Infrared Spectroscopy of 2-Bromo-5-benzoylthiophene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide serves as a definitive technical resource on the application of Fourier Transform Infrared (FT-IR) spectroscopy for the characterization of 2-Bromo-5-benzoylthiophene. As a pivotal intermediate in pharmaceutical synthesis and materials science, rigorous structural verification of this compound is paramount.[1][2] This document provides a holistic overview, from the foundational principles governing its vibrational spectroscopy to detailed experimental protocols and data interpretation, ensuring scientific integrity and empowering researchers to achieve reliable and reproducible results.
The Strategic Importance of this compound: A Spectroscopic Perspective
This compound is a versatile synthetic building block, integral to the development of novel therapeutic agents and advanced organic materials.[1][2] Its molecular architecture, which combines a brominated thiophene ring with a benzoyl moiety, is a nexus of functional groups that lend themselves to precise identification via infrared spectroscopy. FT-IR serves as a rapid, non-destructive, and highly specific analytical tool for:
-
Identity Confirmation: Verifying the successful synthesis of the target molecule.
-
Purity Assessment: Detecting the presence of starting materials, intermediates, or by-products.
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing or drug development setting.
The infrared spectrum provides a unique molecular "fingerprint," where specific absorption bands correspond directly to the vibrational modes of the molecule's functional groups.
Theoretical Underpinnings: Deciphering the Vibrational Landscape
The infrared spectrum of this compound is a composite of the characteristic vibrations of its constituent parts. A causal understanding of these expected absorptions is critical for accurate spectral assignment.
-
Aromatic Systems (Phenyl and Thiophene Rings): Both rings contribute to a complex series of absorptions. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[3] The C=C stretching vibrations within the rings typically manifest as a series of bands of varying intensity between 1600 cm⁻¹ and 1400 cm⁻¹.[3][4]
-
The Carbonyl (C=O) Group: The ketone's C=O stretching vibration is the most intense and diagnostically significant peak in the spectrum. Due to conjugation with both the phenyl and thiophene aromatic systems, this band is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the 1680-1630 cm⁻¹ range.[1][5] This shift is a direct consequence of electron delocalization, which slightly weakens the C=O double bond.
-
Thiophene-Specific Vibrations: For 2-substituted thiophenes, characteristic ring stretching vibrations are observed between 1532-1347 cm⁻¹.[4] The C-H out-of-plane bending vibrations are also highly informative. For a 2,5-disubstituted thiophene ring, a strong band is expected in the 860-800 cm⁻¹ region.
-
Phenyl Ring Substitution Pattern: A monosubstituted phenyl ring (from the benzoyl group) gives rise to two strong C-H out-of-plane bending bands, typically around 770-730 cm⁻¹ and 720-680 cm⁻¹.[6]
-
The Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, generally between 690-515 cm⁻¹.[7][8]
The logical relationship between the molecule's structure and its expected spectral features is visualized below.
Caption: Causal relationship between molecular structure and FT-IR spectral features.
Experimental Protocol: A Self-Validating Workflow
This section details a robust, field-proven methodology for acquiring a high-fidelity FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred technique for solid samples due to its minimal sample preparation, high reproducibility, and excellent data quality.[9][10]
Instrumentation & Materials:
-
FT-IR Spectrometer (e.g., JASCO-6300, Bruker RFS 100/s).[4]
-
Diamond or Germanium ATR accessory.
-
This compound, solid powder (high purity).
-
Solvent for cleaning (e.g., Isopropyl alcohol).
-
Lint-free wipes.
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan (Trustworthiness Pillar 1):
-
Ensure the ATR crystal is impeccably clean by wiping it with a lint-free tissue dampened with isopropyl alcohol.
-
Launch the instrument control software and configure the acquisition parameters (see Data Acquisition Table below).
-
Crucially, perform a background scan. This scan captures the infrared signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.[9] This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest. This step is a foundational element of a self-validating protocol.
-
-
Sample Application & Analysis:
-
Place a small quantity (1-3 mg) of the solid this compound sample onto the center of the ATR crystal.
-
Engage the pressure arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for the evanescent wave to effectively probe the sample surface.[10]
-
Initiate the sample scan. The instrument will co-add the specified number of scans to enhance the signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
After acquisition, the software will automatically perform the background subtraction.
-
Apply an ATR correction algorithm. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the spectrum's peak intensities comparable to those from traditional transmission methods.
-
Perform a baseline correction to ensure all peaks originate from a flat, zero-absorbance baseline.
-
The following diagram illustrates this validated experimental workflow.
Caption: A validated experimental workflow for ATR-FTIR analysis.
Data Presentation and Spectral Assignment
The following table summarizes the key absorption bands expected in the FT-IR spectrum of this compound, grounded in authoritative spectral data.[1][3][6][7]
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Position (cm⁻¹) | Intensity | Causality & Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Vibrations of H atoms on both phenyl and thiophene rings. |
| C=O Stretch (Ketone) | 1680 - 1630 | Strong, Sharp | Key diagnostic peak. Lowered frequency due to conjugation with two aromatic rings. |
| Aromatic C=C Stretch | 1600 - 1400 | Medium-Weak | Multiple bands resulting from the complex skeletal vibrations of both rings. |
| Phenyl C-H Bend (OOP) | 770 - 730 & 720 - 680 | Strong | Highly characteristic of a monosubstituted phenyl ring. |
| Thiophene C-H Bend (OOP) | 860 - 800 | Strong | Indicative of the 2,5-disubstitution pattern on the thiophene ring. |
| C-Br Stretch | 690 - 515 | Medium-Strong | Found in the lower fingerprint region. |
Expertise in Interpretation: The most telling features for successful synthesis are the intense, sharp peak around 1650 cm⁻¹ (confirming the conjugated ketone) and the pattern of strong peaks between 860-680 cm⁻¹ (confirming the specific substitution on both aromatic rings). The absence of a broad O-H band (3500-3200 cm⁻¹) or a sharp C≡N band (~2250 cm⁻¹) would confirm the absence of common impurities like water or nitrile-containing precursors.
Conclusion: FT-IR as an Indispensable Tool
Infrared spectroscopy provides an unparalleled combination of speed, specificity, and reliability for the structural characterization of this compound. By understanding the theoretical basis of its vibrational modes and employing a rigorous, self-validating experimental workflow, researchers in drug development and materials science can confidently verify the identity and purity of this critical synthetic intermediate. This authoritative grounding ensures data integrity from the bench to downstream applications.
References
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- ACS Publications. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
- Edubirdie. (n.d.). FTIR-ATR | Study Guide.
- ChemBK. (2024). This compound.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
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- ResearchGate. (n.d.). Vibrational study of push–pull chromophores for second-order non-linear optics derived from rigidified thiophene π-conjugating spacers.
- ResearchGate. (n.d.). Vibrational Spectra and Calculations on Substituted Terthiophenes.
- ACS Publications. (1949). Electric Moments and Structure of Substituted Thiophenes. I. Certain Halogenated Derivatives. Journal of the American Chemical Society.
- NIH. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom.
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- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
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- Unknown Source. (n.d.). The features of IR spectrum.
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A Technical Guide to the Solubility of 2-Bromo-5-benzoylthiophene for Applications in Chemical Synthesis and Drug Discovery
Abstract: 2-Bromo-5-benzoylthiophene is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures is fundamentally governed by its solubility in organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both qualitative and quantitative insights. We delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its solubility based on intermolecular forces, present available solubility data, and provide a robust experimental protocol for determining solubility in-house. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for reaction design, purification, and the development of advanced materials.
Introduction: The Significance of Solubility
This compound serves as a versatile synthetic building block for the development of novel therapeutic agents and advanced materials.[1] Its molecular structure, which features a thiophene ring substituted with both a bromine atom and a benzoyl group, allows for a variety of chemical transformations, including cross-coupling reactions.[1][2] This compound is a key precursor in the synthesis of small molecules with potential biological activities, such as microtubule inhibitors for antitumor applications, and in the creation of organic semiconductors for technologies like OLEDs.[1][2][3]
The success of any chemical process involving this compound—from synthesis and purification to formulation—is critically dependent on its solubility. Proper solvent selection ensures homogenous reaction conditions, which can accelerate reaction rates and improve yields.[4] Furthermore, a deep understanding of its solubility profile across different solvents is essential for developing effective crystallization and purification protocols. This guide aims to consolidate the available knowledge on the solubility of this compound and provide a practical framework for its application in a laboratory setting.
Physicochemical Profile
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The molecule's structure dictates its polarity, melting point, and potential for intermolecular interactions, all of which influence how it interacts with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇BrOS | [2] |
| Molecular Weight | 267.14 g/mol | [2][5] |
| Appearance | Light yellow to off-white powder/solid | [4][6] |
| Melting Point | 45-46 °C (Note: ranges of 72-74°C and 102-104°C have also been reported, suggesting potential polymorphism) | [2][4][5][6] |
| Boiling Point | ~361.7 °C at 760 mmHg | [2][4][5] |
| Density | ~1.5 g/cm³ | [5][6] |
| XLogP3 | 4.3 | [2][6] |
| Polar Surface Area | 45.3 Ų | [2] |
The high XLogP3 value of 4.3 indicates significant lipophilicity, suggesting a strong preference for organic, non-polar environments over aqueous ones.[2] This is a key predictor of its solubility behavior.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
This compound is a predominantly hydrophobic and lipophilic molecule.[2] Its structure contains:
-
Non-polar regions: The thiophene and benzene rings are largely non-polar.
-
Polar regions: The carbonyl group (C=O) introduces a dipole moment, and the sulfur and bromine atoms contribute to the molecule's overall polarizability.
This dual character means its solubility will be highest in solvents that can effectively interact with both its non-polar and moderately polar features.
-
Non-polar Solvents (e.g., Hexane): Will primarily interact with the aromatic rings via London dispersion forces.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the carbonyl group while their organic portions solvate the non-polar rings. This balance makes them excellent candidates for dissolving this compound.[2][4]
-
Polar Protic Solvents (e.g., Water, Ethanol): Water is a poor solvent due to the compound's low polarity and inability to form strong hydrogen bonds.[2] Alcohols may show limited solubility.
Solubility Data
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Water | Polar Protic | Insoluble | [2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [2][4] |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | [2][4] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | [2][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good solubility | [4] |
The data confirms the predictions based on the molecule's physicochemical properties. The compound exhibits good solubility in common polar aprotic organic solvents, which are staples in organic synthesis.[2][4]
Experimental Protocol for Solubility Determination
For specific applications, determining the quantitative solubility in a novel solvent system is often necessary. The following protocol outlines a reliable method for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured, typically by UV-Vis spectroscopy or HPLC.
Materials and Equipment:
-
This compound
-
Solvent of interest (analytical grade)
-
Scintillation vials or test tubes with secure caps
-
Analytical balance
-
Shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that some will visibly remain undissolved at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any suspended microcrystals.
-
Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to bring its concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method to determine its concentration.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Practical Implications and Applications
A thorough understanding of solubility is not merely academic; it directly impacts laboratory success.
-
Reaction Chemistry: For reactions involving this compound, choosing a solvent in which it is highly soluble (e.g., DCM, THF) ensures that the reactant is fully available for the chemical transformation, leading to more efficient and complete reactions.[4]
-
Purification by Recrystallization: The ideal solvent system for recrystallization is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. While data on temperature-dependent solubility is limited, the moderate melting point suggests that solubility will increase significantly with heat in most organic solvents. This allows for dissolving the compound in a minimal amount of hot solvent and recovering pure crystals upon cooling.
-
Materials Science: In the development of organic electronics, the solubility of precursors like this compound is crucial for solution-based processing techniques.[2][10] Good solubility allows for the formation of uniform thin films, which is essential for device performance.
Conclusion
This compound is a hydrophobic, lipophilic compound with poor aqueous solubility. It is, however, readily soluble in common polar aprotic organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. This solubility profile is a direct consequence of its molecular structure and is a critical parameter for its effective use in organic synthesis and materials science. By leveraging the theoretical principles and practical methodologies outlined in this guide, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, efficient purification processes, and the successful development of new chemical entities and materials.
References
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- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Benchchem. This compound|High-Purity Research Chemical.
- Mount Allison University. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown.
- ECHEMI.
- Khan Academy. Solubility of organic compounds.
- Zhuang, Y., et al. (2018). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. OncoTargets and Therapy, 11, 835–846.
- Ossila. 2-Bromo-5-decylthiophene | CAS Number 514188-72-8.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-5-benzoylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 2-Bromo-5-benzoylthiophene, a versatile heterocyclic building block in medicinal chemistry and materials science. As Senior Application Scientists, we present a detailed analysis of the regioselectivity of these reactions, governed by the interplay of the deactivating bromo and benzoyl substituents on the thiophene ring. This guide offers not just theoretical insights but also practical, field-proven protocols for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Each section is supported by mechanistic discussions, step-by-step experimental procedures, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Electronic Landscape of this compound
This compound, with the chemical formula C₁₁H₇BrOS, is a disubstituted thiophene derivative of significant interest in the synthesis of complex organic molecules.[1] Its utility as a synthetic intermediate stems from the presence of two distinct functional groups on the thiophene ring: a bromine atom at the 2-position and a benzoyl group at the 5-position. These substituents profoundly influence the reactivity of the thiophene ring towards electrophilic attack, making a thorough understanding of their electronic effects paramount for predictable and efficient synthesis.
The thiophene ring is inherently an electron-rich aromatic system, more reactive than benzene towards electrophiles. The sulfur atom can stabilize the intermediate carbocation (Wheland intermediate) through resonance. However, in this compound, the electronic nature of the ring is significantly modified.
-
The Benzoyl Group (-COPh): This is a strong electron-withdrawing group, deactivating the thiophene ring towards electrophilic aromatic substitution (EAS). It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic.
-
The Bromo Group (-Br): As a halogen, bromine is an ortho-, para-directing deactivator. It withdraws electron density through its inductive effect but can donate electron density through resonance. In the context of the highly reactive thiophene ring, its deactivating effect is notable.
The interplay of these two deactivating groups, coupled with the inherent directing effect of the sulfur atom towards the α-positions (C2 and C5), dictates the regioselectivity of electrophilic substitution reactions. With the 2 and 5 positions occupied, electrophilic attack is directed to the remaining C3 and C4 positions. The benzoyl group at C5 will more strongly deactivate the adjacent C4 position, suggesting that electrophilic substitution is most likely to occur at the C4-position .
Nitration of this compound
The introduction of a nitro group onto the thiophene ring of this compound is a key transformation, as the nitro group can be further reduced to an amine, providing a handle for a wide range of subsequent chemical modifications. Due to the deactivated nature of the substrate, forcing conditions are typically required.
Reaction Mechanism
The nitration proceeds via a standard electrophilic aromatic substitution mechanism. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The thiophene ring attacks the nitronium ion, forming a resonance-stabilized Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring. As predicted, the substitution is expected to occur predominantly at the C4 position.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of deactivated thiophenes.[2]
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of acetic anhydride (50 mL) and concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (5 mL) to the cooled mixture while maintaining the temperature below 5 °C.
-
Dissolve this compound (10 g, 37.4 mmol) in acetic anhydride (30 mL) and add this solution dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Outcome:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 267.14 | 10 g | 37.4 mmol |
| 2-Bromo-4-nitro-5-benzoylthiophene | 312.14 | - | - |
Halogenation of this compound
Further halogenation of this compound introduces an additional synthetic handle for cross-coupling reactions or other transformations. Bromination is a common example.
Reaction Mechanism
The bromination of this compound is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, often used in the presence of a catalytic amount of acid or a radical initiator. The reaction proceeds through the attack of the thiophene ring on the electrophilic bromine, formation of a Wheland intermediate, and subsequent deprotonation to yield the brominated product, anticipated to be at the C4 position.
Experimental Protocol
This protocol is adapted from general procedures for the bromination of thiophene derivatives using NBS.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Benzoyl peroxide (optional, as a radical initiator)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (5 g, 18.7 mmol) in carbon tetrachloride (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (3.66 g, 20.6 mmol, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (approx. 50 mg) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Outcome:
The reaction is expected to yield 2,4-Dibromo-5-benzoylthiophene . Yields for such reactions on deactivated systems can be variable and optimization of reaction time and temperature may be necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 267.14 | 5 g | 18.7 mmol |
| N-Bromosuccinimide | 177.98 | 3.66 g | 20.6 mmol |
| 2,4-Dibromo-5-benzoylthiophene | 346.04 | - | - |
Sulfonation of this compound
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the thiophene ring, which can be useful for increasing water solubility or as a directing group in subsequent reactions. The strong deactivation of the ring necessitates the use of a powerful sulfonating agent.
Reaction Mechanism
Sulfonation is a reversible electrophilic aromatic substitution. The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from fuming sulfuric acid (oleum). The thiophene ring attacks SO₃, and the resulting intermediate is protonated to give the sulfonic acid. The reaction is expected to occur at the C4 position.
Experimental Protocol
This protocol is a general procedure for the sulfonation of deactivated aromatic compounds.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Crushed ice
-
Sodium chloride
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully cool fuming sulfuric acid (20 mL) to 0 °C in an ice bath.
-
Slowly and cautiously add this compound (5 g, 18.7 mmol) in small portions to the cold, stirred fuming sulfuric acid.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
"Salt out" the product by adding solid sodium chloride until the solution is saturated.
-
Collect the precipitated sulfonic acid by vacuum filtration.
-
Wash the product with a cold, saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water or by conversion to a more crystalline salt (e.g., the sodium salt).
Expected Outcome:
The expected product is This compound-4-sulfonic acid . The yields of sulfonation reactions on highly deactivated rings can be modest, and the reversibility of the reaction can be a factor.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 267.14 | 5 g | 18.7 mmol |
| This compound-4-sulfonic acid | 347.20 | - | - |
Friedel-Crafts Acylation: A Note on Feasibility
Standard Friedel-Crafts acylation or alkylation reactions are generally not feasible on this compound. The presence of two strong deactivating groups on the thiophene ring makes it insufficiently nucleophilic to attack the acylium or carbocation intermediates generated under typical Friedel-Crafts conditions. Attempting these reactions would likely require extremely harsh conditions that could lead to decomposition of the starting material.
Conclusion
The electrophilic substitution reactions of this compound are governed by the strong deactivating effects of the bromo and benzoyl substituents. This guide provides a theoretical framework and practical protocols for the nitration, halogenation, and sulfonation of this important synthetic intermediate. The predicted regioselectivity, favoring substitution at the C4 position, offers a rational approach to the synthesis of more complex thiophene derivatives. The provided protocols, while based on established methodologies for related compounds, should be considered as starting points for optimization in a research setting. Careful monitoring of reaction conditions and thorough characterization of products are essential for successful synthetic outcomes.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Larock, R. C. (1999).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene?.
- ResearchGate. (2018). Aromatic Sulphonation and Related Reactions.
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reactivity of the thiophene ring in 2-Bromo-5-benzoylthiophene
An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Bromo-5-benzoylthiophene
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a π-excessive thiophene core functionalized with a nucleofugal bromine atom and a strongly electron-withdrawing benzoyl group, imparts a rich and versatile reactivity profile.[1][3] This guide provides a comprehensive exploration of the chemical behavior of the thiophene ring in this compound. We will dissect the delicate interplay of electronic and steric effects that govern its participation in electrophilic and nucleophilic aromatic substitution, detail its extensive utility in metal-catalyzed cross-coupling reactions, and examine its transformation via halogen-metal exchange. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical underpinnings but also field-proven experimental protocols and mechanistic insights to facilitate its effective application in complex synthetic campaigns.
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally dictated by the electronic properties of its constituent parts: the thiophene ring, the bromine substituent, and the benzoyl group.
-
Thiophene Ring: As a five-membered aromatic heterocycle, thiophene is considered π-excessive, meaning the p-orbitals of the sulfur atom contribute to the π-system, leading to higher electron density than in benzene.[3] This intrinsic property makes the ring highly susceptible to electrophilic attack, primarily at the C2 and C5 (α) positions.[1]
-
Substituent Effects: In this compound, both α-positions are occupied. The substituents exert profound and opposing electronic influences:
-
Benzoyl Group (-COPh): This is a powerful electron-withdrawing group (EWG) operating through both resonance (-M) and inductive (-I) effects. It strongly deactivates the entire thiophene ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack.[1]
-
Bromine Atom (-Br): As a halogen, bromine is deactivating via its inductive effect (-I) but is ortho-, para-directing due to its resonance effect (+M), where its lone pairs can donate into the ring. More significantly, the C-Br bond serves as the principal reactive site for a vast array of metal-catalyzed cross-coupling reactions.[1][3]
-
This duality of functionalization—a handle for coupling reactions at C2 and an activating group for nucleophilic substitution—makes this compound an exceptionally versatile synthetic intermediate.[3]
Electrophilic Aromatic Substitution (EAS)
While the thiophene nucleus is inherently reactive towards electrophiles, the presence of the potent deactivating benzoyl group renders electrophilic aromatic substitution on this compound challenging.[1] Any potential substitution must occur at the remaining C3 or C4 (β) positions. The combined deactivating effects of both the benzoyl and bromo substituents significantly raise the activation energy for this transformation, often requiring harsh conditions that may lead to side reactions or decomposition.
The regiochemical outcome is governed by the directing effects of the existing substituents. The benzoyl group at C5 will most strongly deactivate the adjacent C4 position. The bromine atom at C2 will direct an incoming electrophile to the C3 position. Therefore, if an EAS reaction were to be forced, substitution would be predicted to occur preferentially at the C3 position . However, in practice, synthetic strategies that rely on EAS at this stage are uncommon due to low reactivity and potential lack of selectivity. It is far more synthetically viable to introduce desired functionality prior to the installation of the deactivating benzoyl group.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C2 position can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr).[1][3] This reactivity is significantly enhanced by the presence of the electron-withdrawing benzoyl group at the C5 position.
Mechanism of Action: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and, critically, onto the oxygen atom of the benzoyl group, which provides substantial stabilization.[4]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the substituted product.
The stabilization of the Meisenheimer intermediate by the C5-benzoyl group is the key causal factor that lowers the activation energy and makes this reaction feasible.
Caption: SNAr mechanism on this compound.
Experimental Protocol: General Procedure for SNAr
This protocol describes a generalized procedure for the substitution of the bromide with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (1.2-2.0 eq)
-
Base (e.g., K₂CO₃, NaH) (1.5-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound and the anhydrous solvent.
-
Add the base and the amine nucleophile.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature is substrate-dependent and should be determined by TLC or LC-MS monitoring.
-
Maintain the temperature until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench by pouring into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Metal-Catalyzed Cross-Coupling Reactions
The most significant and widely exploited aspect of this compound's reactivity is its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C2 position serves as a robust and reliable electrophilic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species (boronic acid or ester), is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures.[1][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 eq), Arylboronic acid (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq), Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O).[6][7][8]
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel) to yield the coupled product.[7]
-
Stille Coupling
The Stille reaction couples the substrate with an organostannane (organotin) reagent. It is renowned for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[9][10][11][12]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Protocol: Stille Coupling of this compound
-
Materials: this compound (1.0 eq), Organostannane (1.1-1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), Anhydrous solvent (e.g., Toluene, DMF).[13]
-
Procedure:
-
To a flame-dried, inert-atmosphere flask, add the palladium catalyst.
-
Add the anhydrous solvent, followed by this compound and the organostannane reagent.
-
Heat the reaction to 80-110 °C and monitor its progress.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF or filter through a pad of Celite/silica.[9]
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp- and sp²-hybridized carbons, specifically by coupling the aryl bromide with a terminal alkyne.[14][15] The reaction typically employs a dual catalytic system of palladium and copper(I).[14]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling.
Protocol: Sonogashira Coupling of this compound
-
Materials: this compound (1.0 eq), Terminal alkyne (1.2-1.5 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), Copper(I) Iodide (CuI, 2-10 mol%), Amine base (e.g., Et₃N, DIPEA), Anhydrous solvent (e.g., THF, DMF).[16]
-
Procedure:
-
To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Heck Coupling
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans-selectivity.[17]
Protocol: Heck Coupling of this compound
-
Materials: this compound (1.0 eq), Alkene (e.g., n-butyl acrylate, 1.5 eq), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Ligand (e.g., PPh₃, P(o-tol)₃), Base (e.g., Et₃N, K₂CO₃), High-boiling polar solvent (e.g., DMF, NMP).
-
Procedure:
-
In an inert-atmosphere flask, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent and the alkene.
-
Heat the mixture to 100-140 °C for 6-24 hours.
-
After cooling, filter the mixture to remove palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the product by column chromatography.
-
Summary of Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Key Features & Considerations |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄, PdCl₂(dppf) + Base (K₂CO₃, K₃PO₄) | Wide substrate scope; boronic acids are generally stable and non-toxic; often requires aqueous/biphasic conditions. |
| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Tolerant of many functional groups; mild conditions; main drawback is the high toxicity and removal of tin byproducts.[9] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Excellent method for synthesizing aryl-alkynes; sensitive to oxygen (can cause alkyne homocoupling). |
| Heck | Alkene | Pd(OAc)₂ + Ligand + Base (Et₃N) | Forms substituted alkenes; regioselectivity can be an issue with unsymmetrical alkenes. |
Lithiation via Halogen-Metal Exchange
Beyond its use as an electrophile in coupling reactions, the C-Br bond in this compound can be transformed to create a potent nucleophile via halogen-metal exchange. This is typically achieved by treating the substrate with a strong organolithium base at very low temperatures.
Caption: Lithiation and electrophilic quench workflow.
This reaction rapidly converts the electrophilic C2 position into a highly nucleophilic one, which can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides, Me₃SnCl).[18]
Causality and Experimental Considerations:
-
Kinetics vs. Thermodynamics: The halogen-lithium exchange is a very fast process at low temperatures (-78 °C).[19] These conditions are crucial to kinetically favor this pathway over other potential reactions, such as nucleophilic attack by the butyllithium on the benzoyl carbonyl or deprotonation of the more acidic C3 or C4 protons.
-
Quenching: The generated lithiated species is highly reactive and unstable at higher temperatures. It must be reacted with the chosen electrophile at low temperatures before allowing the reaction to warm.
Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Materials: this compound (1.0 eq), n-Butyllithium (1.1 eq, solution in hexanes), Electrophile (1.2 eq), Anhydrous THF.
-
Procedure:
-
To a flame-dried, inert-atmosphere flask, add this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.
-
Add the electrophile (either neat or as a solution in THF) dropwise at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product via column chromatography.
-
Conclusion
This compound presents a case study in synthetic versatility. The thiophene ring, modulated by the competing electronic influences of the bromo and benzoyl substituents, can be selectively engaged in a wide spectrum of chemical transformations. While direct electrophilic substitution is disfavored, the molecule excels as a substrate for both nucleophilic aromatic substitution and, most prominently, a host of palladium-catalyzed cross-coupling reactions. Furthermore, the ability to invert its polarity at the C2 position via halogen-metal exchange opens yet another avenue for molecular elaboration. A thorough understanding of these reactive pathways, grounded in mechanistic principles and guided by robust protocols, empowers chemists to leverage this compound as a powerful and strategic tool in the synthesis of complex molecular targets for pharmaceutical and materials applications.[3][20]
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- ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)....
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- ResearchGate. (2025, August 7). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration | Request PDF.
- Royal Society of Chemistry. (n.d.). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Royal Society of Chemistry. [Link]
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- Michigan State University.
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stability and storage conditions for 2-Bromo-5-benzoylthiophene
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-5-benzoylthiophene
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, which features a thiophene ring functionalized with both a bromine atom and a benzoyl group, renders it a valuable synthetic intermediate.[1] The presence of these distinct functional groups provides reactive handles for a variety of cross-coupling and substitution reactions, enabling the construction of more complex molecular frameworks.[1][2] This compound serves as a critical precursor in the development of novel therapeutic agents, including microtubule inhibitors with potential antitumor efficacy, and as a foundational component for organic semiconductors used in advanced technologies like OLEDs and solar cells.[1]
Given its role as a high-value building block, ensuring the chemical integrity and purity of this compound is paramount for reproducible and successful downstream applications. This guide provides a detailed examination of the factors influencing its stability and outlines best practices for its storage and handling, ensuring its viability for research and development.
Chemical Stability and Reactivity Profile
While this compound is a relatively stable solid compound under standard conditions, its long-term integrity is influenced by its inherent chemical reactivity.[2] The key to its stability lies in understanding the interplay between the thiophene ring and its electron-withdrawing benzoyl and bromo substituents.
Key Reactive Sites and Inherent Stability
The molecule's reactivity is primarily centered on two locations: the carbon-bromine bond and the benzoyl carbonyl group.[2] The bromine atom can participate in various reactions, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.[1][2] The benzoyl group, being electron-withdrawing, deactivates the thiophene ring towards electrophilic attack, which contributes to the compound's overall stability compared to unsubstituted thiophene.[1] However, these active sites are also the origin of potential degradation pathways.
Caption: Factors influencing the stability of this compound.
Conditions to Avoid and Degradation Pathways
To prevent degradation, specific environmental and chemical conditions must be controlled:
-
High Temperatures : The compound is sensitive to heat and may decompose at elevated temperatures.[2] Thermal stress can lead to nonspecific degradation, compromising sample purity.
-
Light Exposure : As with many aromatic compounds, prolonged exposure to UV or ambient light can induce photodegradation. It is recommended to store the material protected from light.[2][3]
-
Chemical Incompatibilities : Contact with strong oxidizing agents, strong bases, or strong reducing agents should be avoided.[4] Such reagents can react with the benzoyl or bromo groups, leading to unwanted byproducts. For instance, strong bases could potentially promote nucleophilic substitution at the bromine-bearing carbon.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical for preserving the quality of this compound. The primary objectives are to shield the compound from energy sources (heat, light) and reactive substances (air, moisture, contaminants).
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life and maintaining the purity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][5][6] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Keep container tightly closed.[5][4][6] | Prevents exposure to atmospheric moisture and oxygen, which could participate in degradation reactions. |
| Light Exposure | Protect from light.[2] | Avoids energy input that can lead to photolytic degradation of the aromatic system. |
| Location | Store in a well-ventilated area.[5][6][7] | Ensures a safe storage environment and prevents accumulation of any potential vapors. |
| Incompatibilities | Store away from strong oxidizing agents, bases, and reducing agents.[4] | Prevents accidental contact and subsequent chemical degradation. |
Safe Handling Practices
When handling this compound, especially outside of a controlled storage environment, the following precautions should be observed to maintain stability and ensure user safety:
-
Ventilation : Handle in a well-ventilated place, preferably under a chemical fume hood, to avoid inhalation of dust.[5][6][8]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and safety goggles to prevent skin and eye contact.[6][9]
-
Avoid Dust Formation : Minimize the creation of dust and aerosols during transfer and weighing.[5][6][8]
-
Preventing Cross-Contamination : Use clean, dedicated spatulas and equipment to avoid introducing impurities that could catalyze degradation.
-
Source Ignition Control : Use non-sparking tools and keep the compound away from heat, sparks, and open flames.[5][4][7]
Experimental Protocol: Purity Assessment and Stability Testing
A robust analytical method is essential for verifying the purity of this compound upon receipt and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its sensitivity and resolving power.
Workflow for Stability Assessment
The following diagram outlines a typical workflow for conducting a stability study on a batch of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Step-by-Step HPLC Methodology
-
Objective : To determine the purity of this compound and quantify any degradation products.
-
Materials & Equipment :
-
This compound sample
-
Reference standard (if available)
-
HPLC-grade acetonitrile and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (detection at ~254 nm or a wavelength maximum determined by UV scan)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Standard and Sample Preparation :
-
Standard Solution : Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution : Prepare the test sample in the same manner and at the same concentration as the standard solution.
-
-
Chromatographic Conditions (Example) :
-
Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Injection Volume : 10 µL.
-
Detector Wavelength : 254 nm.
-
-
Analysis Procedure :
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the standard solution multiple times to establish system suitability (checking for consistent retention times and peak areas).
-
Inject the sample solution.
-
-
Data Interpretation :
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For stability samples, compare the purity at each time point to the initial (T0) value. A significant decrease in purity or the appearance of new peaks indicates degradation.
-
Conclusion
The chemical integrity of this compound is crucial for its successful application in synthesis and materials development. While inherently stable, its reactivity necessitates careful management of storage and handling conditions. By adhering to the protocols outlined in this guide—storing the compound in a cool, dry, dark environment away from incompatible chemicals—researchers can effectively mitigate the risks of degradation. Implementing routine analytical verification via HPLC ensures that the material's purity meets the stringent requirements for advanced scientific applications, thereby safeguarding the validity and reproducibility of experimental outcomes.
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computational chemistry studies of 2-Bromo-5-benzoylthiophene
An In-depth Technical Guide to the Computational Chemistry of 2-Bromo-5-benzoylthiophene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a pivotal molecular scaffold in modern chemical research, serving as a versatile building block in both medicinal chemistry and materials science.[1][2] Its applications range from the synthesis of potent antitumor agents that target microtubule dynamics to the development of novel organic semiconductors for technologies like OLEDs.[1] Understanding the intrinsic electronic and structural properties of this molecule is paramount to optimizing its use in these high-value applications. This technical guide provides a comprehensive framework for the computational investigation of this compound using Density Functional Theory (DFT). Authored from the perspective of an application scientist, this document eschews a rigid template, instead focusing on the causality behind methodological choices to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for predicting and understanding the molecule's reactivity, spectroscopic signatures, and electronic behavior.
Part 1: Strategic Imperative for Computational Analysis
Molecular Profile: A Structure of Opportunity
This compound, with the IUPAC name (5-bromothiophen-2-yl)-phenylmethanone, possesses a unique combination of functional groups that define its chemical persona.[1] The molecule consists of a central thiophene ring, an electron-rich aromatic system, which is functionalized with two key groups:
-
A C5-Benzoyl Group: An electron-withdrawing group that influences the electronic landscape of the thiophene ring, deactivating it towards certain electrophilic attacks while activating specific positions.[1]
-
A C2-Bromo Group: A halogen atom that serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), making it the primary handle for synthetic elaboration.[1]
This structural arrangement makes the molecule a valuable intermediate for constructing complex molecular architectures.[1]
The Rationale for In Silico Investigation
While experimental techniques provide invaluable data, a computational-first approach offers predictive power that can accelerate research and development. By modeling this compound in silico, we can:
-
Predict Reactivity: Identify the most reactive sites for both electrophilic and nucleophilic attack, guiding synthetic strategy and explaining observed regioselectivity.
-
Elucidate Structure-Property Relationships: Understand how conformational changes, such as the rotation of the benzoyl group, affect the molecule's electronic properties and stability.
-
Validate Experimental Data: Corroborate and interpret experimental findings, such as NMR and IR spectra, by predicting them from first principles.
-
Screen for Potential Applications: Assess its potential for non-covalent interactions, such as halogen bonding, which are critical in crystal engineering and drug-receptor binding.[3]
This guide focuses on DFT as the engine for this investigation, providing a balance of computational efficiency and accuracy that is ideal for a molecule of this size.
Part 2: Foundational Methodology: Selecting the Right Tools
The credibility of any computational study rests on the judicious selection of its theoretical framework. The choices of method, functional, and basis set are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.
The Workhorse: Density Functional Theory (DFT)
For a medium-sized organic molecule like this compound, DFT is the undisputed method of choice. It bypasses the immense computational cost of traditional wave-function-based methods by calculating the electron density, from which all electronic properties can be derived. This approach has been successfully applied to numerous related halogenated and aromatic thiophene systems, demonstrating its reliability.[4][5][6]
The Functional: Justifying B3LYP
The choice of the exchange-correlation functional is critical in DFT. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Expertise & Rationale: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior in conjugated systems like the thiophene and phenyl rings. It has a long and successful track record in predicting the geometries, vibrational frequencies, and electronic properties of organic molecules, including brominated thiophenes.[5][6] Its performance is well-documented, making it a trustworthy and authoritative choice for this application.
The Basis Set: A Balance of Accuracy and Cost
The basis set is the set of mathematical functions used to construct the molecular orbitals. For robust and reliable results, we advocate for a two-tiered approach using Pople-style basis sets.
-
Initial Optimization & Frequencies: The 6-31G(d,p) basis set is an excellent starting point for geometry optimization and frequency calculations. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the bonding environment, particularly the polar C-Br and C=O bonds. Its use in studies of similar thiophene derivatives supports this choice.[5]
-
Refined Electronic Properties: For higher accuracy in electronic properties (NBO, TD-DFT) and NMR calculations, we recommend single-point energy calculations using the more extensive 6-311++G(d,p) basis set.[6] The addition of diffuse functions (++) is particularly important for accurately describing the electron density far from the nuclei, which is crucial for analyzing non-covalent interactions and electronic transitions.
Environmental Considerations: The Polarizable Continuum Model (PCM)
Chemical reactions and spectroscopic measurements are often performed in a solvent. To model this, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed. This model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to account for the bulk electrostatic effects of the solvent on the molecule's geometry and electronic structure.
Part 3: The Computational Workflow: A Validated Protocol
This section details a step-by-step protocol for a comprehensive computational analysis of this compound. Each step is designed to yield specific, actionable insights.
Caption: A validated workflow for the DFT analysis of this compound.
Protocol Steps:
-
Input Structure Generation: Construct the 3D model of this compound. Ensure correct atom connectivity and initial stereochemistry. The dihedral angle between the thiophene and phenyl rings is a key initial parameter.
-
Geometry Optimization:
-
Methodology: Perform a full geometry optimization using B3LYP/6-31G(d,p). If studying in solution, include the PCM model (e.g., for dichloromethane, a common solvent in its synthesis).[2][7]
-
Causality: This step locates the most stable, lowest-energy conformation of the molecule. All subsequent properties are dependent on this optimized geometry, making it the most critical step in the workflow. The optimization will determine the equilibrium bond lengths, angles, and the crucial dihedral angle of the benzoyl group.
-
-
Vibrational Frequency Analysis:
-
Methodology: At the same level of theory (B3LYP/6-31G(d,p)), perform a frequency calculation on the optimized geometry.
-
Causality: This calculation serves two self-validating purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it predicts the molecule's infrared (IR) spectrum, providing theoretical data that can be directly compared to experimental FTIR results for validation.
-
-
Electronic and Spectroscopic Property Calculation:
-
Methodology: Using the optimized geometry, perform single-point calculations with the larger B3LYP/6-311++G(d,p) basis set for higher accuracy.
-
Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[5][6]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic, typically red/yellow) and electron-poor (electrophilic, typically blue) regions.[6] This is invaluable for predicting how the molecule will interact with other reagents or biological targets.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to quantify atomic charges and analyze intramolecular charge transfer and delocalization between the aromatic rings and the carbonyl linker.[6]
-
NMR Prediction (GIAO Method): Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. This allows for a direct, quantitative comparison with experimental NMR data.[8]
-
UV-Vis Prediction (TD-DFT): Use Time-Dependent DFT (TD-DFT) to calculate the lowest singlet-singlet electronic transitions. This predicts the UV-Vis absorption spectrum, providing insight into the molecule's photophysical properties relevant to materials science.[6]
-
Part 4: Data Synthesis and Interpretation
The value of computational chemistry lies in the interpretation of its output. All quantitative data should be systematically tabulated for clarity and comparison.
Predicted Molecular Geometry
The optimized geometry provides the most stable 3D structure. Key parameters should be tabulated for comparison with potential future X-ray crystallography data.
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| C2-Br Bond Length | Value in Å |
| C5-C(carbonyl) Bond Length | Value in Å |
| C=O Bond Length | Value in Å |
| Thiophene-Carbonyl Dihedral Angle | Value in Degrees |
| Phenyl-Carbonyl Dihedral Angle | Value in Degrees |
| Note: Values are placeholders to be filled by actual calculation output. |
Reactivity and Electronic Descriptors
The electronic analyses provide a quantitative basis for understanding the molecule's chemical behavior.
| Descriptor | Predicted Value (B3LYP/6-311++G(d,p)) | Interpretation |
| HOMO Energy | Value in eV | Electron-donating ability; likely localized on the thiophene ring. |
| LUMO Energy | Value in eV | Electron-accepting ability; likely localized across the benzoyl-thiophene system. |
| HOMO-LUMO Gap | Value in eV | Index of chemical reactivity; a smaller gap suggests higher reactivity.[6] |
| Most Negative MEP | Value in kcal/mol | Site for electrophilic attack (e.g., carbonyl oxygen). |
| Most Positive MEP | Value in kcal/mol | Site for nucleophilic attack or halogen bonding (e.g., around C-Br). |
| Note: Values are placeholders to be filled by actual calculation output. |
Spectroscopic Validation
Comparison with experimental data is the ultimate test of a model's validity. The ¹H NMR spectrum, in particular, offers a clear benchmark.
| Proton | Experimental Shift (ppm)[8] | Predicted Shift (ppm, GIAO) |
| Thiophene H3 | 7.15 (d) | Value |
| Thiophene H4 | 7.40 (d) | Value |
| Phenyl H (ortho) | 7.84 (d) | Value |
| Phenyl H (meta) | 7.52 (t) | Value |
| Phenyl H (para) | 7.62 (t) | Value |
| Note: Predicted values are placeholders. They must be referenced against a standard like TMS, calculated at the same level of theory. |
Part 5: Advanced Applications & Future Directions
This foundational analysis opens the door to more complex and targeted investigations.
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Theoretical Investigation of 2-Bromo-5-benzoylthiophene: Electronic Properties and Reactivity Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical investigation into the electronic properties of 2-Bromo-5-benzoylthiophene, a versatile heterocyclic compound pivotal in the fields of medicinal chemistry and materials science.[1][2] Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The causality behind the selection of computational methods and the interpretation of the resulting data are detailed to provide researchers, scientists, and drug development professionals with actionable insights. The findings serve as a foundational framework for predicting the molecule's reactivity, understanding its mechanism of action in biological systems, and guiding the rational design of novel derivatives for therapeutic and electronic applications.
Introduction: The Significance of this compound
This compound is a halogenated ketone derivative built upon a thiophene scaffold. This molecular architecture is of significant interest due to its dual functionality: the bromine atom serves as a versatile handle for synthetic modifications via cross-coupling reactions (e.g., Suzuki, Stille, Heck), while the benzoyl group offers a site for nucleophilic attack and further derivatization.[1] This synthetic flexibility has established the compound as a key building block in the development of advanced materials and therapeutic agents.[2]
In medicinal chemistry, the thiophene nucleus is a well-known pharmacophore present in numerous FDA-approved drugs.[3] Derivatives of this compound have been specifically utilized in the synthesis of potent microtubule inhibitors, which show promise as antitumor agents with potentially reduced neurotoxicity.[2][4] In materials science, the electron-rich thiophene ring is a core component of organic semiconductors, conductive polymers, and materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).[1][2]
Understanding the fundamental electronic properties of this molecule is paramount to optimizing its function in these diverse applications. Theoretical and computational chemistry provides a powerful, non-destructive lens to probe these characteristics at the sub-atomic level. This guide outlines a robust computational protocol to investigate these properties, providing a predictive framework that complements and guides empirical research.
Theoretical Framework and Computational Protocol
The selection of an appropriate theoretical model is critical for obtaining results that are both accurate and computationally feasible. This section explains the rationale behind the chosen methodology and presents a self-validating, step-by-step computational workflow.
Causality of Method Selection: Density Functional Theory (DFT)
For investigating the electronic structure of medium-sized organic molecules like this compound, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational cost.[5][6]
-
Expertise & Rationale: While higher-level ab initio methods (like Møller-Plesset perturbation theory, MP2) can be more accurate, their computational demands are significantly higher.[5] DFT, particularly with hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr), has been demonstrated to provide reliable results for the structural and electronic properties of various thiophene derivatives.[7][8] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior in conjugated systems.[9]
-
Basis Set Selection: The choice of basis set dictates the flexibility of the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is selected for its robustness.
-
6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.
-
++: Diffuse functions are added to both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shape distortion and providing a more realistic depiction of the chemical bonding environment.[7]
-
Self-Validating Experimental Protocol
The following protocol outlines a complete, reproducible workflow for the theoretical investigation. The inclusion of a frequency calculation is a critical self-validation step to ensure that the optimized geometry represents a true energy minimum.
Step-by-Step Methodology:
-
Structure Definition: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface and not a transition state.
-
Property Calculation: A single-point energy calculation is performed on the validated structure to derive the electronic properties, including molecular orbitals and the electrostatic potential.
-
Analysis: The output data is analyzed to determine the key electronic properties and reactivity descriptors discussed in the following sections.
Analysis of Electronic Properties and Reactivity
The electronic properties derived from the DFT calculations provide deep insights into the molecule's stability, reactivity, and potential applications.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability.[11] A small gap suggests high polarizability and chemical reactivity, whereas a large gap implies high stability.[12]
For this compound, the HOMO is expected to be delocalized primarily across the electron-rich thiophene ring and the sulfur atom. The LUMO is anticipated to be concentrated on the electron-withdrawing benzoyl group. This spatial separation of the FMOs is characteristic of a donor-acceptor system, which is fundamental to its utility in organic electronics.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to likely sites for electrophilic attack. In this compound, this region is expected around the carbonyl oxygen of the benzoyl group.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to likely sites for nucleophilic attack.
-
Green Regions: Indicate neutral potential.
The MEP analysis provides a visual hypothesis for how the molecule will interact with biological targets like receptor binding sites or other reagents in a chemical synthesis.
Calculated Properties and Global Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[11][13] These descriptors provide a quantitative basis for comparing the reactivity of different thiophene derivatives.
| Property / Descriptor | Symbol | Formula | Calculated Value (a.u.) | Significance |
| Total Energy | E_total | - | [Value] | Thermodynamic stability of the molecule. |
| HOMO Energy | E_HOMO | - | [Value] | Correlates with ionization potential (electron-donating ability). |
| LUMO Energy | E_LUMO | - | [Value] | Correlates with electron affinity (electron-accepting ability). |
| Energy Gap | ΔE | E_LUMO - E_HOMO | [Value] | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | µ | - | [Value] | Measures the overall polarity of the molecule. |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | [Value] | The ability to attract electrons. |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | [Value] | Resistance to change in electron distribution. |
| Electrophilicity Index | ω | χ² / (2η) | [Value] | A measure of the energy lowering of a system when it accepts electrons. |
(Note: The "[Value]" placeholders would be populated with the actual output from a quantum chemical software package like Gaussian, as referenced in studies.)[7]
Implications for Drug Development and Materials Science
The theoretical data directly informs the practical application of this compound.
-
For Drug Development: The MEP map and FMO analysis can predict the key interactions between the molecule and its biological target, such as the colchicine binding site on tubulin.[2][4] Understanding the electron-rich and electron-poor regions allows for the rational design of new derivatives with improved binding affinity and specificity. For example, modifying substituents to alter the charge distribution on the benzoyl or thiophene rings can tune the molecule's interaction with amino acid residues in a protein pocket.
-
For Materials Science: The HOMO-LUMO gap (ΔE) is a primary determinant of a material's electronic properties.[6][10] A smaller gap is desirable for organic semiconductors as it facilitates electron excitation and charge transport. The calculated ΔE for this compound serves as a benchmark. Further computational screening of derivatives—for instance, by replacing the bromine with other groups or modifying the benzoyl ring—can rapidly identify candidates with a more favorable energy gap for applications in OLEDs or organic photovoltaics.[2]
Conclusion
This guide has detailed a robust and scientifically grounded theoretical framework for investigating the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict key characteristics such as the frontier molecular orbital energies, molecular electrostatic potential, and global reactivity descriptors. These computational insights are not merely academic; they provide a predictive engine that can accelerate the discovery and optimization process in both drug development and materials science. The presented workflow underscores the power of theoretical chemistry to elucidate structure-property relationships, enabling a more rational and efficient design of next-generation functional molecules.
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An In-depth Technical Guide to the Synthesis of 2-Bromo-5-benzoylthiophene: History, Mechanisms, and Modern Practice
Abstract
2-Bromo-5-benzoylthiophene, a key heterocyclic building block, holds significant value in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1] Its structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a benzoyl group, offers a versatile scaffold for further chemical modification.[1][2] This guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will dissect the core chemical principles, focusing on the prevalent Friedel-Crafts acylation pathway, analyze the reaction mechanisms that dictate its regioselectivity, and present a validated, step-by-step laboratory protocol. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.
Introduction: The Significance of a Versatile Heterocycle
Thiophene and its derivatives are foundational structures in medicinal chemistry and materials science, often serving as bioisosteres for benzene rings in pharmacologically active agents.[3][4] The subject of this guide, this compound (IUPAC name: (5-bromothiophen-2-yl)(phenyl)methanone), emerged from the broader scientific effort to create functionalized thiophenes with precise reactivity for building complex molecular architectures.[5]
The molecule's utility is derived from its dual functionality:
-
The Benzoyl Group: This keto group can be a site for further reactions or a critical pharmacophore element.
-
The Bromine Atom: Positioned at the 2-position of the thiophene ring, it serves as an excellent leaving group, making it ideal for nucleophilic substitution and, more importantly, a handle for modern cross-coupling reactions like Suzuki and Negishi couplings.[5][6][7]
This strategic combination allows chemists to use this compound as a linchpin in multi-step syntheses, building out molecular complexity from a reliable and well-understood starting point.[1] Its applications are found in the development of novel therapeutics, such as microtubule inhibitors for cancer treatment, and as a precursor for organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs).[1][8]
Historical Context and Prevailing Synthetic Strategy
While the precise first synthesis is embedded in the rich history of thiophene chemistry, the most direct and historically significant route to this compound is the Friedel-Crafts acylation of 2-bromothiophene.[1][5] Developed in 1877 by Charles Friedel and James Crafts, this class of electrophilic aromatic substitution (EAS) reactions became a cornerstone of organic synthesis for attaching substituents to aromatic rings.[9][10]
The acylation of thiophenes, however, presented unique challenges compared to benzene. The thiophene ring is more electron-rich and thus more reactive, but also more susceptible to degradation and resinification in the presence of strong Lewis acid catalysts like aluminum chloride (AlCl₃).[11][12] Early research focused on taming this reactivity by carefully controlling reaction conditions and catalyst choice to achieve acceptable yields without destroying the starting material.[11]
Two primary synthetic strategies involving Friedel-Crafts acylation can be envisioned:
-
Acylation of 2-Bromothiophene: Reacting 2-bromothiophene with benzoyl chloride. This is the most common and direct route.
-
Bromination of 2-Benzoylthiophene: First acylating thiophene to get 2-benzoylthiophene, followed by selective bromination at the 5-position.[1]
The first strategy is generally preferred for its directness. The directing effects of the sulfur atom and the bromine substituent guide the incoming benzoyl group to the desired 5-position, a concept we will explore mechanistically in the next section.
The Core Mechanism: Friedel-Crafts Acylation of 2-Bromothiophene
Understanding the mechanism of the Friedel-Crafts acylation is critical to appreciating the experimental choices made in the laboratory. The reaction proceeds through a well-established electrophilic aromatic substitution pathway.[9][13]
Step 1: Generation of the Electrophile (Acylium Ion)
The reaction begins with the activation of the acylating agent, benzoyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[1][9] The Lewis acid coordinates to the chlorine atom of the benzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion .[10][13][14]
Step 2: Nucleophilic Attack by the Thiophene Ring
The electron-rich π-system of the 2-bromothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[13] This is the rate-determining step as it temporarily disrupts the aromaticity of the thiophene ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[13][15]
A Note on Regioselectivity: The attack occurs preferentially at the C5 position. This is because the carbocation intermediate formed by C5 attack is more stable. The positive charge can be delocalized over more atoms, including the sulfur atom, through resonance. Attack at the C5 position allows for three significant resonance structures, whereas attack at other positions results in less stable intermediates with fewer resonance contributors.[15]
Step 3: Re-aromatization
In the final step, a weak base (often the AlCl₄⁻ complex formed in Step 1) removes the proton from the carbon atom that was attacked by the electrophile.[9] This restores the carbon-carbon double bond, re-establishes the aromaticity of the thiophene ring, and yields the final product, this compound. The AlCl₃ catalyst is regenerated in the process.[9]
Visualization of the Core Reaction Mechanism
The following diagram illustrates the complete mechanistic pathway for the Friedel-Crafts acylation of 2-bromothiophene.
Caption: Logical workflow of the Friedel-Crafts acylation mechanism.
Comparative Analysis of Synthetic Parameters
While Friedel-Crafts acylation is the dominant method, the choice of catalyst and solvent significantly impacts the reaction's efficiency and outcome. Historically, various Lewis acids have been employed.
| Catalyst | Role & Characteristics | Typical Yield | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Strong Lewis acid, widely used.[11] | ~96%[16] | High reactivity, readily available. | Can cause significant resinification/decomposition of thiophene if not controlled.[11] Requires more than stoichiometric amounts due to complexation with the product ketone.[12] |
| Stannic Chloride (SnCl₄) | Milder Lewis acid.[1] | High (e.g., 89%)[1] | Less aggressive, often leads to cleaner reactions with sensitive substrates. | Can be less reactive, may require longer reaction times or heating. |
| Zinc Halides (e.g., ZnCl₂) | Very mild Lewis acid.[12] | Variable | Good for sensitive heterocycles, avoids strong secondary reactions.[12] | Often requires higher temperatures and may result in lower yields compared to stronger catalysts.[12] |
| Solid Acid Catalysts (e.g., Zeolites) | Heterogeneous catalysts.[17] | High (up to 99%)[17] | Environmentally friendly ("green"), easily separable from the reaction mixture, reusable. | May require specific reaction conditions (e.g., higher temperatures) and optimization.[17][18] |
Validated Experimental Protocol
This protocol describes a reliable lab-scale synthesis of this compound via Friedel-Crafts acylation using aluminum chloride, adapted from established procedures.[16]
Safety Precautions: This procedure involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials & Reagents:
-
2-Bromothiophene (21.0 mmol)
-
Benzoyl chloride (20.0 mmol)
-
Anhydrous Aluminum chloride (AlCl₃) (40.0 mmol)
-
Anhydrous Carbon disulfide (CS₂) (120 mL)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Hexane and Diethyl ether (for chromatography)
Procedure Workflow:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen), dissolve benzoyl chloride (2.81 g, 20.0 mmol) and 2-bromothiophene (3.42 g, 21.0 mmol) in anhydrous carbon disulfide (120 mL).[16]
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the Lewis acid catalyst from reacting with atmospheric moisture, which would deactivate it.
-
-
Catalyst Addition: With vigorous stirring, add anhydrous aluminum chloride (5.34 g, 40.0 mmol) in small portions over a 10-minute period. An exothermic reaction may be observed.[16]
-
Rationale: Portion-wise addition helps to control the reaction rate and temperature, minimizing the risk of side reactions and decomposition of the thiophene ring.
-
-
Reaction: Continue to stir the reaction mixture at room temperature for 2.5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[16]
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing 100 mL of 1 M hydrochloric acid in an ice bath.[16]
-
Rationale: The acidic water decomposes the aluminum chloride-ketone complex, neutralizes any remaining catalyst, and facilitates the separation of the product into the organic layer.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic (CS₂) layer. Extract the aqueous layer three times with 50 mL portions of carbon disulfide.[16]
-
Drying and Concentration: Combine all organic extracts and wash them three times with 100 mL of water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/diethyl ether mixture (e.g., 9:1 v/v).[16]
-
Characterization: The final product is a yellow crystalline solid. A typical yield is around 96% (approx. 5.14 g). The product's identity and purity should be confirmed by techniques such as ¹H NMR spectroscopy and melting point analysis (m.p. 45-46 °C).[5][16]
Conclusion and Future Outlook
The synthesis of this compound is a classic yet enduring example of electrophilic aromatic substitution on a heterocyclic ring. The Friedel-Crafts acylation of 2-bromothiophene remains the most practical and high-yielding method for its preparation. A thorough understanding of the reaction mechanism is essential for controlling the regioselectivity and minimizing side products, particularly the degradation often associated with reactive heterocycles.
Future developments in this area are likely to focus on "greener" synthetic methodologies.[4] This includes the expanded use of reusable solid acid catalysts like zeolites to replace traditional, corrosive Lewis acids, and the exploration of solvent-free reaction conditions.[17] Furthermore, alternative C-C bond-forming strategies, such as palladium-catalyzed cross-coupling reactions, may offer novel, albeit less direct, pathways to this and structurally related benzoylthiophenes.[19] As a versatile intermediate, this compound will undoubtedly continue to be a valuable tool in the arsenal of synthetic chemists in both academic and industrial research.
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- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991.
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- Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 75. [Link]
- ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride : zinc chloride (1 : 2). [Link]
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- Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
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- Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- Khan, K. M., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 26(11), 3228. [Link]
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- Eckhardt, M., et al. (2006). Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein. World Intellectual Property Organization Patent No. WO2006120208A1.
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Methodological & Application
Application Note: A Validated Protocol for the Regioselective Synthesis of 2-Bromo-5-benzoylthiophene
Abstract & Introduction
2-Bromo-5-benzoylthiophene is a vital synthetic building block, serving as a versatile intermediate in the development of novel therapeutic agents and advanced organic materials.[1] Its molecular architecture, featuring a reactive bromine atom and a benzoyl group on a thiophene scaffold, is ideal for constructing complex molecules through various cross-coupling reactions.[1] Applications range from creating organic semiconductors for OLEDs and solar cells to synthesizing new small molecules in pharmaceutical research.[1]
The most direct and efficient method for its preparation is the Friedel-Crafts acylation of 2-bromothiophene. This electrophilic aromatic substitution reaction offers significant advantages, including high regioselectivity and the prevention of polysubstitution.[2][3] The electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, effectively stopping the reaction after a single acylation, which is a common issue in related Friedel-Crafts alkylations.[2][4]
This application note provides a comprehensive, validated protocol for the synthesis of this compound. We will delve into the underlying reaction mechanism, offer two detailed, step-by-step experimental procedures using different Lewis acid catalysts, and cover essential safety, characterization, and troubleshooting guidelines for researchers in organic synthesis and drug development.
Reaction Scheme & Mechanism
The synthesis proceeds via the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).
Overall Reaction: 2-Bromothiophene + Benzoyl Chloride --(Lewis Acid)--> this compound
Mechanistic Deep Dive: The Friedel-Crafts Acylation Pathway
The reaction mechanism unfolds in three primary stages, as illustrated in the diagram below.[5][6]
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the benzoyl chloride. This complex is unstable and cleaves the C-Cl bond to generate a highly electrophilic, resonance-stabilized acylium ion.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a positively charged intermediate known as a sigma complex or arenium ion.[5][7]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic system and the Lewis acid catalyst, yielding the final ketone product.[5] The product ketone, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[4]
Regioselectivity: Why the 5-Position is Favored
The acylation occurs with high regioselectivity at the 5-position of the 2-bromothiophene ring. This is because the intermediate sigma complex formed by attack at the 5-position (equivalent to the 2-position on unsubstituted thiophene) is more stable. It allows for the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, which provides significant stabilization.[7] Attack at the 3- or 4-positions results in a less stable intermediate with fewer resonance forms.[7]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation on 2-Bromothiophene.
Materials, Reagents, and Equipment
Reagents & Materials
| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Hazards |
| 2-Bromothiophene | 1003-09-4 | C₄H₃BrS | 163.04 | Flammable, Fatal if swallowed, Stench[8] |
| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 | Corrosive, Lachrymator |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Water-reactive, Corrosive[9] |
| Stannic Chloride | 7646-78-8 | SnCl₄ | 260.50 | Corrosive, Causes severe burns |
| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 76.14 | Highly Flammable, Toxic |
| Methylene Chloride (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, Suspected carcinogen |
| Hydrochloric Acid (HCl, 1M) | 7647-01-0 | HCl | 36.46 | Corrosive |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Hygroscopic |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | Inhalation hazard (dust) |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and addition funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Ice/water bath
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Rotary evaporator
-
Column chromatography setup
-
Melting point apparatus and NMR spectrometer for analysis
Detailed Experimental Protocols
The following protocols are adapted from established chemical synthesis procedures.[10][11] Always perform these reactions within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
General Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Protocol A: Aluminum Chloride Catalyzed Synthesis in Carbon Disulfide[10]
This protocol is known for its high yield but uses the highly flammable and volatile solvent carbon disulfide.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a nitrogen inlet. Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Reagent Charging: Charge the flask with carbon disulfide (120 mL), benzoyl chloride (2.81 g, 20.0 mmol), and 2-bromothiophene (3.42 g, 21.0 mmol).
-
Catalyst Addition: Begin vigorous stirring and add anhydrous aluminum chloride (5.34 g, 40.0 mmol) in small portions over 10-15 minutes. Causality Note: Adding the Lewis acid portion-wise is crucial to control the highly exothermic reaction and prevent excessive boiling of the low-boiling point solvent.
-
Reaction: Stir the reaction mixture at room temperature for 2.5 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of 1 M hydrochloric acid and crushed ice. Causality Note: This step quenches the reaction, hydrolyzes the aluminum chloride catalyst, and breaks the product-catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase and extract the aqueous phase three times with 50 mL portions of carbon disulfide.
-
Washing & Drying: Combine the organic phases and wash them three times with 100 mL of water. Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ether = 9:1) to yield the product as a yellow crystalline solid.[10]
Protocol B: Stannic Chloride Catalyzed Synthesis in Methylene Chloride[11]
This protocol uses a less hazardous solvent and a different Lewis acid, providing a viable alternative.
-
Setup: In a 250 mL round-bottom flask, combine 2-bromothiophene (9.7 mL, 0.1 mole) and benzoyl chloride (11.6 mL, 0.1 mole) in 100 mL of methylene chloride.
-
Catalyst Addition: To the stirred solution, add stannic chloride (11.5 mL, 0.1 mole) and continue to stir at room temperature.
-
Reaction: Allow the reaction to proceed for 4 hours at room temperature.
-
Quenching: Add 65 mL of water to the reaction mixture and stir vigorously for 20 minutes.
-
Extraction: Add 165 mL of ether to the mixture, transfer to a separatory funnel, and separate the organic phase.
-
Washing & Drying: Wash the organic phase with 20 mL of 1 N sodium hydroxide, followed by two 20 mL portions of water. Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄).
-
Purification: Concentrate the organic solution to an oil, which should crystallize upon standing. The crude product can be further purified by recrystallization from hexane to yield crystalline this compound.[11]
Characterization and Validation
-
Appearance: Yellow crystalline solid.[10]
-
Yield: High yields have been reported, up to 96% for the AlCl₃ method.[10]
-
Melting Point: 41-43 °C.[10]
-
¹H NMR Spectroscopy: The structure can be confirmed by ¹H NMR (CDCl₃). The expected signals are:
-
δ 7.84 (d, 2H, J=8.0 Hz) - Protons on the benzoyl ring ortho to the carbonyl.
-
δ 7.62 (t, 1H, J=7.2 Hz) - Proton on the benzoyl ring para to the carbonyl.
-
δ 7.52 (t, 2H, J=7.5 Hz) - Protons on the benzoyl ring meta to the carbonyl.
-
δ 7.40 (d, 1H, J=4.0 Hz) & δ 7.15 (d, 1H, J=4.0 Hz) - The two coupled protons on the thiophene ring.[10]
-
-
Mass Spectrometry: The presence of bromine will result in a characteristic M/M+2 isotopic pattern (m/e 266/268).[11]
Safety Precautions
-
General: All operations should be conducted in a well-ventilated chemical fume hood.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12] Ensure eyewash stations and safety showers are accessible.[13]
-
2-Bromothiophene: Flammable liquid and vapor. Fatal if swallowed.[8] It has a strong, unpleasant odor (stench). Avoid inhalation and skin contact. Store away from heat and ignition sources.[14]
-
Aluminum Chloride (Anhydrous): Highly reactive with water, releasing HCl gas. It is corrosive and can cause severe burns.[9] Handle in an inert, dry environment (e.g., glovebox or under a stream of nitrogen).
-
Carbon Disulfide (CS₂): Extremely flammable with a low autoignition temperature. It is also highly toxic. Use non-sparking tools and take precautions against static discharge.[14]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (hydrolyzed AlCl₃). | Use fresh, anhydrous aluminum chloride. Handle under strict inert atmosphere conditions. |
| Insufficient reaction time or temperature. | Monitor reaction by TLC. If starting material remains, extend reaction time or gently warm if the solvent allows. | |
| Formation of Side Products | Reaction temperature too high. | Maintain the recommended reaction temperature. Use an ice bath during the initial exothermic addition of the catalyst. |
| Impure starting materials. | Ensure the purity of 2-bromothiophene and benzoyl chloride before starting. | |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the column chromatography eluent. Consider recrystallization as an alternative or additional purification step. |
| Oily product that won't crystallize. | The product may contain residual solvent or impurities. Try triturating with cold hexane or scratching the flask to induce crystallization. Ensure the product is fully dry. |
Conclusion
The Friedel-Crafts acylation of 2-bromothiophene is a robust and highly effective method for synthesizing this compound. The protocols detailed in this note, utilizing either aluminum chloride or stannic chloride as catalysts, provide reliable pathways to this valuable intermediate with high yield and selectivity. By understanding the reaction mechanism and adhering to the specified safety and handling procedures, researchers can confidently produce this key building block for applications in medicinal chemistry and materials science.
References
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- ChemBK. (2024, April 9). This compound.
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- Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.
- University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(10), 5821-5823.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
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Application Note & Protocol: Regioselective Friedel-Crafts Acylation of 2-Bromothiophene with Benzoyl Chloride
Abstract
This document provides a comprehensive technical guide for the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride, yielding (5-bromo-2-thienyl)(phenyl)methanone. This ketone is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, detailing the factors that govern its regioselectivity. A robust, step-by-step protocol for laboratory synthesis, purification, and characterization is provided, supported by field-proven insights to ensure experimental success and safety.
Introduction: The Significance of Thienyl Ketones
The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[3][4] The resulting aryl ketones are pivotal structural motifs in a vast array of functional molecules. Specifically, thienyl ketones, derived from the acylation of thiophene and its derivatives, serve as critical building blocks in medicinal chemistry. For instance, related structures are precursors to widely used medications for type 2 diabetes, such as Canagliflozin.[1][5]
The reaction discussed herein focuses on the regioselective benzoylation of 2-bromothiophene. The presence of the bromine atom and the inherent electronic properties of the thiophene ring present interesting challenges and opportunities for controlling the reaction's outcome, making a thorough understanding of the protocol essential for achieving high yield and purity.
Mechanistic Pathway and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below and illustrated in the accompanying diagram.
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant.[6]
-
Electrophilic Attack: The π-electron system of the 2-bromothiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]
-
Regioselectivity: The position of the electrophilic attack on the thiophene ring is dictated by the stability of the resulting sigma complex. For thiophene, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is because the positive charge in the intermediate formed by C2/C5 attack can be delocalized over more atoms (including the sulfur atom) through resonance, resulting in a more stable intermediate compared to attack at C3/C4.[8][9] In the case of 2-bromothiophene, the C5 position is electronically activated and sterically accessible, directing the incoming acyl group to this position.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the thiophene ring and regenerates the AlCl₃ catalyst, completing the catalytic cycle.[10]
Caption: Mechanism of the Friedel-Crafts Acylation of 2-Bromothiophene.
Experimental Protocol
This protocol details the synthesis of (5-bromo-2-thienyl)(phenyl)methanone on a laboratory scale.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 50.0 | 8.15 g (5.5 mL) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 55.0 (1.1 eq) | 7.73 g (6.4 mL) |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 60.0 (1.2 eq) | 8.00 g |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | ~150 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~20 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Ice | H₂O | 18.02 | - | ~100 g |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Step-by-Step Procedure
Reaction Setup (Anhydrous Conditions are Crucial)
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. Assemble the three-necked flask with the dropping funnel, reflux condenser, and a septum or gas inlet.[7] Ensure all joints are properly sealed.
-
Initial Charge: To the reaction flask, add anhydrous aluminum chloride (8.00 g, 60.0 mmol) and 50 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cooling: Cool the stirred suspension to 0 °C using an ice/water bath. The reaction between the Lewis acid and the acyl chloride is exothermic.[11]
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of benzoyl chloride (6.4 mL, 55.0 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Substrate Addition: After the complete addition of benzoyl chloride, prepare a solution of 2-bromothiophene (5.5 mL, 50.0 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
Reaction and Work-up
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl.[7] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood. The purpose of this step is to decompose the aluminum chloride-ketone complex.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
3.4. Purification
The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Product Characterization
The final product is (5-bromo-2-thienyl)(phenyl)methanone.
-
Molecular Formula: C₁₁H₇BrOS[12]
-
Molecular Weight: 267.14 g/mol [12]
-
Appearance: Typically a white to light yellow solid.
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): Expect signals for the aromatic protons of the phenyl and thienyl rings. The thiophene protons should appear as doublets.
-
¹³C NMR (CDCl₃): Expect a signal for the carbonyl carbon (~180-190 ppm) and distinct signals for the aromatic carbons.
-
IR (KBr): A strong absorption band for the carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹.
-
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride: Highly corrosive and water-sensitive. Reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Reaction Quenching: The addition of the reaction mixture to ice/acid is highly exothermic and releases HCl gas. Perform this step slowly and cautiously.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Successful synthesis of the target compound can be confirmed by comparing the physical and spectroscopic data (melting point, NMR, IR) of the purified product with literature values.[12] The regioselectivity of the acylation can be confirmed by NMR spectroscopy, particularly by analyzing the coupling patterns of the thiophene protons. A successful reaction will yield a single major product, demonstrating the high regioselectivity of the acylation at the C5 position.
References
- Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Benchchem. Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Benchchem. A Comparative Guide to Catalysts for Thiophene Acylation.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-20). YouTube.
- Exploring (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone: A Key Canagliflozin Intermediate. Benchchem.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(14), 8111-8113.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Trade Science Inc.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- PubChem. (5-Bromo-2-thienyl)phenylmethanone. National Center for Biotechnology Information.
- (5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone. (n.d.).
- (2-([(E)-(5-Bromo-2-thienyl)methylidene]amino)-5-chlorophenyl)(phenyl)methanone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- High Purity (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-19).
- Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation in Benzoate Ester Synthesis.
- Professor Dave Explains. (2018-11-13). Friedel-Crafts Acylation. YouTube.
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Application Note: A Comprehensive Guide to the Regioselective Electrophilic Bromination of 2-Benzoylthiophene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Brominated Thiophenes
Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the thiophene ring, particularly in molecules like 2-benzoylthiophene, unlocks a vast potential for further chemical modifications. The resulting 5-bromo-2-benzoylthiophene is a key building block for the synthesis of a wide range of compounds, including novel therapeutics.[1][2] For instance, it serves as a precursor for the development of microtubule inhibitors with potent antitumor activity, highlighting its significance in the discovery of new anticancer agents.[2] This application note provides a detailed, field-proven protocol for the efficient and regioselective electrophilic bromination of 2-benzoylthiophene, grounded in a thorough understanding of the underlying chemical principles.
Mechanistic Insights: Directing the Electrophile
The electrophilic bromination of 2-benzoylthiophene is a classic example of an electrophilic aromatic substitution reaction. The thiophene ring is inherently more reactive towards electrophiles than benzene.[3] However, the benzoyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.[1][3]
Despite this deactivation, the regioselectivity of the bromination is predictable and controllable. The sulfur atom in the thiophene ring directs incoming electrophiles to the α-positions (C2 and C5) due to the greater resonance stabilization of the resulting carbocation intermediate, known as the arenium ion or sigma complex.[4][5][6][7] Since the 2-position is already occupied by the benzoyl group, electrophilic attack preferentially occurs at the C5 position.[1][3]
The reaction typically proceeds through a two-step mechanism:
-
Formation of the Sigma Complex: The electrophile (Br+) attacks the electron-rich thiophene ring at the C5 position, forming a resonance-stabilized carbocation intermediate.
-
Proton Elimination: A base removes a proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, 5-bromo-2-benzoylthiophene.[6]
Two common and effective brominating agents for this transformation are molecular bromine (Br₂) in the presence of a Lewis acid catalyst and N-bromosuccinimide (NBS).[1] This protocol will focus on the use of NBS, which is often preferred for its milder reaction conditions and improved selectivity.[7][8]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps involved in the electrophilic bromination of 2-benzoylthiophene.
Caption: Workflow for the bromination of 2-benzoylthiophene.
Detailed Experimental Protocol
This protocol details the synthesis of 5-bromo-2-benzoylthiophene using N-bromosuccinimide (NBS) in an acetic acid solvent system. This method is known for its high regioselectivity and efficiency.[8]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier(s) |
| 2-Benzoylthiophene | >98% purity | Major chemical suppliers |
| N-Bromosuccinimide (NBS) | >99% purity, recrystallized if necessary | Major chemical suppliers |
| Glacial Acetic Acid | ACS grade or higher | Major chemical suppliers |
| Dichloromethane (DCM) | ACS grade or higher | Major chemical suppliers |
| Saturated Sodium Bicarbonate Solution | Prepared in deionized water | N/A |
| Anhydrous Sodium Sulfate | Granular, for drying | Major chemical suppliers |
| Round-bottom flask | Appropriate size with magnetic stir bar | Standard laboratory ware |
| Magnetic Stirrer/Hotplate | With temperature control | Standard laboratory ware |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Major chemical suppliers |
| Rotary Evaporator | Standard laboratory equipment | Standard laboratory ware |
| Filtration Apparatus | Buchner funnel, filter flask, and filter paper | Standard laboratory ware |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoylthiophene (1.88 g, 10.0 mmol) in 20 mL of glacial acetic acid. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and may be slightly exothermic.[8]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting material (2-benzoylthiophene) should have a higher Rf value than the more polar product (5-bromo-2-benzoylthiophene). The reaction is typically complete within 30-60 minutes.
-
Reaction Quench and Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of cold water. A precipitate of the crude product may form. Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Neutralization: Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol, or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-bromo-2-benzoylthiophene as a crystalline solid. A literature example of a similar purification involved melting the crude product with hexane and cooling to yield purified crystals.[9]
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10][12]
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[12] Avoid dust formation.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
-
Bromine (Alternative Reagent): If using molecular bromine, be aware that it is highly corrosive, toxic, and causes severe burns.[13] Handle with extreme caution in a fume hood.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye damage. Handle with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or degraded NBS | Allow the reaction to stir for a longer period. Use freshly opened or recrystallized NBS. A slight excess of NBS (up to 1.1 equivalents) can be used. |
| Formation of Di-brominated Product | Over-bromination due to excess reagent or high temperature | Use a stoichiometric amount or only a slight excess of NBS. Maintain the reaction at room temperature.[8] |
| Low Yield | Inefficient extraction or purification losses | Ensure complete extraction from the aqueous phase. Optimize the recrystallization solvent system or the column chromatography conditions to minimize product loss. |
| Product Contamination | Residual starting material or side products | Ensure the reaction has gone to completion via TLC. If necessary, repeat the purification step. |
Conclusion
This application note provides a robust and reliable protocol for the electrophilic bromination of 2-benzoylthiophene to yield the valuable synthetic intermediate, 5-bromo-2-benzoylthiophene. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently and efficiently synthesize this key building block for applications in drug discovery and materials science.
References
- PrepChem. Synthesis of 5-Benzoyl-2-bromothiophene.
- Hoffmann, R. & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Request PDF. A novel method for the bromination of thiophenes.
- Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1207, 113545.
- Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene.
- Dittmer, K., Martin, R. P., Herz, W., & Cristol, S. J. (1949). The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide. Journal of the American Chemical Society, 71(4), 1201–1205.
- Scribd. Bromine Handling | PDF | Laboratories | Personal Protective Equipment.
- Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- ChemBK. 2-BROMO-5-BENZOYLTHIOPHENE.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Li, Y., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity.
- Liu, Y., et al. (2015).
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-benzoylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-5-benzoylthiophene in Medicinal Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block in drug design. When functionalized, such as in the case of this compound, it becomes a versatile intermediate for the synthesis of a diverse array of complex molecules through palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic organic chemistry, allow for the precise and efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3]
The products derived from the cross-coupling of this compound, such as 5-aryl-2-benzoylthiophenes and 2-amino-5-benzoylthiophenes, have garnered significant interest in drug discovery. Notably, these derivatives have been investigated as potent antiproliferative agents, with some exhibiting microtubule-targeting activity, a clinically validated mechanism for cancer therapy.[4][5][6] The benzoyl group at the 5-position can serve as a key pharmacophoric feature, while the newly introduced substituent at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed application notes and protocols for the four major classes of palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be robust starting points for researchers, with an emphasis on the rationale behind the choice of reagents and reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of similar bromothiophene derivatives.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically 0.1-0.2 M.
-
Stir the reaction mixture at 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, 1,4-Dioxane, DMF (with water) | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
Table 1: Summary of typical Suzuki-Miyaura coupling conditions.
Applications of 5-Aryl-2-benzoylthiophenes
Derivatives of 5-aryl-2-benzoylthiophene have shown promise as anticancer agents. For example, compounds with this scaffold have been identified as inhibitors of tubulin polymerization, a key process in cell division.[4][10] By introducing various aryl groups at the 5-position, researchers can fine-tune the molecule's properties to enhance its efficacy and selectivity against cancer cells.
II. Stille Coupling: Versatility with Organostannanes
The Stille coupling is another powerful method for C-C bond formation, utilizing organostannane reagents.[11] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[12] However, the toxicity of tin compounds is a significant drawback.[13]
Mechanism of the Stille Coupling
The mechanism of the Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7]
Figure 2: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)tin
This is a representative protocol based on general Stille coupling procedures.[12][14]
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) or Toluene
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous and degassed DMF or toluene via syringe.
-
Add tributyl(phenyl)tin via syringe.
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ | A variety of Pd(0) and Pd(II) sources are effective. |
| Solvent | Toluene, DMF, THF | Aprotic solvents are preferred. |
| Additives | LiCl, CuI | Can accelerate the transmetalation step. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
Table 2: Summary of typical Stille coupling conditions.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is typically co-catalyzed by palladium and copper salts.[16]
Mechanism of the Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17]
Figure 3: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on general procedures for Sonogashira couplings of bromoarenes.[17][18]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)
-
Anhydrous Toluene or THF (co-solvent, optional)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene or THF (if used), followed by the amine base (e.g., Et₃N).
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N, DIPA, Piperidine | Acts as both a base and a solvent. |
| Solvent | Amine base, or co-solvent like Toluene, THF, DMF | The choice depends on the solubility of the substrates. |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient. |
Table 3: Summary of typical Sonogashira coupling conditions.
Applications of 2-Alkynyl-5-benzoylthiophenes
The introduction of an alkynyl linkage can significantly impact the biological activity of a molecule. 5-Arylalkynyl-2-benzoylthiophene derivatives have been synthesized and evaluated as novel microtubule inhibitors with potent antitumor activity.[6] The rigid alkynyl spacer can orient the terminal aryl group in a specific manner within the binding pocket of the biological target, leading to enhanced potency.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[3][19] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[20]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is similar to the C-C coupling reactions, but with the involvement of an amine and a base.
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative example based on general Buchwald-Hartwig amination procedures.[11]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene or 1,4-dioxane.
-
Add this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents are generally used. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
Table 4: Summary of typical Buchwald-Hartwig amination conditions.
Applications of 2-Amino-5-benzoylthiophene Derivatives
2-Aminothiophene derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][6] The introduction of an amino group at the 2-position of the 5-benzoylthiophene scaffold can lead to compounds with potent antiproliferative activity.[4] These compounds can serve as valuable leads for the development of novel therapeutics.
V. Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst deactivation: Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.
-
Incorrect ligand choice: The choice of ligand is critical, especially for the Buchwald-Hartwig amination. Screen a variety of ligands to find the optimal one for your specific substrate combination.
-
Insufficient temperature: Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Side Products:
-
Homocoupling: This can be an issue in Suzuki and Stille couplings. Adjusting the stoichiometry of the reagents and the reaction temperature can minimize this side reaction.
-
Debromination: This can occur in the presence of a strong base and a hydrogen source. Using a milder base or shorter reaction times may help.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—provide efficient and modular approaches to access novel chemical space. The resulting 5-aryl-, 5-alkynyl-, and 2-amino-5-benzoylthiophene derivatives have demonstrated significant potential in drug discovery, particularly in the development of new anticancer agents. By leveraging these powerful synthetic methodologies, researchers can continue to explore the rich chemical and biological landscape of thiophene-based compounds.
References
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- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2018). ResearchGate.
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- Stille Coupling. (n.d.). NROChemistry.
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Application Note & Protocol: Palladium-Catalyzed Heck Reaction of 2-Bromo-5-benzoylthiophene
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between unsaturated halides and alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of complex organic molecules, from natural products to pharmaceuticals, due to its high functional group tolerance and predictable stereoselectivity.[3][4][5] Thiophene-containing scaffolds are prevalent in medicinal chemistry and materials science, and their functionalization is of significant interest. This document provides a detailed protocol and technical guide for the Heck coupling of 2-Bromo-5-benzoylthiophene, a versatile building block, with various alkenes. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental procedure, and offer insights into parameter optimization and troubleshooting.
Catalytic Cycle and Mechanism
The efficacy of the Heck reaction lies in a well-defined Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is critical for rational optimization and troubleshooting of the reaction. The cycle consists of four primary steps:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides. The general reactivity trend for the halide is I > OTf > Br >> Cl.[6][7]
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][6] For electron-deficient alkenes, such as acrylates, this addition occurs with high regioselectivity at the β-carbon.[4][6]
-
syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and typically forms the more thermodynamically stable trans-(E)-alkene product.[6][7]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr). This facilitates the reductive elimination of HBr from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[4][6][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol provides a general method for the Heck coupling of this compound with an exemplary alkene, such as n-butyl acrylate.
Materials and Reagents:
-
Aryl Halide: this compound
-
Alkene: n-Butyl acrylate (or other suitable alkene)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Potassium carbonate (K₂CO₃), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Work-up Reagents: Deionized water, Ethyl acetate, Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄), anhydrous
-
Equipment: Schlenk flask or round-bottom flask, condenser, magnetic stirrer/hotplate, inert gas manifold, standard laboratory glassware for extraction and purification, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), Triphenylphosphine (0.04 eq, 4 mol%), and anhydrous Potassium Carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add anhydrous DMF (approx. 0.1-0.2 M concentration relative to the aryl halide) via a syringe, followed by the alkene (e.g., n-butyl acrylate, 1.2 eq).
-
Degassing (Optional but Recommended): For optimal results, sparge the reaction mixture with inert gas for 10-15 minutes to remove any residual dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
Data Presentation: Parameter Optimization
The success of the Heck reaction is highly dependent on the interplay of several parameters. The following table provides a guide for optimization.[9][10]
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] Pd(PPh₃)₄ is a direct source of Pd(0) but can be more sensitive to air. |
| Ligand | PPh₃, P(o-tol)₃, Bulky Biarylphosphines (e.g., SPhos), NHCs | Ligands stabilize the Pd(0) species, preventing decomposition to inactive palladium black, and modulate the catalyst's reactivity.[6] PPh₃ is a cost-effective and common choice. More electron-rich and bulky ligands can facilitate the oxidative addition of less reactive halides. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, NaOAcOrganic: Et₃N, Cy₂NMe | The base is crucial for regenerating the Pd(0) catalyst by neutralizing the HBr formed.[6] Inorganic bases are often used in polar aprotic solvents, while organic amine bases are common in less polar solvents like toluene or acetonitrile. |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents (DMF, DMAc) are excellent choices as they effectively dissolve the reagents and allow for high reaction temperatures.[10] |
| Temperature | 100 - 140 °C | Higher temperatures are generally required to facilitate the oxidative addition step, especially for aryl bromides.[10] The optimal temperature should be determined empirically. |
| Additives | Tetrabutylammonium salts (e.g., TBAC) | Phase-transfer catalysts like TBAC can be beneficial, particularly in reactions that are heterogeneous or when using less polar solvents, by promoting halide exchange and catalyst stability.[9][11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality reagents or solvent.4. Catalyst poisoning. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst and ligands.2. Increase the reaction temperature in 10 °C increments.3. Use anhydrous solvents and purified reagents.4. Some functional groups (e.g., certain amines) can poison the catalyst; consider protecting groups. |
| Formation of Byproducts | 1. Homocoupling (Ar-Ar): Reaction temperature is too high or prolonged.2. Alkene Isomerization: Base-induced isomerization of the product.3. Palladium Black: Catalyst decomposition. | 1. Reduce reaction temperature or time.2. Use a milder base or lower the reaction temperature.3. Ensure proper ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate phosphines). Use a more robust ligand system. |
| Poor Reproducibility | 1. Trace amounts of oxygen or water.2. Inconsistent reagent quality or stoichiometry. | 1. Standardize degassing procedures (e.g., freeze-pump-thaw cycles for sensitive reactions).2. Carefully weigh all reagents and use solvents from a freshly opened or properly stored bottle. |
References
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- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Scilit. (n.d.). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
- Royal Society of Chemistry. (2017, March 28). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures.
- Yasar, S., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
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- Tzschucke, C. C. (n.d.). Heck Reaction.
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- ResearchGate. (n.d.). Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C S Coupling | Request PDF.
- Feuerstein, M., et al. (n.d.). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. SYNLETT.
- ResearchGate. (n.d.). Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update | Request PDF.
- Serve Content. (2010, June 28). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds.
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Application Notes and Protocols for the Synthesis of Thiophene-Based Microtubule Inhibitors from 2-Bromo-5-benzoylthiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of Thiophene Scaffolds in Oncology
Microtubules, dynamic polymers of α- and β-tubulin, are pivotal to cellular integrity and division, making them a cornerstone target in cancer chemotherapy.[1] Disruption of their dynamic equilibrium triggers mitotic arrest and apoptosis in rapidly proliferating cancer cells. While classic microtubule-targeting agents have revolutionized cancer treatment, their efficacy is often curtailed by issues of toxicity and the development of resistance. This has spurred the exploration of novel chemical scaffolds that can offer improved therapeutic indices.
The thiophene ring, a sulfur-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its versatile reactivity and ability to mimic phenyl groups while offering unique electronic and steric properties.[2] Notably, the 2-benzoylthiophene scaffold has been identified as a promising core for the development of a new generation of microtubule inhibitors that bind to the colchicine site on β-tubulin.[3] These agents, exemplified by compounds such as (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene (PST-3), have demonstrated potent antitumor activity with a potentially reduced risk of neurotoxicity, a significant dose-limiting side effect of many existing microtubule inhibitors.[4]
This comprehensive guide provides a detailed exposition on the synthesis of advanced microtubule inhibitors, commencing from the readily accessible starting material, 2-Bromo-5-benzoylthiophene. We will delve into the synthetic strategies, provide explicit, step-by-step protocols for chemical synthesis and biological evaluation, and discuss the underlying structure-activity relationships that govern the efficacy of these compounds.
I. Synthetic Strategy: From a Simple Thiophene to a Potent Mitotic Inhibitor
The synthetic approach to transform this compound into a potent microtubule inhibitor typically involves the strategic introduction of a substituted aryl group at the 5-position of the thiophene ring. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly powerful tool for this transformation.[5][6][7]
The rationale behind this synthetic design is rooted in the established pharmacophore for colchicine-site binding agents. These inhibitors generally possess two aryl rings (an 'A' ring and a 'B' ring) connected by a flexible or rigid linker. In the case of our target compounds, the 3,4,5-trimethoxyphenyl or a similar substituted benzoyl moiety serves as the 'A' ring, which is known to be a crucial structural requirement for interaction with tubulin.[8][9] The thiophene ring acts as a bioisosteric replacement for a phenyl ring, and the aryl group introduced at the 5-position functions as the 'B' ring. The nature of the substituents on this 'B' ring can significantly influence the compound's potency and pharmacokinetic properties.
The general synthetic workflow is depicted below:
Sources
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The Strategic Utility of 2-Bromo-5-benzoylthiophene in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of Thiophene Scaffolds in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for a benzene ring allow it to favorably interact with a wide array of biological targets.[3] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This versatility has led to the incorporation of the thiophene nucleus in numerous FDA-approved drugs.[6][7]
Within this important class of compounds, 2-Bromo-5-benzoylthiophene has emerged as a critical and highly versatile intermediate.[8] Its molecular architecture, featuring a bromine atom at the 2-position and a benzoyl group at the 5-position, provides two distinct and strategically important points for chemical modification. The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the benzoyl group offers a site for further functionalization.[9] This dual reactivity makes this compound a valuable starting material for the synthesis of complex molecular architectures, particularly in the development of novel anticancer agents that target microtubule dynamics.[8][10]
This guide provides a comprehensive overview of the synthesis and application of this compound, with a particular focus on its use in the discovery of potent microtubule inhibitors.
Synthesis of this compound: A Foundational Protocol
The most common and efficient method for the preparation of this compound is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.[4] The use of a Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃), is crucial for driving the reaction.[4][7]
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
Causality of Experimental Choices:
-
Reactants: 2-Bromothiophene is chosen as the starting material to introduce the bromo-functionalization at a specific position. Benzoyl chloride serves as the acylating agent to install the benzoyl moiety.
-
Catalyst: Stannic chloride is an effective Lewis acid that activates the benzoyl chloride, making it a more potent electrophile for the subsequent aromatic substitution on the thiophene ring.
-
Solvent: Methylene chloride is an inert solvent that effectively dissolves the reactants and catalyst without participating in the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature, which is sufficient for the reaction to proceed to completion without the need for heating, thus minimizing potential side reactions.
-
Work-up: The reaction is quenched with water to decompose the catalyst and any unreacted benzoyl chloride. An ether wash is used to extract the product into the organic phase, and a sodium hydroxide wash removes any acidic impurities.
Step-by-Step Procedure:
-
To a solution of 2-bromothiophene (9.7 mL, 0.1 mole) and benzoyl chloride (11.6 mL, 0.1 mole) in 100 mL of methylene chloride, add stannic chloride (11.5 mL, 0.1 mole).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction mixture to room temperature and add 65 mL of water.
-
Stir the two-phase system for 20 minutes.
-
Add 165 mL of ether and separate the organic phase.
-
Wash the organic phase with 20 mL of 1 N sodium hydroxide, followed by two washes with 20 mL of water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield an oil that crystallizes upon standing.
-
The crude product can be purified by warming with hexane, followed by cooling to yield purified crystalline this compound.[4]
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₇BrOS | [11] |
| Molecular Weight | 267.14 g/mol | [11] |
| Appearance | Yellow to brown powder | [11] |
| Melting Point | 45-46 °C | [11] |
Application in Drug Discovery: Synthesis of a Potent Microtubule Inhibitor
A prime example of the utility of this compound is in the synthesis of novel microtubule inhibitors that target the colchicine binding site.[8][10] These agents are of significant interest in oncology as they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[10] One such potent inhibitor, designated PST-3, has been synthesized from a 2-benzoyl-5-bromo thiophene derivative.[10]
PST-3, chemically named (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene, has demonstrated significant antitumor activity in preclinical models.[10] Its synthesis showcases the strategic use of the bromine atom on the thiophene ring for a Sonogashira cross-coupling reaction.
The Role of PST-3 as a Microtubule Inhibitor
PST-3 exhibits its anticancer effects by binding to the colchicine-binding site on β-tubulin.[10] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for cell division.[10] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10] A significant advantage of PST-3 is its potential for reduced neurological toxicity, a common and dose-limiting side effect of many microtubule inhibitors.[10]
Workflow for the Synthesis and Evaluation of PST-3
Caption: Synthetic and evaluative workflow for PST-3.
Protocol 2: Synthesis of PST-3 via Sonogashira Coupling
Causality of Experimental Choices:
-
Reactants: A this compound derivative is the key starting material. The arylacetylene partner is chosen based on structure-activity relationship studies to optimize binding to the target.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle of the Sonogashira reaction. A copper(I) co-catalyst (e.g., CuI) is used to facilitate the formation of the key copper acetylide intermediate.
-
Base: A mild base, such as a trialkylamine (e.g., triethylamine), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalyst.
Step-by-Step Procedure (Generalized):
-
To a solution of the this compound derivative (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in an appropriate solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a suitable base (e.g., triethylamine, 2-3 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-benzoylthiophene derivative.
Biological Activity of PST-3
PST-3 has demonstrated potent cytotoxic activity against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference |
| BT549 | Breast | 15.42 | [10] |
| MDA-MB-468 | Breast | 16.33 | [10] |
| Hs578T | Breast | 23.36 | [10] |
| RKO | Colon | 29.34 | [10] |
| MIA PaCa-2 | Pancreatic | 30.82 | [10] |
| A549 | Lung | 76.84 | [10] |
Mechanism of Action: A Deeper Look
The efficacy of PST-3 stems from its ability to disrupt microtubule dynamics, a critical process for cell division. The following diagram illustrates the key steps in its mechanism of action.
Mechanism of Action of PST-3
Caption: Cellular mechanism of action for PST-3.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its strategic functionalization allows for the efficient construction of complex molecules with significant therapeutic potential. The synthesis of PST-3 serves as a compelling case study, demonstrating how this building block can be leveraged to develop potent and potentially safer anticancer agents. The continued exploration of derivatives of this compound through innovative synthetic methodologies, such as cross-coupling reactions, will undoubtedly lead to the discovery of new drug candidates targeting a range of diseases.
References
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health.
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- Synthesis of 5-Benzoyl-2-bromothiophene. (n.d.). PrepChem.com.
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Application Notes and Protocols: 2-Bromo-5-benzoylthiophene as a Versatile Building Block for Organic Electronics
Abstract: This technical guide provides a comprehensive overview of the application of 2-Bromo-5-benzoylthiophene in the field of organic electronics. We delve into its role as a critical monomer for the synthesis of high-performance conjugated polymers and provide detailed, field-proven protocols for polymerization via Stille and Suzuki cross-coupling reactions. Furthermore, this document outlines step-by-step procedures for the fabrication and characterization of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) utilizing polymers derived from this versatile building block. The causality behind experimental choices, key performance metrics, and safety considerations are discussed to equip researchers and scientists with a robust framework for innovation.
Introduction to this compound in Organic Electronics
The advancement of organic electronics, which includes technologies like flexible displays, printable sensors, and low-cost solar cells, is fundamentally driven by the innovation of new organic semiconductor materials.[1][2] At the core of these materials are π-conjugated polymers, whose electronic properties can be precisely tuned through synthetic chemistry.
This compound (CAS: 31161-46-3) has emerged as a crucial building block in this field.[3][4] Its molecular architecture is uniquely suited for creating advanced semiconductor materials. The structure consists of a thiophene ring, which provides excellent charge transport capabilities, an electron-withdrawing benzoyl group that modulates the electronic energy levels of the resulting polymer, and a strategically placed bromine atom.[3][5] This bromine atom serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of well-defined, high-molecular-weight conjugated polymers.[3][6] These characteristics make it a foundational material for developing organic semiconductors for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][5]
Synthesis of Conjugated Polymers via Cross-Coupling
The most powerful strategy for synthesizing donor-acceptor (D-A) conjugated polymers from this compound is through palladium-catalyzed cross-coupling reactions. This method allows for the precise assembly of alternating monomer units, which is essential for tuning the polymer's bandgap and charge transport properties.[7] We present protocols for two of the most robust and widely used methods: Stille and Suzuki-Miyaura coupling.
Protocol 1: Polymerization via Stille Cross-Coupling
Principle: The Stille reaction forms a C-C bond between an organohalide and an organotin compound, catalyzed by a palladium complex.[8][9] It is highly tolerant of various functional groups, making it exceptionally reliable for complex monomer synthesis. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] When polymerizing, this cycle repeats, extending the polymer chain. The use of organotin reagents necessitates careful handling and purification due to their toxicity.[8]
Workflow for Stille Polymerization:
Caption: General workflow for Stille cross-coupling polymerization.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the desired distannyl co-monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can deactivate the catalyst.
-
Polymerization: Heat the mixture to reflux (typically 110 °C) under a positive pressure of argon or nitrogen. Monitor the reaction progress over 24-72 hours. An increase in the viscosity of the solution is often observed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solvent) to precipitate the crude polymer.
-
Filter the polymer using a Büchner funnel.
-
To remove catalyst residues and low-molecular-weight oligomers, perform sequential Soxhlet extractions with methanol, acetone, and hexane. The desired polymer should be insoluble in these solvents.
-
Extract the purified polymer from the Soxhlet thimble using chloroform or another suitable solvent in which the polymer is soluble.
-
Concentrate the chloroform solution using a rotary evaporator and precipitate the final polymer again in methanol.
-
Filter and dry the final polymer product under vacuum at 40-60 °C overnight.
-
Protocol 2: Polymerization via Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base.[11][12] Its primary advantage over the Stille coupling is the use of non-toxic and more environmentally benign boronic acid reagents.[8] The reaction mechanism is similar, involving oxidative addition, but the transmetalation step requires activation of the organoboron species by a base.[13]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the desired diboronic acid or ester co-monomer (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv. per boron functional group).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of the base (e.g., 2 M K₂CO₃), in a ratio of approximately 4:1.[14]
-
Degassing: Thoroughly degas the mixture by bubbling with argon for 30-60 minutes or by using freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-100 °C under an inert atmosphere for 24-72 hours.
-
Work-up:
-
Cool the reaction to room temperature. If two phases are present, separate them. Extract the aqueous phase with the organic solvent used in the reaction (e.g., toluene).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the volume.
-
Precipitate the polymer by adding the concentrated solution to stirring methanol.
-
Purify the polymer using the same Soxhlet extraction procedure described in Protocol 2.1.
-
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, acting as switches and amplifiers in circuits.[1] The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor layer.[15] Polymers derived from this compound can be designed to have high charge carrier mobility.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
Rationale: The bottom-gate, top-contact (BGTC) architecture is a widely adopted standard for characterizing new semiconductor materials.[15][16] In this configuration, the substrate (e.g., heavily doped silicon) acts as the gate electrode, with a thermally grown silicon dioxide layer as the gate dielectric. This provides a high-quality, uniform dielectric surface for the deposition of the organic semiconductor. Post-deposition thermal annealing is a critical step; it allows the polymer chains to self-organize into more ordered domains, which reduces charge trapping and enhances charge carrier mobility.[1]
OFET Device Architecture:
Caption: Schematic of a bottom-gate, top-contact OFET.
Detailed Step-by-Step Methodology:
-
Substrate Cleaning: Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer as the substrate. Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion. This treatment makes the surface hydrophobic, promoting better polymer film morphology.
-
Semiconductor Deposition: Prepare a solution of the synthesized polymer in a high-boiling-point solvent like chlorobenzene or 1,2-dichlorobenzene (e.g., 5-10 mg/mL). Filter the solution through a 0.2 µm PTFE filter. Spin-coat the polymer solution onto the prepared substrate at 1000-3000 rpm to achieve a film thickness of 30-100 nm.
-
Thermal Annealing: Transfer the coated substrates into a nitrogen-filled glovebox and anneal them on a hotplate at a temperature just below the polymer's glass transition temperature (typically 120-200 °C) for 30-60 minutes. This step is crucial for improving the crystallinity of the polymer film.[1]
-
Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm thick Gold (Au) source and drain electrodes onto the semiconductor layer. Typical channel lengths (L) are 20-100 µm and channel widths (W) are 1000-2000 µm.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air. Extract key performance metrics such as charge carrier mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).[15]
Performance Metrics for Thiophene-Based Polymer OFETs
The performance of OFETs can vary significantly based on the specific polymer structure, processing conditions, and device architecture. Below is a table of representative performance data for high-mobility benzodithiophene (BDT)-based polymers, which share structural motifs with materials synthesized from this compound derivatives.
| Polymer Type | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Reference |
| Quinoidal Thiophene Polymer | > 10 | > 10⁶ | [1] |
| D-A Copolymer (TII-based) | 0.1 - 1.0 | > 10⁵ | [16] |
| NDI-TT Copolymer | 0.01 - 0.5 (p- and n-type) | > 10⁴ | [17] |
Application in Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, offer the potential for low-cost, lightweight, and flexible solar energy conversion.[7][18] The most efficient devices utilize a bulk heterojunction (BHJ) active layer, which is an interpenetrating network of a polymer donor and a small-molecule or polymer acceptor.[19] Thiophene-based polymers are excellent candidates for the donor material due to their strong absorption in the solar spectrum and good hole transport properties.
Protocol 4: Fabrication of an Inverted Bulk Heterojunction OPV
Rationale: The inverted device architecture (ITO/ETL/Active Layer/HTL/Metal) is often preferred for its enhanced stability compared to the conventional structure.[20] The active layer is a carefully blended film of the donor polymer and an acceptor (e.g., a non-fullerene acceptor like ITIC). The morphology of this blend is paramount for efficient device operation; it must allow for efficient exciton dissociation at the donor-acceptor interface and provide continuous pathways for charge transport to the respective electrodes. Small amounts of processing additives, such as 1,8-diiodooctane (DIO), are often used to control this nanoscale morphology.[19]
OPV Device Architecture:
Caption: Schematic of an inverted bulk heterojunction OPV.
Detailed Step-by-Step Methodology:
-
Substrate Preparation: Pattern and clean Indium Tin Oxide (ITO)-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): Deposit an electron transport layer, such as a ZnO nanoparticle solution, onto the ITO substrate via spin-coating and anneal according to established literature procedures.
-
Active Layer Preparation: Prepare a blend solution of the donor polymer and a suitable non-fullerene acceptor (e.g., PBDB-T:ITIC at a 1:1 weight ratio) in chlorobenzene.[19] Add a small amount of a processing additive, such as 0.5 vol% DIO, to the solution.
-
Active Layer Deposition: Inside a nitrogen glovebox, spin-coat the active layer blend solution onto the ETL. The spin speed should be optimized to achieve a film thickness of 80-120 nm. Thermally anneal the film as required (e.g., 100 °C for 10 minutes) to optimize morphology.
-
Hole Transport Layer (HTL): Thermally evaporate a thin layer (5-10 nm) of a hole transport material, such as Molybdenum(VI) oxide (MoO₃), on top of the active layer.
-
Top Electrode Deposition: Complete the device by thermally evaporating the top metal electrode (e.g., 100 nm of Silver, Ag) through a shadow mask to define the active area of the device (typically 4-10 mm²).
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²). Extract the key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (V_oc), Short-Circuit Current Density (J_sc), and Fill Factor (FF).[19]
Performance Metrics for Thiophene-Based Polymer OPVs
The efficiency of OPVs has increased dramatically with the development of new benzodithiophene (BDT)-based donor polymers and non-fullerene acceptors.
| Donor Polymer:Acceptor | V_oc [V] | J_sc [mA/cm²] | FF [%] | PCE [%] | Reference |
| PBDB-T:ITIC | 0.89 | 15.72 | 62 | 8.88 | [19] |
| PBDT-oTz:Y6 | 0.85 | 25.10 | 70.3 | 15.02 | [21] |
| PM6:L8-BO | 0.91 | 27.3 | 76.6 | 19.0 | [22] |
Safety and Handling
-
This compound: This compound is irritating to the eyes, respiratory system, and skin.[23] It may be harmful if swallowed, inhaled, or in contact with skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[23]
-
Organotin Reagents: Stannanes used in Stille coupling are highly toxic. All manipulations should be performed in a fume hood, and waste should be quenched and disposed of according to institutional safety guidelines.
-
Solvents: Many organic solvents used (toluene, chloroform, chlorobenzene) are flammable and toxic. Avoid inhalation and skin contact.
-
Cross-Coupling Catalysts: Palladium catalysts can be toxic and should be handled with care.
Conclusion
This compound stands out as a highly effective and versatile monomer for the synthesis of advanced organic semiconducting polymers. The combination of its thiophene core, electron-tuning benzoyl group, and reactive bromine handle allows for the creation of materials with tailored properties for specific electronic applications. The protocols detailed herein for polymerization via Stille and Suzuki coupling, as well as for the fabrication of OFETs and OPVs, provide a solid foundation for researchers to explore and develop next-generation organic electronic devices.
References
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- NROChemistry. Stille Coupling.
- Quinoline. This compound Properties, Uses, Safety, Supplier China.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene.
- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Sinfoo. (n.d.). OLED Material Precursors: The Importance of 2-Bromo-5-phenylthiophene.
- Royal Society of Chemistry. (n.d.). Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors.
- Organic Chemistry Portal. Stille Coupling.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- MDPI. (2023). Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors.
- Advanced Science News. (2018). Two Novel Quinoidal Polymers for OFETs [Video].
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Bromo-Bithiophene Derivatives in Next-Generation Organic Electronics.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-methylthiophene in Modern OLED Technology.
- ACS Publications. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors.
- ResearchGate. (2025). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
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synthesis of conductive polymers using 2-Bromo-5-benzoylthiophene derivatives
An Application Guide to the Synthesis and Characterization of Conductive Polymers from 2-Bromo-5-benzoylthiophene
Introduction: The Strategic Design of Functional Conductive Polymers
Conductive polymers, particularly those derived from polythiophene, represent a cornerstone of modern materials science, enabling innovations in organic electronics, sensing platforms, and energy storage.[1][2] The functionalization of the thiophene monomer is a key strategy for tuning the final polymer's electronic, optical, and physical properties. This guide focuses on the synthesis of a conductive polymer using this compound as the monomeric precursor.
The choice of this monomer is strategic:
-
The Thiophene Ring: Forms the conjugated backbone essential for charge transport.
-
The Benzoyl Group: An electron-withdrawing substituent that can modulate the polymer's redox potentials and HOMO/LUMO energy levels, influencing its stability and electronic behavior. Its steric bulk can also enhance solubility.[3]
-
The Bromo Group: Provides a reactive site, specifically at the 2-position, which is crucial for controlled polymerization, particularly through oxidative coupling mechanisms.[3][4]
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and characterization of poly(this compound).
Part 1: Monomer Synthesis via Friedel-Crafts Acylation
The most direct route to synthesizing the this compound monomer is through the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.
Causality of Experimental Choices: The reaction relies on a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to activate the benzoyl chloride.[5] The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the electron-rich thiophene ring. The reaction is typically performed in an inert solvent like carbon disulfide or methylene chloride at room temperature to control reactivity and prevent side reactions.[5]
Protocol 1.1: Synthesis of this compound
Materials:
-
2-Bromothiophene (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 eq)
-
Carbon Disulfide (CS₂) (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane, Diethyl Ether (for column chromatography)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve benzoyl chloride and 2-bromothiophene in anhydrous carbon disulfide.
-
Cool the mixture in an ice bath (0 °C).
-
Carefully add anhydrous aluminum chloride in small portions over 10-15 minutes, ensuring the temperature does not rise significantly. Vigorous stirring is essential.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2.5-3 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with carbon disulfide.[5]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
-
Purify the resulting crude solid by silica gel column chromatography using a hexane/ether gradient to yield the pure product as a yellow crystalline solid.[5]
Validation: The synthesized monomer should be characterized to confirm its identity and purity.
| Characterization Technique | Expected Result |
| Melting Point | 41-43 °C[5] |
| ¹H NMR (CDCl₃) | δ 7.84 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H), 7.40 (d, 1H), 7.15 (d, 1H)[5] |
| ¹³C NMR (CDCl₃) | Predicted peaks for aromatic and carbonyl carbons.[6] |
| FTIR (KBr Pellet) | Characteristic C=O stretch (~1640-1660 cm⁻¹), C-Br stretch, and thiophene ring vibrations. |
Part 2: Polymerization Methodologies
The conversion of the this compound monomer into a conductive polymer can be effectively achieved through two primary methods: chemical oxidative polymerization and electropolymerization.
A. Chemical Oxidative Polymerization
This method is valued for its simplicity and scalability, making it suitable for producing bulk quantities of the polymer.[7][8] It typically employs an oxidizing agent, most commonly anhydrous ferric chloride (FeCl₃), in an inert solvent.
Mechanism Insight: The polymerization is initiated by the oxidation of the thiophene monomer by Fe³⁺ to form a radical cation.[7][9] These radical cations then couple, eliminating protons to re-aromatize and form dimers, trimers, and ultimately the polymer chain. The choice of solvent is critical as it affects the solubility of the growing polymer chains and can influence the final molecular weight and regioregularity.[8][10]
Protocol 2.1: Chemical Oxidative Polymerization
Materials:
-
This compound (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (Solvent)
-
Methanol (for washing)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the this compound monomer in anhydrous chloroform.
-
In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. A typical monomer-to-oxidant molar ratio is between 1:2.5 and 1:4.[11]
-
Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. An immediate color change to a dark, deep color should be observed, indicating the onset of polymerization.
-
After the addition is complete, heat the mixture to 40 °C and allow it to stir for 12-24 hours.[11]
-
To stop the reaction and isolate the polymer, pour the dark mixture into a large volume of methanol. This will cause the polymer to precipitate.
-
Collect the solid polymer by filtration (e.g., using a Büchner funnel).
-
Wash the collected solid extensively with methanol until the filtrate runs clear and colorless. This step is crucial to remove any remaining FeCl₃, unreacted monomer, and low molecular weight oligomers.[11]
-
Dry the final polymer product in a vacuum oven at 80 °C for 24 hours. The result is typically a dark powder.
B. Electropolymerization
Electropolymerization is a powerful technique for fabricating high-quality, uniform thin films of conductive polymer directly onto an electrode surface.[12][13] This method offers precise control over film thickness and morphology.
Mechanism Insight: The process is initiated by applying an anodic potential to a working electrode immersed in a solution of the monomer and a supporting electrolyte.[14] The monomer is oxidized at the electrode surface to form radical cations, which then couple and deposit onto the electrode as a growing polymer film.[15] The supporting electrolyte (e.g., lithium perchlorate, LiClO₄) is essential to provide conductivity to the organic solvent and to act as the dopant for the polymer film as it forms.
Protocol 2.2: Electropolymerization
Materials:
-
This compound (Monomer)
-
Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Perchlorate (TBAP) (Supporting Electrolyte)
-
Acetonitrile (Solvent, HPLC grade)
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare the polymerization solution by dissolving the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in acetonitrile.[12]
-
Assemble a three-electrode electrochemical cell. Ensure the working electrode is clean and polished.
-
Immerse the electrodes in the polymerization solution and purge with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat.
-
Polymerize the film using one of the following methods:
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just above the monomer's oxidation potential (e.g., +1.6 to +1.8 V vs. Ag/AgCl).[12] An increase in current with each cycle indicates polymer deposition.
-
Potentiostatic: Apply a constant potential slightly above the monomer's oxidation potential and hold for a set duration. Film thickness is proportional to the deposition time and the current passed.
-
-
After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
The polymer film is now ready for characterization directly on the electrode.
Part 3: Characterization of the Polymer
Validating the successful synthesis of the conductive polymer requires a suite of characterization techniques to probe its structural, optical, and electrochemical properties.
| Technique | Purpose | Expected Observations for Poly(this compound) |
| FTIR Spectroscopy | To confirm the polymer structure and the presence of functional groups. | Broadening of aromatic C-H and C=C peaks compared to the monomer. Persistence of the strong C=O stretch from the benzoyl group.[16] |
| UV-Vis Spectroscopy | To determine the electronic absorption properties and estimate the optical bandgap (E_g). | A broad absorption band in the visible region (e.g., 400-550 nm) corresponding to the π-π* transition of the conjugated backbone. The absorption edge can be used to calculate E_g.[17][18] |
| Cyclic Voltammetry (CV) | To assess the electrochemical activity (doping/dedoping processes) and stability. | A reversible or quasi-reversible redox wave corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone. The onset potentials for oxidation and reduction can be used to estimate HOMO and LUMO energy levels.[19][20] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer film (especially for electropolymerized samples). | Can reveal information about film uniformity, porosity, and texture. |
| Four-Point Probe | To measure the electrical conductivity of the polymer film. | Provides a quantitative measure of the material's ability to conduct electricity, which will depend on the doping state. |
Conclusion and Outlook
The synthesis of conductive polymers from this compound offers a pathway to materials with tailored electronic properties. The protocols detailed herein for both chemical and electrochemical polymerization provide robust and reproducible methods for researchers. The electron-withdrawing nature of the benzoyl group is expected to influence the polymer's electrochemical behavior, potentially leading to higher oxidation potentials and improved ambient stability compared to simple polythiophenes. These characteristics make such polymers promising candidates for applications in electrochromic devices, chemical sensors, and as active layers in organic electronic components.[21] Future work could involve copolymerization with other thiophene derivatives to further fine-tune the material's properties for specific applications.
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 2-Bromo-5-benzoylthiophene
Introduction: 2-Bromo-5-benzoylthiophene is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates three key features that make it an ideal scaffold for chemical diversification: a reactive C-Br bond at the 2-position, a modifiable benzoyl group at the 5-position, and a thiophene core, which is a well-established pharmacophore present in numerous marketed drugs.[1][2] The thiophene ring itself is a bioisostere of the benzene ring and is known to impart a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2][3][4]
The bromine atom at the 2-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] The benzoyl group not only contributes to the biological activity of derivatives but also offers a site for further chemical elaboration. This guide provides detailed protocols and technical insights for leveraging this compound as a precursor for the synthesis of diverse, bioactive heterocyclic compounds, focusing on palladium-catalyzed cross-coupling reactions and pathways to construct more complex fused heterocyclic systems.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing molecular complexity from aryl halides.[1] this compound is an excellent substrate for these transformations due to the high reactivity of the C(sp²)-Br bond, which readily undergoes oxidative addition to a Pd(0) catalyst.[7] This section details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Benzoyl-2-arylthiophenes
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[8] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.
Causality and Experimental Choices: The choice of a palladium(0) source, a phosphine ligand, a base, and a solvent system is critical for achieving high yields. Pd(PPh₃)₄ is a commonly used, efficient catalyst for coupling bromothiophenes.[4] The ligand (in this case, PPh₃ integrated into the catalyst complex) stabilizes the palladium center and facilitates the catalytic cycle. A base, such as potassium phosphate (K₃PO₄), is required for the transmetalation step, where the organic group is transferred from boron to palladium.[8] A mixed solvent system, typically an organic solvent like 1,4-dioxane and water, is used to dissolve both the organic and inorganic reagents.[4]
Experimental Protocol: Synthesis of (5-(p-tolyl)thiophen-2-yl)(phenyl)methanone
Materials:
-
This compound (1.0 eq.)
-
4-Tolylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-tolylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-Tolylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 90 °C |
| Typical Yield | 75-90% |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Benzoyl-2-alkynylthiophenes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing conjugated enynes and arylalkynes.[9] These structures are valuable precursors for more complex molecules and are found in various bioactive compounds.[8][10]
Causality and Experimental Choices: The standard Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and as a solvent. The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[11]
Experimental Protocol: Synthesis of (5-((4-ethylphenyl)ethynyl)thiophen-2-yl)(phenyl)methanone
Materials:
-
This compound (1.0 eq.)
-
1-Ethynyl-4-ethylbenzene (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (degassed)
-
Tetrahydrofuran (THF) (degassed, optional co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat three times.
-
Add degassed triethylamine and THF (if used) via syringe.
-
Add the terminal alkyne (1-ethynyl-4-ethylbenzene) dropwise while stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-24 hours.
-
Monitor the reaction by TLC. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, then water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 1-Ethynyl-4-ethylbenzene |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |
| Base/Solvent | Triethylamine (Et₃N) |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 70-85% |
Buchwald-Hartwig Amination: Synthesis of 5-Benzoyl-2-aminothiophenes
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing the synthesis of aryl amines from aryl halides.[1][12] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[13]
Causality and Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of a suitable palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base.[14] The palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos) form the active Pd(0) catalyst in situ. The bulky ligand promotes the reductive elimination step, which forms the C-N bond and regenerates the catalyst.[1] A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Experimental Protocol: Synthesis of Phenyl(5-(piperidin-1-yl)thiophen-2-yl)methanone
Materials:
-
This compound (1.0 eq.)
-
Piperidine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate the tube and backfill with argon.
-
Add anhydrous toluene, this compound, and piperidine via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Piperidine |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 65-80% |
PART 2: Synthesis of Fused and Other Bioactive Heterocycles
This compound can serve as a starting point for more complex heterocyclic systems. This often involves a multi-step sequence where the initial scaffold is first functionalized and then cyclized.
Pathway to Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[15][16] A common synthetic route involves the cyclization of a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxylate derivative.[15][17] The Gewald reaction is a powerful one-pot method for synthesizing these 2-aminothiophene precursors.[18][19][20]
Proposed Synthetic Strategy: A direct conversion from this compound requires transformation of the benzoyl group into a functionality suitable for the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an activated nitrile.[18] A logical, albeit multi-step, approach is outlined below.
Workflow Diagram: Proposed Synthesis of Thieno[2,3-d]pyrimidines
Caption: A multi-step pathway to thieno[2,3-d]pyrimidines.
Protocol Insight (Gewald Reaction):
-
Principle: The Gewald reaction is a multicomponent condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).[18][20]
-
Application: Once the 5-benzoyl group is converted to a 5-formyl (-CHO) or 5-acetyl (-COCH₃) group, this thiophene derivative can be used as the carbonyl component in the Gewald reaction to install the requisite 2-amino and 3-cyano groups for subsequent pyrimidine ring formation.
Pathway to Substituted Thiazoles
Thiazole is another privileged heterocyclic scaffold found in many pharmaceuticals, including antibiotics and anticancer agents.[2][3] The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[2][6]
Proposed Synthetic Strategy: The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide.[6] To utilize this compound, the benzoyl group must first be converted into an α-haloketone functionality.
Workflow Diagram: Proposed Synthesis of Thienyl-Thiazoles
Caption: A proposed pathway to thienyl-thiazoles via Hantzsch synthesis.
Protocol Insight (Hantzsch Thiazole Synthesis):
-
Principle: This reaction is a cyclocondensation between an α-halocarbonyl compound and a compound containing a thioamide functional group (like thioamides or thioureas).[2][6]
-
Application: The ketone of the benzoyl group in this compound can be brominated at the α-position using a suitable brominating agent (e.g., N-Bromosuccinimide with a radical initiator or Br₂ in acetic acid). The resulting α-bromo-α-phenylacetylthiophene derivative is a perfect substrate for the Hantzsch reaction with a selected thioamide to yield a highly substituted and potentially bioactive thienyl-thiazole.
PART 3: Conclusion and Future Directions
This compound stands out as a powerful and versatile starting block for the synthesis of a wide array of bioactive heterocyclic compounds. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable and reproducible methods for functionalizing the thiophene core, enabling rapid access to libraries of novel compounds for drug discovery screening.
Furthermore, the strategic pathways outlined for the synthesis of more complex fused systems like thieno[2,3-d]pyrimidines and thienyl-thiazoles highlight the potential for significant molecular diversification. While these multi-step sequences require further optimization, they provide a logical and mechanistically sound roadmap for researchers. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly expand the utility of this valuable scaffold, paving the way for the discovery of next-generation therapeutics.
References
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- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
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Application Notes and Protocols for the Green Synthesis of 2-Bromo-5-benzoylthiophene
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on green chemistry approaches for the synthesis of 2-Bromo-5-benzoylthiophene. This key intermediate is crucial in the development of new therapeutic agents and advanced materials.[1] Traditional synthetic routes often rely on hazardous reagents and solvents. This guide explores sustainable alternatives, including microwave-assisted synthesis, solvent-free mechanochemistry, and catalytic reactions in environmentally benign solvents. Each section explains the core principles, provides detailed, step-by-step protocols, and discusses the advantages from a green chemistry perspective.
Introduction: The Imperative for Greener Synthesis
This compound is a vital molecular building block, serving as a versatile precursor for a wide range of cross-coupling reactions in pharmaceutical research and materials science.[1] Its structure is integral to the synthesis of novel small molecules with potential therapeutic activities, including microtubule inhibitors for cancer therapy.[2]
The classical synthesis often involves Friedel-Crafts acylation of 2-bromothiophene using benzoyl chloride and a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[1] This method, while effective, presents significant environmental and safety challenges, including:
-
Hazardous Solvents: Often employs volatile and toxic solvents such as carbon disulfide or methylene chloride.[3]
-
Stoichiometric Waste: Generates large quantities of corrosive and environmentally harmful waste from the Lewis acid catalyst.
-
Harsh Reaction Conditions: The reaction quenching and work-up procedures can be vigorous and require large volumes of water.
The principles of green chemistry call for the development of synthetic pathways that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[4][5] This guide details practical and efficient green alternatives to the traditional synthesis of this compound.
Microwave-Assisted Synthesis: Accelerating Reactions in Aqueous Media
Microwave-assisted synthesis has emerged as a powerful technology in green chemistry, capable of dramatically reducing reaction times from hours to minutes.[4][6][7] This technique utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture, often leading to higher yields and cleaner reaction profiles.[7] For the synthesis of thiophene derivatives, microwave irradiation can be effectively applied to palladium-catalyzed cross-coupling reactions in green solvents like water.[8][9]
Principle: Suzuki-Miyaura Coupling under Microwave Irradiation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[10][11] It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[1][10] By employing water as a solvent and microwave heating, this reaction can be made significantly more environmentally friendly.[8][9]
The proposed synthesis involves the coupling of 2,5-dibromothiophene with benzoylboronic acid. While this produces a related intermediate, the principles are directly applicable to the synthesis of this compound by carefully controlling stoichiometry.
Workflow for Microwave-Assisted Suzuki Coupling
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Protocol: Microwave-Assisted Synthesis
Materials:
-
2,5-Dibromothiophene
-
Phenylboronic acid
-
Palladium(II) catalyst (e.g., benzothiazole-based Pd(II)-precatalyst)[8][9]
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, add 2,5-dibromothiophene (1 mmol), phenylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (1 mmol), and the palladium precatalyst (0.25 mol%).
-
Add 3 mL of deionized water to the vial.
-
Seal the vial with a cap and place it in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 160°C for 30 minutes with a maximum power of 250 watts.[8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2-bromothiophene derivative.
Solvent-Free and Mechanochemical Approaches
A primary goal of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, particularly those facilitated by mechanochemistry (ball milling), represent a significant step towards this goal.[1] These techniques can promote reactions between solid reactants without a solvent medium, reducing waste and simplifying purification.[1][12]
Principle: Solid-State Bromination
For the synthesis of this compound, a potential solvent-free approach is the direct bromination of 2-benzoylthiophene using a solid brominating agent like N-bromosuccinimide (NBS).[1] The reaction can be initiated by grinding the solid reactants together, possibly with a solid-supported catalyst, in a ball mill.[1]
Protocol: Solvent-Free Mechanochemical Bromination
Materials:
-
2-Benzoylthiophene
-
N-bromosuccinimide (NBS)
-
Silica gel (as a solid support/catalyst)
-
Planetary ball mill or mixer mill
-
Milling jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Place 2-benzoylthiophene (1 mmol) and N-bromosuccinimide (1.1 mmol) in a milling jar.
-
Add a small amount of silica gel (e.g., 50 mg) to act as a grinding aid and potential catalyst.
-
Add the milling balls to the jar.
-
Seal the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Once the reaction is complete, open the jar in a well-ventilated fume hood.
-
Extract the product from the solid mixture using a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture to remove silica gel and any unreacted solid starting materials.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization.
Catalytic Synthesis in Green Solvents
Replacing stoichiometric reagents with catalytic systems is a fundamental principle of green chemistry.[1] The Suzuki-Miyaura reaction is an excellent example of a catalytic process that can be adapted for greener synthesis by using environmentally friendly solvents.[1][13]
Principle: Palladium-Catalyzed Suzuki-Miyaura Reaction
This approach synthesizes the target molecule by forming the benzoyl-thiophene bond via a cross-coupling reaction. The key reactants are 2-bromothiophene and a benzoylboronic acid derivative, coupled using a palladium catalyst.[1] Using a solvent system like 1,4-dioxane and water minimizes the reliance on hazardous organic solvents.[10]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Suzuki Coupling in a Green Solvent System
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 2-bromothiophene (1 eq), phenylboronic acid (1.1 eq), K₃PO₄ (2 eq), and Pd(PPh₃)₄ (2.5 mol%).[10]
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[10]
-
Stir the mixture vigorously and heat to 90°C.
-
Maintain the reaction at this temperature for 12 hours, monitoring its progress by TLC.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the pure product.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on available equipment, desired scale, and specific green chemistry goals. The following table summarizes the key parameters of the discussed methods compared to the traditional approach.
| Parameter | Traditional Friedel-Crafts | Microwave-Assisted Suzuki | Solvent-Free Mechanochemistry | Catalytic Suzuki Coupling |
| Reaction Time | Several hours[1] | 30 minutes[8] | 30-60 minutes | 12 hours[10] |
| Typical Yield | ~96% (optimized)[3] | Good to excellent | Potentially high | Good to excellent[10] |
| Solvent(s) | Methylene chloride, CS₂[1][3] | Water[8] | None (or minimal for work-up)[1] | 1,4-Dioxane/Water[10] |
| Reagents | Stoichiometric AlCl₃/SnCl₄[1] | Catalytic Pd complex | Stoichiometric NBS | Catalytic Pd(PPh₃)₄[1] |
| Temperature | Room Temperature[1] | 160°C[8] | Room Temperature | 90°C[10] |
| Green Advantage | Poor atom economy, high waste | Speed, energy efficiency, green solvent | Eliminates bulk solvent waste | Catalytic, reduced waste |
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[14]
-
This compound: Irritating to eyes, respiratory system, and skin. Avoid breathing dust.[14]
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Handle with care.
-
Palladium Catalysts: Can be toxic and should be handled with care. Their recovery and recycling are key aspects of a green process.[1]
-
Organic Solvents: Flammable and may be toxic. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of this compound can be accomplished through several innovative and environmentally responsible methods that align with the principles of green chemistry. Microwave-assisted synthesis offers a dramatic reduction in reaction time, while mechanochemical methods provide a pathway to eliminate bulk solvent use. Catalytic approaches like the Suzuki-Miyaura coupling minimize waste by avoiding stoichiometric reagents and can be performed in greener solvent systems. By adopting these protocols, researchers and manufacturers can significantly reduce the environmental footprint of producing this valuable chemical intermediate, paving the way for more sustainable practices in the pharmaceutical and chemical industries.
References
- Benchchem. This compound|High-Purity Research Chemical.
- Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- ChemicalBook. This compound | 31161-46-3.
- ChemBK. This compound.
- ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- RSC Publishing. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
- International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- SpringerLink. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- UniTo. Green Chemistry.
- HETEROCYCLES. Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions.
- MDPI. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives.
- RWTH Aachen University. Mechanochemistry | Prof. Dr. Carsten Bolm.
- ResearchGate. Green Synthetic Approach: A well-organized Eco-Friendly Tool for Synthesis of Bio-active Fused Heterocyclic Compounds.
- ResearchGate. (PDF) An Eco‐friendly Synthesis and Biological Screening of Fused Heterocyclic Compounds Containing a Thiophene Moiety via Gewald Reaction.
- ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- PMC. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 31161-46-3 [chemicalbook.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanochemistry | Prof. Dr. Carsten Bolm [bolm.oc.rwth-aachen.de]
- 13. iris.unito.it [iris.unito.it]
- 14. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-benzoylthiophene
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-benzoylthiophene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical and materials science applications.[1][2] As a key intermediate, achieving a high yield of pure this compound is paramount for the successful progression of multi-step synthetic campaigns.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of organic chemistry and extensive laboratory experience.
Overview of Synthetic Strategies
The synthesis of this compound is primarily accomplished via two strategic electrophilic aromatic substitution pathways. The choice between them often depends on starting material availability, cost, and desired purity profile.
-
Route A: Bromination First, then Acylation. This is arguably the most common approach, involving the initial bromination of thiophene to form 2-bromothiophene, followed by a Friedel-Crafts acylation at the electronically favored C5 position.[1]
-
Route B: Acylation First, then Bromination. This alternative route begins with the Friedel-Crafts acylation of thiophene to produce 2-benzoylthiophene. Subsequent electrophilic bromination is then directed to the C5 position.[1]
Modern, highly regioselective methods such as Directed ortho-Metalation (DoM) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) also provide access to this molecule, often with excellent yields but potentially higher reagent costs.[1]
Caption: Decision workflow for troubleshooting low yield.
Q2: My NMR shows a mixture of products, including isomers and potential polymers. How can I improve selectivity?
A2: Product selectivity is governed by the inherent electronics of the 2-bromothiophene ring and the reactivity of the Friedel-Crafts conditions.
-
Cause A: Isomer Formation
-
Explanation: Electrophilic substitution on a thiophene ring overwhelmingly favors the α-positions (C2 and C5) over the β-positions (C3 and C4). [3]This is due to the greater number of resonance structures that can be drawn for the intermediate sigma complex when attack occurs at C2/C5, leading to a more stable, lower-energy intermediate. [4]With 2-bromothiophene, the bromine atom and the ring's sulfur atom both direct the incoming electrophile (the acylium ion) to the C5 position. Formation of other isomers is thermodynamically disfavored and usually indicates excessively harsh reaction conditions (e.g., too high a temperature or an overly aggressive Lewis acid).
-
Recommendation: Use a milder Lewis acid like SnCl₄ instead of AlCl₃. [5][6]Maintain strict temperature control, especially during the addition of reagents.
-
-
Cause B: Resinification (Tar Formation)
-
Explanation: Thiophene and its derivatives are known to be sensitive to strong acids and can undergo acid-catalyzed polymerization, resulting in intractable tars. [7]This is a common issue when using highly reactive catalysts like AlCl₃.
-
Recommendation:
-
Reverse Addition: Instead of adding the Lewis acid to the mixture of substrate and acyl chloride, consider adding the 2-bromothiophene solution dropwise to the pre-formed complex of benzoyl chloride and Lewis acid. This keeps the concentration of the sensitive thiophene low at all times.
-
Solvent Choice: Carbon disulfide is a classic solvent for this reaction, but dichloromethane is also widely and successfully used. [8][6]Ensure the solvent is not reactive under the conditions.
-
-
Q3: I have a crude, oily product that is difficult to purify. What is the best purification strategy?
A3: Effective purification begins with a meticulous work-up procedure to remove the bulk of impurities before chromatography or crystallization.
-
Step 1: Careful Reaction Quench & Work-up
-
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. [9]This will hydrolyze the Lewis acid-ketone complex and dissolve inorganic salts in the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane). [9] 5. Combine all organic layers and wash sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [9]
-
-
-
Step 2: Crystallization
-
Explanation: The crude product is often an oil that can be induced to crystallize. [6] * Protocol: One published method involves dissolving/warming the crude oil in a minimal amount of a nonpolar solvent like hexane (two phases may form initially). Upon cooling, the purified this compound should crystallize out, leaving impurities in the mother liquor. [6]
-
-
Step 3: Silica Gel Chromatography
-
Explanation: If crystallization is unsuccessful or the product is still impure, column chromatography is the final step.
-
Recommended Eluent: A nonpolar solvent system is required. A reported successful system is a 9:1 mixture of hexane and diethyl ether. [8]The product is relatively nonpolar, so a low-polarity mobile phase is essential for good separation.
-
Frequently Asked Questions (FAQs)
Q: Which Lewis acid is best for this reaction? A: Both AlCl₃ and SnCl₄ are commonly used. SnCl₄ is generally considered a milder catalyst, which can be advantageous for sensitive substrates like thiophene, potentially reducing tar formation. [7][5][6]However, AlCl₃ is often cheaper and can be highly effective, with reported yields as high as 96% under optimized conditions. [8]
| Catalyst | Typical Conditions | Reported Yield | Key Considerations |
|---|---|---|---|
| SnCl₄ | CH₂Cl₂, 0 °C to RT, 4h | ~62% (based on 16.5g from 0.1 mol) [6] | Milder, may give cleaner reactions. |
| AlCl₃ | CS₂, RT, 2.5h | 96% [8]| More reactive, higher risk of resinification. Requires strict control. |
Q: Can I use N-Bromosuccinimide (NBS) for the bromination step in Route A? A: Absolutely. NBS is an excellent reagent for the mono-bromination of thiophene. It is a crystalline solid that is safer and easier to handle than elemental bromine (Br₂). [1][2]The reaction is typically performed in a solvent like THF or CCl₄ and often gives high yields of 2-bromothiophene. [1] Q: Is "Bromination then Acylation" (Route A) better than "Acylation then Bromination" (Route B)? A: Both routes are viable and direct the substitution to the desired C5 position. The benzoyl group, while deactivating on a benzene ring, still directs incoming electrophiles to the 5-position on a thiophene ring. [1]The choice often comes down to logistics. 2-bromothiophene is a commercially available and common starting material, making Route A the more frequently documented and practical choice for many labs.
References
- This compound Properties, Uses, Safety, Supplier China. Quinoline.
- Synthesis of 5-Benzoyl-2-bromothiophene. PrepChem.com.
- This compound. ChemBK.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Acylation of thiophene. Google Patents.
- Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- Friedel-Crafts Acylation. Chemistry Steps.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. prepchem.com [prepchem.com]
- 7. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. This compound | 31161-46-3 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Bromination of 2-Benzoylthiophene
Welcome to the technical support center for the regioselective bromination of 2-benzoylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired product with high selectivity and yield.
Introduction: The Challenge of Regioselectivity
2-Benzoylthiophene is a valuable building block in medicinal chemistry and materials science.[1][2] Its bromination, however, presents a significant regioselectivity challenge. The molecule contains two aromatic rings: a thiophene ring, which is generally activated towards electrophilic substitution, and a benzoyl group, which is deactivated. The benzoyl group, being electron-withdrawing, deactivates both the phenyl ring and the thiophene ring.[1] However, the sulfur atom in the thiophene ring is an ortho-, para- director, favoring substitution at the C3 and C5 positions. The C5 position is typically the most reactive site for electrophilic attack on a 2-substituted thiophene.[3] This guide will provide the technical insights needed to control the reaction's outcome.
Troubleshooting Guides
This section addresses common issues encountered during the bromination of 2-benzoylthiophene in a practical question-and-answer format.
Issue 1: My reaction yields a mixture of 2-benzoyl-5-bromothiophene and 2-benzoyl-4-bromothiophene. How can I improve selectivity for the 5-bromo isomer?
Underlying Cause: The formation of the 4-bromo isomer, while generally less favored, can occur, especially under harsh reaction conditions or with highly reactive brominating agents. The key to maximizing 5-bromo selectivity is to control the reaction kinetics and employ conditions that favor the thermodynamically more stable product, which arises from attack at the most electron-rich position.
Recommended Solutions:
-
Choice of Brominating Agent: Utilize a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its ability to provide a low, steady concentration of bromine, which enhances selectivity.[4][5]
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. For NBS brominations, solvents like chloroform, carbon tetrachloride, or acetonitrile are commonly used.[4] Acetic acid is a typical solvent when using elemental bromine.[4] It is advisable to screen different solvents to find the optimal conditions for your specific substrate.
-
Temperature Control: Perform the reaction at a lower temperature.[4] Starting the reaction at 0°C and allowing it to slowly warm to room temperature can often improve selectivity by favoring the kinetic product (5-bromo).[6]
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period.[4] This helps to maintain a low concentration of the electrophile, minimizing the formation of the less-favored isomer and potential di-brominated byproducts.
Experimental Protocol: Selective Synthesis of 2-Benzoyl-5-bromothiophene using NBS
-
Dissolve 2-benzoylthiophene (1 equivalent) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0-1.1 equivalents) in the same solvent.
-
Add the NBS solution dropwise to the cooled 2-benzoylthiophene solution over 30-60 minutes.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 2-benzoyl-5-bromothiophene.[7]
Issue 2: I am observing bromination on the benzoyl ring in addition to the thiophene ring. How can this be prevented?
Underlying Cause: Bromination of the deactivated benzoyl ring is generally unfavorable. However, under forcing conditions, such as high temperatures or the presence of a strong Lewis acid catalyst, this side reaction can occur. The benzoyl group directs electrophilic attack to the meta-position.
Recommended Solutions:
-
Avoid Strong Lewis Acids: Refrain from using strong Lewis acids like AlCl₃ or FeCl₃, which are sometimes used to activate the brominating agent.[3] These can lead to a loss of selectivity. If a catalyst is necessary, a milder one should be considered.
-
Control Reaction Temperature: As with improving thiophene ring selectivity, maintaining a lower reaction temperature is crucial to prevent the higher activation energy pathway of benzoyl ring bromination.
-
Use of NBS: NBS is less prone to causing side reactions on deactivated rings compared to Br₂ with a Lewis acid.[5]
Issue 3: The reaction is sluggish or incomplete, even with extended reaction times.
Underlying Cause: The electron-withdrawing nature of the benzoyl group deactivates the thiophene ring towards electrophilic substitution, which can lead to slow reaction rates.[1]
Recommended Solutions:
-
Gradual Temperature Increase: If the reaction is slow at lower temperatures, consider gradually increasing the temperature after the initial addition of the brominating agent.[4] Monitor the reaction closely by TLC to avoid the formation of byproducts at higher temperatures.
-
Solvent Effects: The reaction rate can be solvent-dependent. A more polar solvent may sometimes accelerate the reaction.[6]
-
Slight Excess of Brominating Agent: Using a small excess of the brominating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, this should be done cautiously to avoid over-bromination.[4]
Issue 4: I am forming a significant amount of di-brominated product. How can I favor mono-bromination?
Underlying Cause: The introduction of the first bromine atom at the 5-position does not significantly deactivate the ring towards further substitution, and the remaining C4 position can be susceptible to a second bromination. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long after the starting material has been consumed.
Recommended Solutions:
-
Strict Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents.[4]
-
Monitoring: Diligent reaction monitoring is key. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.
-
Reverse Addition: In some cases, adding the solution of 2-benzoylthiophene to the brominating agent solution can help maintain an excess of the substrate, which can favor mono-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the regioselectivity in the bromination of 2-benzoylthiophene?
The regioselectivity is governed by the principles of electrophilic aromatic substitution on a substituted thiophene ring. The sulfur atom's lone pairs can be delocalized into the ring, stabilizing the arenium ion intermediate formed during the substitution.[8] This stabilization is most effective when the electrophile attacks the C5 or C3 positions. The C5 position is generally more reactive in 2-substituted thiophenes due to less steric hindrance and more effective stabilization of the intermediate carbocation.[3] The benzoyl group is a deactivating group, meaning it withdraws electron density from the thiophene ring, making it less reactive than thiophene itself. However, the directing effect of the sulfur atom still dominates, leading to preferential substitution at the C5 position.[1]
Q2: Can I achieve bromination at the C4 position selectively?
Direct selective bromination at the C4 position of 2-benzoylthiophene is challenging due to the electronic preference for the C5 position. Achieving C4 substitution typically requires a multi-step synthetic route. One possible strategy involves starting with a 3-substituted thiophene that can be converted to 2-benzoyl-4-bromothiophene. For example, one could start with 3-bromothiophene, protect the 2-position, perform a Friedel-Crafts acylation at the 5-position (which would be the 4-position relative to the final product's benzoyl group), and then deprotect. A more direct but less common approach might involve metalation at the 4-position followed by quenching with a bromine source.[9]
Q3: Are there any alternatives to bromination for introducing a functional group at the 5-position?
Yes, several other synthetic strategies can be employed. Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride is a common and efficient method to synthesize 2-benzoyl-5-bromothiophene directly.[7][10] This approach reverses the order of functionalization. Another powerful method is the Suzuki-Miyaura cross-coupling reaction, where 2,5-dibromothiophene could be selectively coupled with a benzoylboronic acid derivative.[1]
Q4: How does a radical initiator affect the bromination of 2-benzoylthiophene?
The use of a radical initiator, such as AIBN or benzoyl peroxide, with NBS typically promotes free-radical substitution at benzylic or allylic positions.[5][11] In the case of 2-benzoylthiophene, which lacks such a position, initiating a radical reaction would likely lead to a less selective reaction or decomposition. The desired reaction is an electrophilic aromatic substitution, which proceeds through an ionic mechanism.[12] Therefore, the use of radical initiators is not recommended for achieving regioselective bromination on the thiophene ring.
Visualizing Reaction Control
Diagram 1: Factors Influencing Regioselectivity
Caption: Key experimental parameters and their influence on the outcome of the bromination of 2-benzoylthiophene.
Diagram 2: Workflow for Optimizing Selective Bromination
Caption: A systematic workflow for achieving the selective synthesis of 2-benzoyl-5-bromothiophene.
References
- Synthesis of 5-Benzoyl-2-bromothiophene - PrepChem.com. [Online]. Available: [Link]
- Bromination - Common Conditions - Common Organic Chemistry. [Online]. Available: [Link]
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [Online]. Available: [Link]
- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. [Online]. Available: [Link]
- NBS bromination of thienyl moieties : r/chemistry - Reddit. [Online]. Available: [Link]
- Chapter 9, thiophene. [Online]. Available: [Link]
- A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT)
- 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC. [Online]. Available: [Link]
- What is Allylic Bromination? - Master Organic Chemistry. [Online]. Available: [Link]
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- 7. 2-BROMO-5-BENZOYLTHIOPHENE | 31161-46-3 [chemicalbook.com]
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- 10. prepchem.com [prepchem.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
purification of crude 2-Bromo-5-benzoylthiophene by column chromatography
Technical Support Center: Purification of 2-Bromo-5-benzoylthiophene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude this compound using column chromatography. As a critical building block in medicinal chemistry and materials science, obtaining this intermediate in high purity is paramount for the success of subsequent synthetic steps, such as cross-coupling reactions.[1] This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and field experience.
Core Protocol: Flash Column Chromatography Purification
This protocol outlines a standard and effective method for purifying gram-scale quantities of crude this compound, typically synthesized via the Friedel-Crafts acylation of 2-bromothiophene.[2][3]
Experimental Protocol: Step-by-Step
-
Solvent System Selection:
-
Perform Thin-Layer Chromatography (TLC) on the crude material to determine the optimal mobile phase.
-
A common starting point is a mixture of hexane and ethyl acetate or hexane and diethyl ether.[4][5]
-
Adjust the solvent ratio until the desired product, this compound, exhibits a Retention Factor (Rf) of approximately 0.3. An Rf in this range typically ensures good separation from both less polar and more polar impurities.[6] A reported effective system is a 9:1 mixture of hexane and diethyl ether.[7]
-
-
Column Preparation (Dry Packing):
-
Select a glass column of appropriate diameter and length for the amount of crude material.
-
Insert a small cotton or glass wool plug at the bottom to support the packing.[8]
-
Add a ~1 cm layer of sand over the plug.
-
Pour the dry silica gel (e.g., Silica Gel 60, 230-400 mesh) into the column. A typical ratio is 50-100 g of silica per 1 g of crude mixture.
-
Gently tap the column to ensure even packing and then add another ~1 cm layer of sand on top.
-
Pre-elute the column with the chosen solvent system until the entire silica bed is wetted and equilibrated.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a portion of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your solid-supported sample.[9]
-
Carefully add the solid-supported sample to the top of the prepared column, ensuring a flat, even layer.
-
Gently add a final thin layer of sand to protect the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle positive pressure (using a pump or regulated air/nitrogen line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials. Monitor the elution process by periodically spotting fractions onto TLC plates.[10]
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent. The pure product should be a yellow or off-white crystalline solid.[7][11]
-
Data Summary Table
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective choice for compounds of moderate polarity. Its slightly acidic nature is generally not problematic for this stable ketone.[12][13] |
| Mobile Phase (Eluent) | Hexane/Diethyl Ether (9:1 v/v) | This system has been reported to provide effective purification.[7] Alternatives like Hexane/Ethyl Acetate (e.g., 95:5) are also excellent choices.[4] |
| Target Rf (TLC) | ~0.3 | Provides an optimal balance, ensuring the compound is well-retained but elutes in a reasonable volume, separating it from baseline and solvent-front impurities.[6] |
| Loading Method | Dry Loading | Ideal for crystalline solids or samples with limited solubility in the eluent. It ensures a narrow starting band, leading to sharper peaks and better resolution.[9] |
| Typical Yield | >95% | A properly executed column should result in high recovery of the purified product.[7] |
Purification Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
Q1: My product is stuck at the top of the column and won't elute.
Answer: This is a classic sign that your mobile phase is not polar enough to move the compound through the polar silica gel. This compound, with its ketone group, requires a certain level of solvent polarity for elution.
-
Immediate Action: Gradually increase the polarity of your eluent. If you started with 5% ethyl acetate in hexane, try increasing it to 10%, then 15%. Do this incrementally while monitoring the elution with TLC. A sudden, large increase in polarity can cause impurities to wash off the column along with your product.[12]
-
Underlying Cause: The initial TLC analysis may have been misleading, or the solvent mixture was prepared incorrectly. Always double-check solvent identities and ratios.[12]
Q2: The separation between my product and an impurity is very poor.
Answer: Poor separation, or low resolution, occurs when the column fails to adequately differentiate between two compounds. This relates to the selectivity of your chromatographic system.[13]
-
Change Solvent Selectivity: The interactions between your compounds, the stationary phase, and the mobile phase govern separation. If hexane/ethyl acetate isn't working, try a different solvent family. For instance, substituting ethyl acetate with diethyl ether or a mix of dichloromethane in hexane can alter these interactions and may improve separation.[4][5]
-
Optimize Column Parameters: A longer and narrower column can increase the number of theoretical plates, improving resolution. Additionally, reducing the flow rate gives more time for equilibrium between the stationary and mobile phases, which can enhance separation.
-
Check for Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap. As a rule of thumb, use at least 50 grams of silica for every gram of crude product.
Q3: I see a yellow/brown streak following my product's spot on the TLC, and my final yield is low. It seems the product is degrading.
Answer: This phenomenon, known as "tailing" or streaking, can indicate product degradation on the acidic surface of the silica gel.[12] While this compound is fairly stable, some batches of silica can be more acidic, or the crude mixture may contain impurities that catalyze decomposition.
-
Neutralize the Stationary Phase: Before running the column, you can use an eluent containing a small amount of a basic additive, like triethylamine (~0.5-1% v/v), to neutralize the acidic sites on the silica.[4][6] Be sure to re-check your compound's Rf in the neutralized system, as it may change.
-
Switch to a Different Adsorbent: If the compound is highly acid-sensitive, consider using a different stationary phase altogether, such as neutral or basic alumina.[13]
Q4: My pure product is contaminated with a greasy, non-polar impurity.
Answer: This often happens if the crude product contains residual non-polar starting materials or byproducts that move very quickly through the column.
-
Initial Column Flush: Before loading your sample, flush the packed column with a volume of pure non-polar solvent (e.g., hexane). This can wash away very non-polar, fast-moving impurities.
-
Recrystallization: If the contamination persists, a final recrystallization step after chromatography can be very effective. Given the crystalline nature of this compound, a solvent like hexane, possibly with a small amount of a more polar co-solvent, could be a good choice.[2]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I need to remove from my crude this compound?
Answer: The impurity profile depends heavily on the synthetic route, which is typically a Friedel-Crafts acylation.[14][15] Potential impurities include:
-
Unreacted 2-bromothiophene: A volatile and less polar starting material.
-
Benzoyl Chloride/Benzoic Acid: Residual acylating agent or its hydrolysis product. These are typically removed during the aqueous workup.
-
Isomeric Products: While the reaction strongly favors acylation at the 5-position of 2-bromothiophene, trace amounts of other isomers could form.
-
Polysubstituted Byproducts: Friedel-Crafts reactions can sometimes lead to multiple acylations, though this is less common with acylation than alkylation because the benzoyl group deactivates the thiophene ring to further substitution.[3][15]
Q2: Should I use silica gel, or is another stationary phase like alumina or C18-reversed phase better?
Answer: For this particular compound, standard silica gel is the most common and appropriate choice.[7]
-
Silica Gel: It is ideal for separating compounds of moderate polarity like aromatic ketones.[13] It is also the most economical choice.
-
Alumina: This is a good alternative for compounds that are sensitive to the acidic nature of silica gel.[13] It is available in acidic, neutral, and basic forms.
-
C18-Reversed Phase: This is used for separating non-polar to moderately polar compounds in polar mobile phases (like water/acetonitrile). While it could work, it is generally more expensive and less common for this type of routine purification in a synthesis lab.[16]
Q3: Can I use a gradient elution instead of an isocratic (single solvent mixture) elution?
Answer: Yes, and it is often recommended, especially if your crude mixture contains impurities with a wide range of polarities. A gradient elution involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation.
-
Benefit: This allows for the clean elution of non-polar impurities first, followed by your product, and finally, the stripping of highly polar impurities from the column. This can result in a faster separation with less solvent usage compared to an isocratic run.
Q4: My compound is a solid. Why is "dry loading" preferred over "wet loading" (dissolving in eluent)?
Answer: Dry loading is highly recommended for solid samples or any sample that has poor solubility in the starting eluent.[9]
-
Wet Loading Issue: If you dissolve your compound in a solvent that is stronger than the eluent or use too much volume, the sample will spread out at the top of the column, resulting in a wide initial band. This leads to poor separation and broad, dilute fractions.
-
Dry Loading Advantage: By adsorbing the compound onto silica first, you introduce it to the column in a very concentrated, narrow band. When the eluent is introduced, the compound desorbs and begins moving down the column as a tight, focused band, which is the key to achieving high resolution.[9]
References
- PrepChem.com. Synthesis of 5-Benzoyl-2-bromothiophene.
- Quinoline. This compound Properties, Uses, Safety, Supplier China.
- ChemBK. This compound.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Restek. TROUBLESHOOTING GUIDE.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- ORBi. open-source fraction collector for flash column chromatography and.
- Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- MDPI. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- Asian Journal of Chemistry. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Magritek. Column Chromatography.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025).
- Google Patents. US2432991A - Acylation of thiophene.
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | 31161-46-3 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. magritek.com [magritek.com]
- 11. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]
- 12. Chromatography [chem.rochester.edu]
- 13. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
Technical Support Center: Recrystallization of 2-Bromo-5-benzoylthiophene
Welcome to the technical support guide for the purification of 2-Bromo-5-benzoylthiophene. This document provides researchers, chemists, and drug development professionals with expert-driven insights, detailed protocols, and robust troubleshooting advice to overcome common challenges encountered during the recrystallization of this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the material properties and strategic considerations essential for developing a successful recrystallization protocol.
Q1: What are the key physical properties of this compound relevant to recrystallization?
Understanding the physicochemical properties of this compound is the cornerstone of designing an effective purification strategy. The key is to select a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures.
Key properties are summarized below:
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₁H₇BrOS | - |
| Molecular Weight | 267.14 g/mol | Used for calculating molar quantities and theoretical yield. |
| Appearance | White, off-white, to light yellow or brown solid.[1][2][3] | The color of the crude product can indicate the level and nature of impurities. The goal is often a colorless or pale yellow crystalline solid. |
| Melting Point | 41-46 °C[2][3][4] or 102-104 °C[1] | Critical Purity Indicator. There is a notable discrepancy in reported values. The 41-46 °C range is more commonly cited for material purified by chromatography.[4] A sharp melting point within a narrow range (e.g., < 2 °C) after recrystallization is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Solubility Profile | Soluble in dichloromethane (DCM), chloroform, ethyl acetate, THF.[1][5] Insoluble in water.[5] | The high solubility in chlorinated solvents and ethyl acetate makes them unsuitable as single-recrystallization solvents but excellent candidates for the "soluble" component in a mixed-solvent system. The insolubility in water makes it a prime candidate for an "anti-solvent." |
Q2: What are the likely impurities in a crude sample of this compound?
Impurities typically arise from the synthetic route used. The most common synthesis is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.[4][6]
Potential impurities include:
-
Unreacted Starting Materials: Residual 2-bromothiophene and benzoyl chloride (or benzoic acid from hydrolysis).
-
Catalyst Residues: Remnants of Lewis acids like AlCl₃ or SnCl₄.[6]
-
Positional Isomers: Acylation at other positions of the thiophene ring, although substitution at the 5-position is electronically favored.[6]
-
Di-acylated Products: Introduction of a second benzoyl group.
-
Polymeric/Tarry Materials: Often formed as byproducts in Friedel-Crafts reactions, contributing to discoloration.
Q3: What is the principle of choosing a good recrystallization solvent for this compound?
The ideal solvent should exhibit a steep solubility curve for this compound: low solubility at low temperatures and high solubility at high temperatures. Given its high solubility in many common organic solvents, a mixed-solvent system (also known as an anti-solvent approach) is often the most effective strategy.
The principle is as follows:
-
Dissolve the crude compound in a minimal amount of a "good" solvent at an elevated temperature (one in which it is very soluble).
-
To this hot solution, slowly add a "poor" solvent or "anti-solvent" (one in which the compound is insoluble) until persistent cloudiness (saturation) is observed.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is hot and homogenous.
-
Allow the solution to cool slowly. As the temperature drops, the solubility of the compound decreases dramatically, forcing it to crystallize out of the solution, leaving impurities behind.
Based on its properties, promising solvent pairs include:
-
Ethanol / Water
-
Ethyl Acetate / Hexane
-
Acetone / Hexane
Section 2: Recommended Experimental Protocol
This section provides a detailed, step-by-step workflow for the recrystallization of this compound using an ethanol/water solvent system.
Recrystallization Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Buchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: Charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (Optional, but required if charcoal was used): If insoluble impurities or charcoal are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.[7] Rinse the original flask and filter paper with a small amount of hot ethanol.
-
Addition of Anti-Solvent: Reheat the clear solution to boiling. Add hot deionized water dropwise with continuous swirling or stirring. Continue adding water until the solution becomes faintly but persistently cloudy. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the fine precipitate and render the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[7]
-
Isolation: Collect the crystals by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the product's melting point (e.g., 30 °C).
Section 3: Troubleshooting Guide
This Q&A section addresses the most common issues encountered during the recrystallization process.
Q4: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree.[9]
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount (10-15% more) of the "good" solvent (e.g., ethanol). This increases the total solvent volume and lowers the saturation point, often preventing oiling out upon cooling.[8]
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. You can insulate the flask or place it in a beaker of hot water and allow both to cool together. Slower cooling gives molecules more time to orient themselves into a crystal lattice.[9]
-
Try a Different Solvent System: If the problem persists, the chosen solvent system may be unsuitable. Consider a solvent pair with a lower boiling point, such as acetone/hexane.
Q5: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
This is a common issue caused by supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[9]
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal formation.[8]
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) and then attempt to cool it again.[9]
-
Flash Freeze: As a last resort, dip a glass rod into the solution, remove it, and let the solvent evaporate in the air to create a thin film of solid. Re-introduce this rod into the solution to seed it.[8]
Q6: My crystals formed very quickly as a fine powder. Is this a problem?
Yes, rapid precipitation (crashing out) is undesirable. While it may look like a high yield, fast crystallization tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[8]
Solution:
-
The cause is cooling the solution too quickly or having a solution that is too concentrated. Reheat the flask to redissolve the solid. Add a small amount of additional "good" solvent (e.g., ethanol) and allow the solution to cool much more slowly, as described in Q4.[8]
Q7: The recovery yield is very low. What are the common causes and how can I improve it?
A low yield (<70-80%) can be frustrating. Several factors could be responsible.
Causes & Solutions:
-
Excessive Solvent: This is the most common reason. Significant amounts of the product remain dissolved in the mother liquor. To check this, take a sample of the filtrate and evaporate it; a large residue indicates significant product loss.[8] Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: Product was lost during a hot filtration step. Ensure the receiving flask and funnel are pre-heated to minimize this.
-
Incomplete Crystallization: The solution was not cooled sufficiently. Always use an ice bath after room temperature cooling to maximize precipitation.[7]
-
Washing with Pure Solvent: Washing the final crystals with a pure, warm "good" solvent will redissolve some of the product. Always wash with a minimal amount of an ice-cold solvent mixture.
Q8: The purified product is still colored. How can I obtain a colorless product?
A persistent yellow or brown hue is typically due to high-molecular-weight, often polymeric, impurities that get trapped in the crystal lattice.
Solution:
-
Perform a decolorization step using activated charcoal as described in the protocol (Section 2, Step 2). The charcoal has a high surface area and effectively adsorbs these colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly and always perform a hot filtration afterward to remove it.
Q9: The melting point of my recrystallized product is still broad or lower than expected. What does this indicate?
This is a clear sign that the sample is still impure. Impurities disrupt the crystal lattice, requiring less energy to melt (lower melting point) and causing melting to occur over a wider temperature range (broad melting point).
Solutions:
-
Repeat the Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Consider an Alternative Technique: If recrystallization fails to improve the melting point, the impurities may have very similar solubility properties to your product. In this case, an orthogonal purification method like column chromatography may be required. A published method uses a hexane/ether eluent system, which is effective at separating compounds of differing polarity.[4]
Section 4: References
-
Quinoline. (n.d.). This compound Properties, Uses, Safety, Supplier China. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 31161-46-3 [chemicalbook.com]
- 5. Buy this compound | 31161-46-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
identifying byproducts in the synthesis of 2-Bromo-5-benzoylthiophene
Welcome to the technical support center for the synthesis of 2-Bromo-5-benzoylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to help you identify and resolve issues related to byproduct formation, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the key reaction principles?
The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[3][4]
The core principle involves the activation of benzoyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to generate a highly electrophilic acylium ion.[5][6] The electron-rich thiophene ring of 2-bromothiophene then acts as a nucleophile, attacking the acylium ion. The inherent electronic properties of the thiophene ring favor substitution at the α-positions (C2 and C5). Since the C2 position is already occupied by a bromine atom, the incoming benzoyl group is directed predominantly to the C5 position.[3][4]
Q2: I see an unexpected peak in my GC-MS/LC-MS analysis. What are the most likely byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. Identifying these is crucial for optimizing your reaction and purification protocols. The most common impurities are:
-
Unreacted Starting Materials: Residual 2-bromothiophene and benzoyl chloride.
-
Hydrolysis Product: Benzoic acid, formed from the reaction of benzoyl chloride with any trace moisture.
-
Isomeric Products: Acylation at other positions on the thiophene ring, primarily 2-Bromo-3-benzoylthiophene and to a lesser extent, 2-Bromo-4-benzoylthiophene.
-
Di-acylated Products: Although less common due to the deactivating effect of the benzoyl group, the formation of dibenzoylated bromothiophenes is possible under forcing conditions.
A systematic approach to identifying these byproducts is outlined in the troubleshooting section below.
Q3: My yield of this compound is lower than expected. What are the common causes?
Low yields can often be attributed to several factors:
-
Inadequate Activation of Benzoyl Chloride: This can be due to impure or deactivated Lewis acid. Ensure your Lewis acid is anhydrous and handled under an inert atmosphere.
-
Suboptimal Reaction Temperature: Friedel-Crafts acylations are often temperature-sensitive. Running the reaction at too low a temperature can lead to incomplete conversion, while excessively high temperatures can promote the formation of side products and degradation.
-
Moisture in the Reaction: The presence of water will quench the Lewis acid and hydrolyze the benzoyl chloride, reducing the concentration of the active electrophile.
-
Inefficient Purification: The product may be lost during workup or purification. Ensure proper extraction and consider optimizing your chromatography conditions.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a structured approach to troubleshooting common issues related to byproduct formation.
Problem 1: Presence of Isomeric Byproducts
Symptom: You observe peaks in your GC-MS or NMR that have the same mass as the desired product but different retention times or chemical shifts.
Causality: While the C5 position of 2-bromothiophene is the most electronically favored site for acylation, a small percentage of substitution can occur at the C3 and C4 positions, leading to the formation of 2-Bromo-3-benzoylthiophene and 2-Bromo-4-benzoylthiophene. The stability of the carbocation intermediate formed during electrophilic attack dictates the regioselectivity. The intermediate leading to C5 substitution is more stabilized by resonance than those for C3 or C4 substitution.[3][4]
Identification and Confirmation:
| Byproduct | Identification Method | Expected Observations |
| 2-Bromo-3-benzoylthiophene | ¹H NMR | The two protons on the thiophene ring will appear as a pair of doublets with a coupling constant characteristic of adjacent protons on a thiophene ring. Their chemical shifts will differ from those of the desired 2,5-substituted product. |
| 2-Bromo-4-benzoylthiophene | ¹H NMR | Similar to the 3-isomer, the thiophene protons will show a distinct doublet splitting pattern, different from the 2,5-isomer. |
| Isomeric Mixture | GC-MS | Multiple peaks with the same mass-to-charge ratio as the product will be observed at different retention times. |
Mitigation Strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product (C5-acylation).
-
Choice of Lewis Acid: The nature of the Lewis acid can influence selectivity. Experimenting with milder Lewis acids like SnCl₄ might offer better control.[5]
-
Purification: Careful column chromatography is typically effective in separating these isomers. Due to their similar polarities, a long column and a shallow solvent gradient may be necessary.[1][7]
Problem 2: Suspected Di-acylation
Symptom: A peak with a higher molecular weight than the product is observed in the MS analysis.
Causality: Although the benzoyl group is deactivating, under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess benzoyl chloride and Lewis acid), a second benzoylation can occur on the thiophene ring.
Identification and Confirmation:
| Byproduct | Identification Method | Expected Observations |
| Dibenzoylbromothiophene | Mass Spectrometry | A molecular ion peak corresponding to the addition of another benzoyl group (C₇H₅O) to the product will be present. |
| ¹H NMR | The number of aromatic protons will be higher than expected, and the integration of the benzoyl protons relative to the thiophene protons will be doubled. |
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of 2-bromothiophene relative to benzoyl chloride.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Experimental Workflow & Diagrams
Workflow for Synthesis and Impurity Analysis
Caption: General workflow for the synthesis and analysis of this compound.
Reaction Mechanism and Potential Side Reactions
Caption: Reaction mechanism for the synthesis of this compound and potential side reactions.
Detailed Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Bromothiophene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (1M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 2-bromothiophene (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Protocol 2: Analytical Characterization
¹H NMR Spectroscopy:
-
Dissolve 10-20 mg of the purified product in approximately 0.7 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~7.8 (d, 2H, ortho-protons of benzoyl group)
-
~7.6 (t, 1H, para-proton of benzoyl group)
-
~7.5 (t, 2H, meta-protons of benzoyl group)
-
~7.4 (d, 1H, thiophene proton)
-
~7.1 (d, 1H, thiophene proton)[1]
-
GC-MS Analysis:
-
Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of components with a range of boiling points.
-
Analyze the resulting mass spectra to identify the molecular ions of the product and any potential byproducts.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
- ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
- Pearson Education. (n.d.). Predict the major products formed when benzene reacts (just once) with the following reagents. (h) benzoyl chloride + AlCl3. [Link]
- Filo. (2025, March 16). Benzoyl chloride+benzene+AlCl3 Name the product A. [Link]
- MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]
- TSI Journals. (2014).
- ResearchGate. (2025, August 7). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
- Gauth. (n.d.). Solved: Benzene react with benzoyl chloride in presence of anhydrous aluminium chloride to form ? [Chemistry]. [Link]
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.
- ChemBK. (2024, April 9). This compound. [Link]
- Patsnap. (2020, October 13).
- MDPI. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]
- Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. [Link]
- ResearchGate. (2025, August 6). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF. [Link]
- ResearchGate. (2015, December 22). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. [Link]
- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- Organic Syntheses. (n.d.). 3-bromothiophene. [Link]
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Bromo-5-benzoylthiophene
Introduction for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance.[1] However, even this powerful tool can present challenges, particularly when dealing with specific substrate classes. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the Suzuki coupling of 2-Bromo-5-benzoylthiophene.
The substrate possesses a unique electronic profile: the electron-withdrawing benzoyl group significantly activates the C-Br bond towards oxidative addition, which is often a favorable characteristic.[2] Yet, this reactivity can be a double-edged sword, and failures often arise from overlooked side reactions or suboptimal selection of catalysts and conditions. This document provides a structured, question-and-answer-based approach to diagnose problems, understand the underlying chemical principles, and implement effective solutions.
Section 1: Initial Diagnosis - "My Reaction Failed. Where Do I Start?"
When a Suzuki coupling yields unsatisfactory results, a systematic approach is crucial. Before diving into extensive optimization, it's essential to analyze the reaction outcome to identify the likely failure mode.
Q1: My reaction shows low to no conversion of the this compound starting material. What are the most probable root causes?
A1: When the primary aryl bromide remains unreacted, the issue typically lies in the initiation of the catalytic cycle or the overall reaction setup. Consider these primary checkpoints:
-
Catalyst Inactivity: The most common culprit is the palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ.[2][3] This reduction can fail if the system contains oxidants or if the reducing agent (often a phosphine ligand or the boronic acid itself) is not effective.[2] You may also be using a catalyst system that is simply not active enough for your specific substrate combination.
-
Insufficient Degassing: Oxygen is detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[3][4][5] Furthermore, oxygen is known to promote the unwanted homocoupling of the boronic acid partner.[4][5]
-
Poor Reagent Quality: Ensure that your solvent is anhydrous (if intended) and that the boronic acid has not degraded. Boronic acids can be susceptible to decomposition over time.[3]
-
Sub-Optimal Conditions: The chosen temperature may be too low, or the base may be inappropriate for the specific catalyst and solvent system, leading to poor reaction kinetics.[6]
Logical Troubleshooting Workflow
The following workflow provides a step-by-step diagnostic path for reactions with low or no product formation.
Caption: Desired Suzuki coupling pathway and common undesirable side reactions.
Q3: I observed a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it catalytically inactive. [7]This is often caused by ligand dissociation from the palladium center.
Causality & Solutions:
-
Inefficient Ligand: The phosphine ligand may be too small or not electron-donating enough to stabilize the Pd(0) center throughout the catalytic cycle, especially at high temperatures.
-
Solution: Switch to a more robust ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos and XPhos are excellent choices. [7][8][9]They form stable monoligated Pd(0) complexes that are highly active and resistant to decomposition. Using modern, air-stable precatalysts that incorporate these ligands (e.g., XPhos Pd G3/G4) is highly recommended as they ensure the correct ligand:palladium stoichiometry and generate the active Pd(0) species reliably. [10]
Caption: Table 1. Comparison of common palladium catalyst systems for Suzuki coupling.Catalyst / Ligand System Common Application & Rationale Pd(PPh₃)₄ A classic choice, but often suffers from decomposition at high temperatures. Best for simple, reactive substrates. Pd(dppf)Cl₂ A robust system, good for many couplings. The bidentate dppf ligand offers good stability. Pd₂(dba)₃ + XPhos/SPhos A highly active system. Buchwald ligands accelerate both oxidative addition and reductive elimination and prevent catalyst decomposition. [9] XPhos Pd G3/G4 State-of-the-art precatalysts. Air- and moisture-stable, ensuring accurate dosing and reliable generation of the active L-Pd(0) species. Excellent for challenging couplings. [10]
Q4: I have confirmed protodeboronation is a major issue. What are the most effective strategies to suppress it?
A4: Protodeboronation is a base-catalyzed process that often competes with the desired transmetalation step, especially in aqueous media. [11][12] Mitigation Strategies:
-
Switch to a Boronic Ester: Boronate esters, particularly pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids. [13][14]While hydrolysis to the boronic acid can still occur in situ, the slower release can minimize the concentration of the susceptible species at any given time.
-
Employ Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to a strictly anhydrous solvent system can be highly effective.
-
Optimize the Base: Use a non-hydroxide base that is compatible with anhydrous conditions. Potassium phosphate (K₃PO₄) is an excellent choice for this purpose and is often used in challenging Suzuki couplings. [9][15]Weaker carbonate bases or potassium fluoride (KF) can also be effective in certain systems.
| Base | Typical Solvent System | Key Characteristics & Use Case |
| Na₂CO₃ / K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, inexpensive, and effective for many reactions. The aqueous phase is necessary for solubility and activity. Can promote protodeboronation. [15] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | More soluble and often more effective than other carbonates, but also more expensive. |
| K₃PO₄ | Toluene, Dioxane, THF (Anhydrous) | A stronger base that works well under anhydrous conditions. Excellent choice for suppressing protodeboronation and for coupling with less reactive partners (e.g., aryl chlorides). [9][15] |
| KF | Anhydrous THF, Dioxane | A mild base. The fluoride anion is believed to form a hypervalent boronate species, which can facilitate transmetalation while minimizing base-mediated side reactions. [6] |
| Caption: Table 2. Comparative guide to common bases used in Suzuki-Miyaura reactions. |
Section 3: Recommended Protocols
Protocol 1: Robust General Procedure for Coupling with this compound
This protocol uses a modern, air-stable precatalyst and conditions designed to minimize common side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (to make a 0.1 M solution)
Procedure:
-
To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Place the reaction mixture in a preheated oil bath or heating block set to 80–110 °C.
-
Stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Protodeboronation with Boronic Acid Substrates
This procedure is adapted for cases where you must use a boronic acid prone to protodeboronation and cannot switch to an ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Fluoride (KF), spray-dried (3.0 equiv)
-
Anhydrous, degassed THF (to make a 0.1 M solution)
Procedure:
-
Follow steps 1-4 from Protocol 1, using Pd(OAc)₂, SPhos, and KF as the reagents.
-
Add degassed, anhydrous THF via syringe.
-
Heat the reaction to 65-70 °C (reflux).
-
Monitor the reaction closely. The use of KF can sometimes lead to slower reaction rates, but significantly reduces the rate of protodeboronation.
-
Follow steps 8-10 from Protocol 1 for workup and purification.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
- Valente, C., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Al-Zoubi, R. M. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Wikipedia. (n.d.). Protodeboronation.
- Hayes, C. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Valente, C., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
- Rauf, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules.
- Rauf, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- Zinna, F., et al. (2018). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. FLORE.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Ciaffo, G. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics.
- Fleckenstein, C., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar.
- Sumrra, S. H., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Tigae, C., et al. (2014). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Köllhofer, A., et al. (2005). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. (2002). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromo-5-benzoylthiophene Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-5-benzoylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization and troubleshoot common experimental hurdles. The question-and-answer format provides direct solutions to specific issues, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
General & High-Level Troubleshooting
Q1: My cross-coupling reaction with this compound is giving a low yield or has completely stalled. What are the primary suspects?
Low conversion is a frequent challenge, and a systematic approach is key to diagnosis. The most common culprits are related to the catalyst's activity, the reaction conditions, or the integrity of the reagents.
-
Catalyst Inactivity/Decomposition: The active Pd(0) species is the engine of your reaction. If it's not being generated or is being destroyed, the reaction will fail. The most common sign of catastrophic catalyst death is the formation of palladium black, which is simply aggregated, inactive palladium metal.[1][2] This can be caused by excessive temperatures, impurities (especially oxygen), or an insufficient ligand-to-palladium ratio.[1]
-
Sub-optimal Reaction Conditions: Every component matters. The choice of base, solvent, and temperature can dramatically affect reaction rates and catalyst stability. For instance, an inappropriate base can fail to facilitate the catalytic cycle effectively, while excessively high temperatures can accelerate catalyst decomposition.[1][3]
-
Reagent Purity and Integrity: Cross-coupling reactions are sensitive to impurities. Ensure your this compound is pure and that your coupling partner (e.g., boronic acid, amine, or alkene) has not degraded. Solvents must be anhydrous and deoxygenated, as water and oxygen can act as catalyst poisons.[1][4]
Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this signify and how can I prevent it?
The formation of palladium black is a clear visual indicator of catalyst deactivation.[1][2] It means the finely dispersed, catalytically active Pd(0) complexes have aggregated into bulk, inactive palladium metal.
Primary Causes & Solutions:
-
Insufficient Ligand: The ligand's primary role is to stabilize the Pd(0) center and prevent this aggregation.[1][5] If the ligand-to-palladium ratio is too low, or if the ligand itself degrades at high temperatures, the palladium is left unprotected.
-
Solution: Increase the ligand-to-palladium ratio. A common starting point is 1:1 to 2:1 (Pd:Ligand), but ratios up to 1:5 can sometimes be beneficial, though excessive ligand can also inhibit the reaction.[6]
-
-
High Temperature: While heat increases reaction rates, excessive temperatures can accelerate the decomposition of both the ligand and the catalytic complex, leading to precipitation.[1]
-
Solution: Lower the reaction temperature. Run a temperature screen to find the lowest effective temperature for your transformation.
-
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[1]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is set up and run under a strictly inert atmosphere.
-
Optimizing Catalyst Loading
Q3: What is a typical starting palladium catalyst loading for reactions with an aryl bromide like this compound?
There is no single "magic formula," but established starting points provide a high probability of success.[7] For aryl bromides, which are generally more reactive than aryl chlorides, a lower catalyst loading is often sufficient.[8]
| Reaction Type | Typical Pd Source | Typical Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | 0.5 - 2.5 mol% | Base choice (e.g., K₂CO₃, K₃PO₄) is critical.[9][10] The reactivity can be sensitive to the steric and electronic nature of the boronic acid. |
| Mizoroki-Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1 - 5 mol% | Requires a base (e.g., Et₃N, K₂CO₃) to regenerate the Pd(0) catalyst.[4][11] Ligand choice is crucial for stability and selectivity.[12] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% | Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[13] Ligand choice (e.g., XPhos, SPhos) is critical for coupling with various amines.[1][14] |
Q4: My initial screening at 2 mol% loading is working, but I need to reduce the catalyst loading for cost-efficiency. How do I determine the optimal level?
Systematic screening is the most reliable method.[7] The goal is to find the lowest catalyst concentration that provides a high yield in an acceptable timeframe. This is often expressed by the Turnover Number (TON), which is the moles of product formed per mole of catalyst.
A recommended approach is to set up a series of parallel reactions where only the catalyst loading is varied.
Experimental Protocol: Catalyst Loading Optimization Screen
Objective: To determine the minimum effective palladium catalyst loading for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (or another suitable phosphine ligand)
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Internal standard (e.g., dodecane) for GC/LC-MS analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd(OAc)₂ and SPhos (1:2 molar ratio) in dioxane. This ensures accurate dispensing of small catalyst quantities.
-
-
Reaction Setup (under inert atmosphere):
-
In a series of labeled reaction vials, add this compound (e.g., 0.2 mmol, 1.0 equiv).
-
Add phenylboronic acid (0.3 mmol, 1.5 equiv).
-
Add K₃PO₄ (0.4 mmol, 2.0 equiv).
-
Add the internal standard.
-
-
Catalyst Addition:
-
Using a microsyringe, add the catalyst stock solution to each vial to achieve the target loadings: 2.0%, 1.0%, 0.5%, 0.1%, 0.05%, and a 0% (control) vial.
-
Add additional dioxane to ensure all reactions have the same final concentration.
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously for a set time (e.g., 12 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC to determine the conversion of starting material and yield of the product relative to the internal standard.[1]
-
-
Interpretation:
-
Plot yield vs. catalyst loading. The optimal loading is the lowest concentration that gives the maximum yield.
-
Q5: Can the palladium loading be too high? What are the potential negative consequences?
Yes, increasing catalyst loading indefinitely is not a solution and can be detrimental.
-
Increased Cost: Palladium is an expensive precious metal, and minimizing its use is critical, especially for large-scale synthesis.[15]
-
Difficult Purification: Higher catalyst loading leads to more residual palladium in the crude product, which can be challenging to remove and is often unacceptable in pharmaceutical applications.
-
Potential for Side Reactions: In some cases, high concentrations of the active catalyst can promote undesired side reactions, such as the formation of homocoupled byproducts or substrate/product degradation.
Specific Troubleshooting Scenarios
Q6: I am observing significant amounts of benzoylthiophene (de-bromination) as a byproduct. What causes this and how can it be minimized?
De-bromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This often occurs when the catalytic cycle is interrupted. A primary cause in Suzuki reactions is the premature protonolysis of the organoboron reagent (protodeboronation), which releases protons that can intercept a catalytic intermediate.[1]
Solutions:
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Water can facilitate the undesired protodeboronation pathway.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Bases like NaOH or KOH contain water and can exacerbate the problem.
-
Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the decomposition pathways that lead to de-bromination.
Q7: My reaction is producing the desired product, but also significant amounts of biphenyl or bis(5-benzoylthiophen-2-yl). How do I suppress this homocoupling?
Homocoupling arises from the reaction of two identical coupling partners (e.g., two molecules of the boronic acid or two molecules of the aryl bromide).
Solutions:
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) relative to the this compound. This ensures the palladium complex is more likely to react with the boronic acid after oxidative addition.
-
Slow Addition: In difficult cases, slowly adding one of the coupling partners via syringe pump can maintain its low concentration, disfavoring homocoupling.
-
Rigorous Degassing: Oxygen can promote oxidative homocoupling of boronic acids. Ensure the reaction is strictly anaerobic.
Visualizing the Process
Understanding the fundamental steps of the catalytic cycle and having a logical framework for troubleshooting are essential for success.
The Palladium Cross-Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck Coupling | NROChemistry [nrochemistry.com]
- 5. scite.ai [scite.ai]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-benzoylthiophene
Welcome to the technical support center for the synthesis of 2-Bromo-5-benzoylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthetic building block from the lab bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical field experience.
Introduction
This compound is a key intermediate in the development of new therapeutic agents and advanced materials.[1][2] Its synthesis, most commonly achieved via the Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride, presents unique challenges during scale-up.[2][3] This guide provides in-depth technical assistance to ensure a safe, efficient, and reproducible synthesis at an industrial scale.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of the Friedel-Crafts acylation of 2-bromothiophene.
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
HPLC or GC analysis of the crude reaction mixture shows a significant amount of unreacted 2-bromothiophene.
-
The isolated yield of this compound is consistently below expectations (literature reports yields up to 89-96%).[1][3]
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Catalyst Activity | The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is highly sensitive to moisture.[4] On a larger scale, increased surface area and longer exposure times during transfer can lead to deactivation. Solutions: • Ensure anhydrous conditions: Use freshly opened or properly stored anhydrous Lewis acids. Handle in a glove box or under a nitrogen atmosphere. • Optimize catalyst loading: While stoichiometric amounts are sometimes used, catalytic amounts can be effective.[5] Systematically increase the catalyst loading in small increments during process optimization. |
| Poor Mixing and Mass Transfer | In large reactors, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration, hindering the reaction. Solutions: • Reactor design: Use a reactor with appropriate baffles and an impeller designed for efficient mixing of heterogeneous reaction mixtures. • Stirring speed: Optimize the stirring speed to ensure a homogenous suspension of the catalyst and reactants. |
| Incorrect Reagent Stoichiometry | While seemingly straightforward, accurate measurement and addition of reagents on a large scale can be challenging. Solutions: • Calibrate equipment: Ensure all scales and addition pumps are properly calibrated. • Molar ratio: A slight excess of benzoyl chloride (e.g., 1.05 to 1.1 equivalents) can sometimes drive the reaction to completion.[6] |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
Chromatographic analysis reveals the presence of significant impurities, such as di-acylated products or isomers.
-
The final product is difficult to purify, requiring multiple recrystallizations or column chromatography.
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Di-acylation | The product, this compound, can undergo a second Friedel-Crafts acylation, particularly if excess benzoyl chloride and catalyst are present at elevated temperatures. Solutions: • Control stoichiometry: Use a molar ratio of 2-bromothiophene to benzoyl chloride as close to 1:1 as feasible.[7] • Reverse addition: Add the benzoyl chloride solution slowly to the mixture of 2-bromothiophene and catalyst to maintain a low concentration of the acylating agent. |
| Isomer Formation (Acylation at C3 or C4) | While acylation at the 5-position is strongly favored electronically, forcing conditions (high temperatures) can lead to the formation of other isomers.[8][9] Solutions: • Temperature control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of reagents and throughout the reaction.[10] Use a reliable reactor cooling system. |
| Decomposition/Polymerization | Thiophene and its derivatives can be sensitive to strong acids and high temperatures, leading to the formation of tar-like byproducts. Solutions: • Mild catalysts: Consider using a milder Lewis acid, such as stannic chloride (SnCl₄), which can reduce the extent of side reactions.[7] • Reaction time: Monitor the reaction progress closely by HPLC or GC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product crystallizes poorly or oils out during workup.
-
Column chromatography is not a viable purification method at scale.
-
The final product does not meet the required purity specifications.
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Inefficient Quenching | The quenching of the reaction with water or dilute acid is highly exothermic. On a large scale, this can lead to localized heating and byproduct formation. Solutions: • Controlled quench: Add the reaction mixture slowly to a cooled (0-10 °C) quench solution with vigorous stirring. • Aqueous workup: After quenching, a thorough wash with water, followed by a dilute base (e.g., NaHCO₃ solution) and brine, is crucial to remove the catalyst and any remaining acidic residues.[3] |
| Suboptimal Crystallization Solvent | The choice of solvent is critical for obtaining a high-purity crystalline product. Solutions: • Solvent screening: Perform small-scale crystallization trials with various solvents (e.g., hexane, ethanol, methanol, or mixtures) to identify the optimal system for purity and yield. Hexane is often a good starting point.[7] • Controlled cooling: Cool the crystallization mixture slowly to promote the formation of larger, purer crystals. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up the synthesis of this compound?
A1: The primary safety concern is the handling of the Lewis acid catalyst, typically aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). These are water-reactive and corrosive substances. The quenching step is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled properly. Always wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[10][11] Ensure the reactor is equipped with an adequate cooling system and pressure relief device.
Q2: Can I use a solvent other than carbon disulfide or dichloromethane?
A2: Yes, while carbon disulfide and dichloromethane are commonly cited, their toxicity and environmental impact are significant drawbacks for large-scale production.[3] Greener solvent alternatives should be investigated. Less reactive solvents like nitromethane or even solvent-free (mechanochemical) conditions have been explored for Friedel-Crafts reactions and could be adapted for this synthesis.[12]
Q3: How can I monitor the reaction progress effectively at a large scale?
A3: In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) is the most robust method for quantitative analysis of the reaction mixture.[13] A small aliquot of the reaction can be carefully quenched and analyzed to determine the ratio of starting material, product, and any major byproducts. This allows for precise determination of the reaction endpoint.
Q4: Are there alternative, more scalable synthetic routes to this compound?
A4: Yes, while Friedel-Crafts acylation is the most direct route, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative.[1] This would involve coupling a benzoyl boronic acid derivative with 2,5-dibromothiophene.[1][14] While this approach involves more steps, it can offer milder reaction conditions and potentially higher selectivity, which can be advantageous at scale.
Q5: My final product has a persistent yellow color. What is the likely cause and how can I remove it?
A5: A persistent yellow color can be due to trace impurities, possibly from decomposition or side reactions. If recrystallization does not yield a colorless product, a charcoal treatment of the product solution before crystallization can be effective in removing colored impurities.
Visualizing the Process: Workflow and Decision Making
General Workflow for Scale-Up Synthesis
Caption: Scale-up synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common scale-up issues.
Experimental Protocol: Scalable Synthesis of this compound
This protocol is a representative example and should be optimized for specific equipment and safety requirements.
Materials and Reagents:
-
2-Bromothiophene
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and dried thoroughly. The system is purged with dry nitrogen.
-
Charging Reagents: The reactor is charged with anhydrous dichloromethane (e.g., 5 L per mole of 2-bromothiophene), followed by 2-bromothiophene (1.0 eq).
-
Catalyst Addition: The mixture is cooled to 0-5 °C using a circulating chiller. Anhydrous aluminum chloride (1.1 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C.[3]
-
Acylation: Benzoyl chloride (1.05 eq) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by HPLC until the consumption of 2-bromothiophene is complete (typically 2-4 hours).
-
Quenching: The reaction mixture is transferred slowly via a cannula to a separate vessel containing a vigorously stirred mixture of crushed ice and 1 M hydrochloric acid, ensuring the quench temperature is maintained below 20 °C.
-
Workup: The organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is recrystallized from a suitable solvent (e.g., hexane) to afford this compound as a crystalline solid.[3][7]
References
- Quinoline. (n.d.). This compound Properties, Uses, Safety, Supplier China.
- ChemBK. (2024). This compound.
- PrepChem.com. (n.d.). Synthesis of 5-Benzoyl-2-bromothiophene.
- Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
- Poupaert, J. H. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.
- ResearchGate. (n.d.). Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF.
- Khan, I., et al. (2021).
- ResearchGate. (2003). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?.
- van den Berg, E. M. M., et al. (2003). Process Design and Scale-Up of the Synthesis of 2,2′:5′,2′′-Terthienyl. Organic Process Research & Development.
- Kitamura, M., & Ishida, Y. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.
- Zhang, Y., et al. (2021).
- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Google Patents. (2014). CN103819449A - Preparation method for 2-bromothiophene.
Sources
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- 2. This compound Properties, Uses, Safety, Supplier China | High Purity this compound CAS 62722-69-6 [quinoline-thiophene.com]
- 3. This compound | 31161-46-3 [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for Friedel-Crafts Acylation of 2-Bromothiophene
Welcome to the technical support center for the Friedel-Crafts acylation of 2-bromothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this important reaction. Here, we move beyond a simple recitation of steps to provide a deeper understanding of the causality behind each procedural choice, empowering you to troubleshoot and optimize your experiments effectively.
I. Foundational Principles: Why the Work-up Matters
The Friedel-Crafts acylation is a powerful tool for C-C bond formation on aromatic rings.[1][2] However, the reaction's success is not solely determined by the reaction conditions but is critically dependent on a meticulous work-up procedure. The use of a strong Lewis acid, typically aluminum chloride (AlCl₃), necessitates a carefully orchestrated series of steps to quench the reaction, remove the catalyst, and isolate the desired product, 2-acetyl-5-bromothiophene.[3]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of the Friedel-Crafts acylation of 2-bromothiophene in a question-and-answer format.
Quenching the Reaction
Q1: My reaction mixture became violently exothermic and produced a lot of fumes when I added water to quench it. What went wrong?
A1: You likely added water directly to the reaction mixture. This is a common and dangerous mistake. The reaction of excess aluminum chloride with water is extremely exothermic and can cause the solvent to boil, leading to a potential runaway reaction.[4]
-
Correct Procedure: The reaction mixture should always be added slowly to a mixture of crushed ice and water, or a mixture of ice and concentrated hydrochloric acid.[1][5][6] This ensures that the heat generated is absorbed by the large volume of the quench solution, maintaining a low temperature and preventing dangerous exotherms.[4]
Q2: Why is it recommended to quench with a mixture of ice and concentrated HCl instead of just ice water?
A2: While quenching with ice water is acceptable, using a mixture of ice and concentrated HCl is often preferred for a few key reasons:
-
Improved Solubility of Aluminum Salts: The acidic workup helps to keep the aluminum salts, such as aluminum hydroxide (Al(OH)₃), dissolved in the aqueous layer.[5] This prevents the formation of a gelatinous precipitate that can complicate the separation of the organic and aqueous layers.
-
Enhanced Phase Separation: A clean separation between the organic and aqueous layers is crucial for efficient extraction. The acidic quench helps to achieve this by minimizing the formation of emulsions.
Extraction and Washing
Q3: I'm having trouble with emulsion formation during the extraction process. How can I resolve this?
A3: Emulsion formation is a frequent issue in the work-up of Friedel-Crafts acylations and can lead to significant product loss.[7]
-
Break the Emulsion: If an emulsion has already formed, adding a saturated solution of sodium chloride (brine) can help to break it.[7] The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
Prevention: To prevent emulsions, ensure vigorous stirring during the quenching step.[7] Pouring the reaction mixture onto a mixture of ice and concentrated HCl is a proactive measure to minimize emulsion formation.[7]
Q4: What is the purpose of washing the organic layer with a saturated sodium bicarbonate solution?
A4: The wash with saturated sodium bicarbonate (NaHCO₃) solution is a crucial neutralization step.[5]
-
Neutralizing Excess Acid: The primary purpose is to neutralize any remaining hydrochloric acid from the quench step. This is important to prevent any acid-catalyzed side reactions during the subsequent work-up and to protect your equipment from corrosion.
-
Removing Acidic Byproducts: This wash also helps to remove any acidic byproducts that may have formed during the reaction.
Q5: After the sodium bicarbonate wash, I noticed some bubbling. Is this normal?
A5: Yes, bubbling (effervescence) is expected during the sodium bicarbonate wash. This is due to the reaction between the bicarbonate and any residual acid, which produces carbon dioxide gas. It's a visual confirmation that the neutralization is occurring. Be sure to vent the separatory funnel frequently to release the pressure.
Purification
Q6: My crude product is a dark, oily residue. What are the likely impurities?
A6: A dark, oily crude product suggests the presence of impurities. Common culprits include:
-
Polyacylated Products: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated substrates.[8]
-
Tar Formation: Overheating or prolonged reaction times can lead to the formation of polymeric tars.[5]
-
Unreacted Starting Material: An incomplete reaction will leave unreacted 2-bromothiophene in your crude product.
Q7: What is the most effective method for purifying the crude 2-acetyl-5-bromothiophene?
A7: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like hexane or ethanol can be an effective method for removing impurities.[5]
-
Column Chromatography: For oily products or complex mixtures of impurities, column chromatography is the preferred method.[9] A silica gel column with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is typically used.
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be a viable option.[10]
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the work-up and purification of 2-acetyl-5-bromothiophene.
Protocol 1: Standard Work-up Procedure
-
Preparation of Quench Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid. The volume of this solution should be at least 5-10 times the volume of the reaction mixture.
-
Quenching: Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture into the prepared quench solution.[5][11]
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[6][9]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (until no more gas evolution is observed)[5]
-
Saturated sodium chloride (brine) solution
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature. Hexane or ethanol are common choices for 2-acetyl-5-bromothiophene.[5]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
IV. Visualizing the Workflow
To provide a clear overview of the work-up process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the work-up and purification of 2-acetyl-5-bromothiophene.
V. Data Summary
The following table provides a quick reference for common solvents used in the extraction and purification of 2-acetyl-5-bromothiophene.
| Solvent | Boiling Point (°C) | Density (g/mL) | Primary Use | Notes |
| Dichloromethane | 39.6 | 1.33 | Extraction | Good solvent for a wide range of organic compounds. Volatile and easy to remove. |
| Diethyl Ether | 34.6 | 0.71 | Extraction | Highly volatile and flammable. Forms peroxides upon standing. |
| Hexane | 69 | 0.66 | Recrystallization/Chromatography | Non-polar solvent, often used in combination with a more polar solvent for chromatography. |
| Ethanol | 78.4 | 0.79 | Recrystallization | Good solvent for recrystallizing moderately polar compounds. |
| Ethyl Acetate | 77.1 | 0.90 | Chromatography | A moderately polar solvent, often used as an eluent in column chromatography. |
VI. References
-
Friedel-Crafts Acylation. Chem-Station Int. Ed.[Link]
-
Experiment 10: Friedel Crafts Acylation – An EAS Reaction. 12BL.
-
Friedel-crafts acylation of anisole: why do we use ice for the separation? Reddit.[Link]
-
Friedel-Crafts Reactions. NROChemistry.[Link]
-
Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. YouTube.[Link]
-
Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com.[Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.[Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan.
-
Friedel–Crafts reaction. Wikipedia.[Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]
-
Friedel Crafts Acylation. Scribd.[Link]
-
Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter.[Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]
Sources
- 1. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. benchchem.com [benchchem.com]
side reactions of 2-Bromo-5-benzoylthiophene under basic conditions
Technical Support Center: 2-Bromo-5-benzoylthiophene
A Guide to Navigating Side Reactions in Base-Mediated Transformations
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. When subjecting this compound to basic conditions, a variety of unexpected side reactions can occur, leading to low yields, complex product mixtures, and purification challenges. As Senior Application Scientists, we have compiled this resource to help you troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I'm observing a significant amount of the debrominated product, 2-benzoylthiophene. What is causing this?
A1: This is a common side reaction known as hydrodebromination. Under basic conditions, especially with certain nucleophiles, the bromine atom is replaced by a hydrogen atom. This can occur through several mechanisms, including direct nucleophilic attack on the bromine atom or via radical pathways. The presence of trace amounts of water or other proton sources in your reaction mixture can facilitate this undesired outcome.
Q2: My reaction mixture is turning dark and forming a tar-like substance, making product isolation impossible. What is happening?
A2: The formation of tar-like materials often points to the degradation or polymerization of your starting material or product. With this compound under strong basic conditions, particularly in polar aprotic solvents like HMPT, the thiophene ring itself can be susceptible to ring-opening, leading to highly reactive intermediates that can polymerize.[1][2] Additionally, strong bases can promote self-condensation reactions involving the benzoyl group if any enolizable protons are present in the reaction medium.
Q3: The reactivity of my this compound seems very low, and the reaction does not proceed to completion even after extended reaction times or at elevated temperatures. Why is this?
A3: While the benzoyl group is electron-withdrawing and should activate the thiophene ring towards nucleophilic attack, the overall reactivity in SNAr reactions is a delicate balance of factors. The nature of the nucleophile, the strength and type of the base, the solvent, and the temperature all play crucial roles. In some cases, the nucleophile may not be strong enough to overcome the activation energy for the substitution. In other instances, the base might be sterically hindered or not strong enough to facilitate the reaction. It is also possible that a competing, non-productive reaction is consuming your reagents.
Q4: Could an intramolecular rearrangement be occurring with my substrate?
A4: While less common than intermolecular reactions, intramolecular rearrangements like the Truce-Smiles rearrangement are a possibility under basic conditions, especially if your nucleophile can first react with the benzoyl group or another part of the molecule, setting the stage for a subsequent intramolecular attack on the thiophene ring.[3] This type of reaction is more likely if the direct intermolecular substitution is slow or disfavored.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered when working with this compound under basic conditions.
Issue 1: Unexpected Formation of 2-Benzoylthiophene (Hydrodebromination)
Symptoms:
-
A significant peak corresponding to the mass of 2-benzoylthiophene (188.25 g/mol ) is observed in GC-MS or LC-MS analysis of the crude reaction mixture.[4]
-
¹H NMR of the crude product shows the disappearance of one of the thiophene doublets and the appearance of a new multiplet in the aromatic region, consistent with 2-benzoylthiophene.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Presence of Protic Impurities | Trace water or other protic solvents can serve as a proton source to quench anionic intermediates formed during side reactions, leading to the debrominated product. | 1. Rigorous Drying of Reagents and Glassware: Ensure all solvents are freshly distilled over an appropriate drying agent. Dry glassware in an oven overnight and cool under an inert atmosphere. Use of molecular sieves in the reaction vessel is also recommended. |
| Non-Inert Atmosphere | Oxygen can initiate radical chain reactions that can lead to hydrodebromination. | 2. Degassing and Inert Atmosphere: Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Unsuitable Base/Nucleophile Combination | Some strong, non-nucleophilic bases can promote elimination or other pathways that lead to debromination. | 3. Screen Alternative Bases: If using a very strong base like an alkoxide or amide, consider a weaker, non-nucleophilic base if applicable to your desired transformation. For example, in some coupling reactions, carbonate bases can be effective while minimizing this side reaction. |
Issue 2: Formation of Tar-like Byproducts and Low Mass Balance
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
A significant amount of insoluble, intractable material is formed.
-
Low recovery of any identifiable organic compounds after workup.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Thiophene Ring Opening | Very strong bases (e.g., organolithiums, lithium amides) in highly polar aprotic solvents (e.g., HMPA, DMPU) can deprotonate the thiophene ring, leading to ring-opening and the formation of reactive enynethiolates which can polymerize.[1][2] | 1. Modify Base and Solvent System: Avoid extremely strong bases if possible. If a strong base is required, consider running the reaction at a very low temperature (-78 °C) and adding the base slowly. Switch to a less polar solvent if the desired reaction allows. |
| Base-Catalyzed Self-Condensation | The benzoyl ketone can potentially participate in aldol-type condensation reactions if other enolizable species are present, or other complex condensation pathways under harsh basic conditions. | 2. Control Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. This will often disfavor higher activation energy side reactions. |
| Decomposition of Starting Material | This compound may not be stable to the combination of base and temperature being used. | 3. Perform a Stability Study: Run a control experiment with only the starting material, base, and solvent under the reaction conditions to assess the stability of the starting material. |
Experimental Protocol: Assessing Substrate Stability
-
To a dry, argon-flushed flask, add this compound (100 mg) and the chosen solvent (5 mL).
-
Add the base (e.g., NaH, K₂CO₃, etc.) in the same stoichiometry as your planned reaction.
-
Stir the mixture at the intended reaction temperature for the same duration as the planned experiment.
-
Periodically take aliquots, quench with a mild acid (e.g., saturated NH₄Cl solution), and analyze by TLC or LC-MS to monitor for the disappearance of the starting material and the appearance of degradation products.
Issue 3: Low or No Conversion to the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
The desired product is formed in very low yield, or not at all.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Insufficient Base Strength or Nucleophilicity | The chosen base may not be strong enough to deprotonate the nucleophile, or the nucleophile itself may be too weak to attack the thiophene ring. | 1. Increase Base Strength/Screen Bases: Move to a stronger base (e.g., from K₂CO₃ to NaH or a lithium amide), being mindful of potential side reactions. 2. Enhance Nucleophilicity: If possible, modify the nucleophile to increase its reactivity. For example, using the sodium or potassium salt of an alcohol or amine is more effective than the neutral species with a base. |
| Inappropriate Solvent | The solvent plays a critical role in solvating the reactants and intermediates. An inappropriate solvent can significantly slow down or prevent the reaction. | 3. Solvent Screening: Screen a range of solvents. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can stabilize the charged Meisenheimer intermediate. |
| Low Reaction Temperature | The activation energy for the desired reaction may not be overcome at the current temperature. | 4. Increase Reaction Temperature: Gradually increase the reaction temperature in a controlled manner, while monitoring for the onset of side reactions. |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues.
Potential Side Reaction Pathways
Understanding the potential mechanistic pathways for side reactions can aid in their prevention.
1. Hydrodebromination Pathway:
This can occur if a nucleophile attacks the bromine atom, followed by reaction with a proton source.
2. Thiophene Ring Opening:
Under the influence of a very strong base, deprotonation at the C3 position can initiate a cascade leading to ring cleavage.
Caption: Simplified pathway for thiophene ring opening under strong base.
3. Truce-Smiles Rearrangement:
While not definitively reported for this specific substrate, a Truce-Smiles rearrangement is a theoretical possibility if a suitable nucleophile is used that can form a stable carbanion after initial reaction.[3]
References
- Gräfing, R., & Brandsma, L. (1976). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 95(11), 264-266.
- Brandsma, L., & Gräfing, R. (1977). Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 96(11), 264-266.
- Rauchfuss, T. B., et al. A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society.
- Li, J., et al. (2021). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-portal.org.
- Clayden, J., & Truce, W. E. (2017).
- BenchChem. (2025).
- Crimmin, M. R., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent.
- Viault, G., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry.
- ChemicalBook. (2024). This compound.
- Wikipedia. (2024). Thiophene.
- Al-Awadi, N. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- Rosales-Hernández, M. C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
- OUCI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- PubChem. (2024). 2-Acetyl-5-bromothiophene.
- RSC Publishing. (2014). Truce–Smiles rearrangement of substituted phenyl ethers. Organic & Biomolecular Chemistry.
- MDPI. (2022).
- BenchChem. (2025). physical and chemical properties of 5-Bromothiophene-2-carboxylic acid.
- PubChem. (2024). 2-Benzoylthiophene.
- NIH. (2022).
- ResearchGate. (2008).
- Quora. (2023). Why does treatment of sodium Hydroxide with p- Bromotoluene yields two products but M ...
- Ossila. (2024). 2-Bromo-5-decylthiophene.
- ResearchGate. (2020).
- Brainly. (2024). [FREE] R1-bromo-2-propanol is treated with sodium hydroxide. What is the expected outcome? A. Optically active.
- Filo. (2024). When 2-bromo-2-methylpropane reacts with aqueous sodium hydroxide, an.
Sources
Technical Support Center: Optimizing Reactions with 2-Bromo-5-benzoylthiophene Through Solvent Selection
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-benzoylthiophene. This versatile building block is pivotal in synthesizing a range of complex organic molecules. However, its reactivity is profoundly influenced by the reaction medium. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the in-depth, field-proven insights needed to master your experimental outcomes. We will move beyond simple protocol lists to explain the causality behind solvent choices, empowering you to make informed decisions in your work.
Section 1: Foundational Knowledge - The "Why" Behind Solvent Choice
This section addresses the fundamental principles governing the interaction between solvents and the reactive system. Understanding these core concepts is the first step toward effective troubleshooting and optimization.
Q1: What are the key physical properties of this compound I should consider when choosing a solvent?
A1: The physical properties of your starting material are the logical starting point for any reaction design. This compound is a solid at room temperature with a melting point between 102-104 °C.[1] Its molecular structure lends it a predominantly hydrophobic and lipophilic character.
Key solubility characteristics include:
-
Aqueous Solubility: It is practically insoluble in water.[2] This is critical for biphasic reactions (e.g., many Suzuki couplings), where the substrate will reside almost exclusively in the organic phase.
-
Organic Solubility: It exhibits good solubility in common, moderately polar to nonpolar organic solvents.[1][2] Effective solvents for dissolution include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.[1][2] For higher temperature reactions, solvents like toluene, 1,4-dioxane, and N,N-Dimethylformamide (DMF) are also suitable.
Your primary consideration must be ensuring that the substrate, reagents, and catalyst are sufficiently soluble at the reaction temperature to allow for efficient mass transport and reactivity. Poor solubility is a common and often overlooked cause of slow or incomplete reactions.
Q2: How does solvent polarity (protic vs. aprotic) fundamentally impact the common palladium-catalyzed cross-coupling reactions?
A2: This is a cornerstone of reaction optimization. The choice between a polar protic and a polar aprotic solvent can dramatically alter the reaction mechanism, rate, and even the active catalytic species.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, THF, 1,4-Dioxane): These solvents possess significant dipole moments but lack acidic protons. They are excellent at dissolving a wide range of organic substrates and inorganic salts (like the bases used in cross-coupling). Their primary role is to stabilize charged or highly polar transition states, which are common in palladium-catalyzed cycles.[5] For instance, in the oxidative addition step, a polar solvent can stabilize the developing charge separation in the transition state, accelerating this often rate-limiting step.[5] Furthermore, polar aprotic solvents can stabilize anionic palladium complexes, which in some systems are proposed to be the true, highly active catalyst.[6][7]
-
Polar Protic Solvents (e.g., Water, Alcohols like Isopropanol, Ethanol): These solvents can engage in hydrogen bonding. In cross-coupling, they are almost always used as a co-solvent with an organic solvent (e.g., Dioxane/H₂O).[8][9] Water can play several roles: it readily dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), ensuring its availability, and it can accelerate the activation of some Pd(II) precatalysts to the active Pd(0) form. However, protic solvents can also participate in undesirable side reactions, such as the protodeboronation of boronic acids in Suzuki couplings.[10][11]
The diagram below illustrates the key stages of a generic cross-coupling cycle where solvent interactions are critical.
Caption: Solvent influence on the Pd-catalyzed cross-coupling cycle.
Q3: My catalyst appears to be deactivating or crashing out of solution as palladium black. Can the solvent be the culprit?
A3: Absolutely. Catalyst stability is intimately linked to the solvent environment.[3] The active Pd(0) species in a cross-coupling reaction is coordinatively unsaturated and highly reactive. It must be stabilized to prevent aggregation into inactive palladium black.
Here’s how the solvent plays a role:
-
Coordinating Solvents: Solvents like DMF, NMP, and THF can act as weak ligands, coordinating to the palladium center and stabilizing it.[3] This prevents the catalyst from aggregating and precipitating. However, an overly coordinating solvent can also compete with your primary ligand (e.g., a phosphine) or substrate, slowing the reaction.
-
Non-Coordinating Solvents: Solvents like toluene or hexane offer minimal stabilization for the Pd(0) species. In these cases, the stability of the catalyst relies almost entirely on the phosphine ligands. If the ligand concentration is too low or the ligand itself is unstable, catalyst decomposition is more likely in these solvents.
-
Catalyst Leaching: If you are using a heterogeneous catalyst like Pd/C, the solvent can influence the leaching of palladium species into the solution.[12] Polar solvents like DMF can sometimes promote the leaching of anionic palladium species, which may be the true homogeneous catalyst.[12]
If you suspect catalyst deactivation, consider screening solvents with different coordinating abilities or increasing the ligand-to-palladium ratio.
Section 2: Troubleshooting Guide for Specific Reactions
This section provides targeted advice for the most common palladium-catalyzed reactions performed with this compound.
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction is slow or has stalled. Which solvent adjustments should I try first?
A4: A stalled Suzuki reaction is a frequent issue, often directly addressable by solvent modification. Given that the reaction involves an organic halide, a boronic acid (or ester), and an inorganic base, a biphasic solvent system is the standard starting point.
Here is a troubleshooting workflow:
Caption: Troubleshooting flowchart for a slow Suzuki reaction.
Causality Explained:
-
Solubility: The most common issue is poor solubility of the boronic acid or the base. Switching from a less polar solvent like THF to a more polar one like 1,4-dioxane or DMF can improve this.[13][14]
-
Phase Transfer: The Suzuki reaction often occurs at the interface between the organic and aqueous phases. If you are using an anhydrous solvent with a solid base, the reaction can be slow due to poor mixing. Adding water creates a biphasic system where the base is dissolved in the aqueous phase, increasing its availability.[9] Vigorous stirring is essential to maximize the interfacial area.[13]
-
Temperature: Higher temperatures increase reaction rates. If your solvent has a low boiling point (e.g., THF, ~66 °C), you are limited. Switching to 1,4-dioxane (101 °C), toluene (111 °C), or DMF (153 °C) allows you to drive the reaction harder.
Q5: I'm observing significant dehalogenation (replacement of -Br with -H) of my starting material. How can my solvent choice mitigate this side reaction?
A5: Dehalogenation is a pesky side reaction where the aryl bromide is reduced instead of coupled. This often occurs when the desired cross-coupling is slow, allowing side pathways to dominate. The solvent can be both a cause and a solution.
-
Problematic Solvents: Protic solvents, especially alcohols, can sometimes act as hydride sources, promoting dehalogenation. While often used as co-solvents, their concentration should be minimized if this side reaction is observed.[10]
-
Recommended Solvents: Aprotic solvents like 1,4-dioxane, THF, or toluene are generally preferred to minimize dehalogenation.[10]
-
The Role of Water: While water is a protic solvent, its role in biphasic systems is primarily to dissolve the base. If you are using an aqueous base and observing dehalogenation, ensure your system is rigorously degassed to remove oxygen, as this can also promote side reactions.[10] Also, consider switching to a weaker base like K₂CO₃ or K₃PO₄, as very strong bases can sometimes exacerbate the issue.[10]
Heck Coupling
Q6: I'm getting low yields in my Heck reaction. What is the typical solvent of choice and why?
A6: For Heck reactions involving aryl bromides, a polar aprotic solvent is the standard and most effective choice. DMF is the most classic and frequently used solvent for this transformation.[3][15]
The Rationale: The Heck reaction mechanism involves steps that are significantly accelerated by polar solvents.[3] The rate-determining step can vary, but often involves either the oxidative addition or a neutral-to-cationic change within the catalytic cycle. For instance, the β-hydride elimination step can proceed through a transition state with significant charge separation.[3] A highly polar solvent like DMF (dielectric constant ε ≈ 37) effectively stabilizes this polar transition state, lowering the activation energy and accelerating the reaction rate.[3][16][17] Less polar solvents like THF (ε ≈ 7.6) or toluene (ε ≈ 2.4) are generally less effective and lead to slower reaction rates.[16][17]
Sonogashira Coupling
Q7: My Sonogashira coupling is failing. I'm using DMF, but I've heard non-polar solvents can be better. Why is that?
A7: This is an excellent and insightful question that highlights the subtleties of solvent effects. While polar aprotic solvents are often a good starting point, the Sonogashira coupling can be an exception where they are detrimental.
The Competing Effects:
-
Catalyst Inhibition: Highly coordinating polar solvents like DMF can compete with the alkyne or phosphine ligands for coordination sites on the palladium catalyst.[18] This can inhibit the reaction by preventing the formation of the active catalytic complex. In one study, switching from DMF to toluene resulted in a yield increase from 20% to 70% for this very reason.[18]
-
Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst. The amine base (e.g., triethylamine, diisopropylamine) is crucial and is often used in large excess, sometimes even as the solvent itself.[3]
-
Solubility vs. Reactivity: The optimal solvent is a balance. It must dissolve the reactants but not inhibit the catalyst.
Troubleshooting Strategy: If your reaction is failing in DMF, a switch to a less coordinating solvent is a primary troubleshooting step.
-
Recommended: Try toluene or THF with an amine base like triethylamine (often a ratio like 3:1 solvent:amine is used).[19]
-
Amine as Solvent: In some cases, running the reaction in neat triethylamine or diisopropylamine can be effective.[3]
Nucleophilic Aromatic Substitution (SNAr)
Q8: I am attempting an SNAr reaction with an amine. Why is a polar aprotic solvent like DMSO or DMF critical for this transformation?
A8: The success of an SₙAr reaction hinges on the reactivity of the nucleophile, which is directly controlled by the solvent.[20] For SₙAr on an electron-deficient ring system with a charged or highly polar nucleophile (like an amine), polar aprotic solvents are not just beneficial—they are often essential.
Mechanism of Solvent Action:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN): These solvents have large dipole moments and can solvate the counter-ion of a nucleophilic salt (e.g., the Na⁺ of NaOMe), but they are very poor at solvating the nucleophile itself because they cannot act as hydrogen-bond donors.[21] This leaves the nucleophile "naked," highly reactive, and ready to attack the aromatic ring.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents will form a tight "cage" around the nucleophile via hydrogen bonding.[21] This strong solvation shell stabilizes the nucleophile, drastically lowering its energy and making it much less reactive. This effect can slow the reaction rate by several orders of magnitude compared to an aprotic solvent.[21]
The diagram below contrasts these two scenarios.
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.
Section 3: Practical Application & Protocols
Q9: Can you provide a table summarizing recommended starting points for solvent selection for different reactions involving this compound?
A9: Certainly. This table provides empirically validated starting points for your reaction optimization. Remember that the optimal solvent is always substrate and catalyst-system dependent, so screening is often necessary.
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Rationale & Key Considerations |
| Suzuki-Miyaura | 1,4-Dioxane, Toluene, THF | Water (for aqueous base) | Biphasic system is robust. Dioxane often gives higher yields due to better solubility and higher boiling point.[8][14] |
| Heck | DMF, NMP | None | High polarity accelerates the reaction by stabilizing polar intermediates/transition states.[3][15] |
| Sonogashira | Toluene, THF | Triethylamine, Diisopropylamine | Less coordinating than DMF, preventing catalyst inhibition. The amine acts as both base and co-solvent.[18][19] |
| SNAr | DMSO, DMF | None | Maximizes nucleophile reactivity by preventing H-bonding.[21] |
Here is a supplementary table of solvent properties to aid in your selection.
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) |
| Toluene | 2.4 | Nonpolar Aprotic | 111 |
| 1,4-Dioxane | 2.3 | Aprotic | 101 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 |
| Acetone | 21 | Polar Aprotic | 56 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 |
| Isopropanol | 19.9 | Polar Protic | 82 |
| Water | 80.1 | Polar Protic | 100 |
| (Data sourced from various standard chemical references).[16][17][22] |
Q10: Can you provide a general, step-by-step protocol for setting up a solvent screening experiment for a Suzuki-Miyaura coupling?
A10: A parallel screening approach is the most efficient way to identify an optimal solvent system. This protocol is designed for small-scale reactions in reaction vials.
Objective: To identify the best solvent for the Suzuki coupling of this compound with a partner boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄ or a more advanced G3/G4 precatalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvents to be screened (e.g., Toluene, THF, 1,4-Dioxane, DMF)
-
Degassed water
-
Reaction vials with stir bars and septum caps
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the base (e.g., 2 M K₂CO₃ in degassed water).
-
Ensure all organic solvents are of appropriate quality (e.g., anhydrous, degassed by sparging with N₂/Ar for 15-20 minutes).[23]
-
-
Vial Setup (Perform in parallel for each solvent):
-
To a clean, dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv, e.g., 0.1 mmol, 26.7 mg).
-
Add the arylboronic acid (1.2 - 1.5 equiv).
-
Add the palladium precatalyst (e.g., 2 mol%).[23]
-
Seal the vial with a septum cap.
-
-
Inerting the Atmosphere:
-
Using a needle connected to an inert gas line and a second needle as an outlet, purge each vial with Argon or Nitrogen for 5 minutes. This is critical to remove oxygen, which can cause side reactions.[23]
-
-
Solvent and Base Addition:
-
Under the inert atmosphere, add the chosen organic solvent (e.g., 1.0 mL for a 0.1 M reaction concentration) to each respective vial via syringe.[23]
-
Add the aqueous base solution (e.g., 2-3 equiv relative to the limiting reagent) via syringe. For a 4:1 organic:aqueous ratio, this would be 0.25 mL.
-
-
Reaction Execution:
-
Monitoring and Analysis:
-
After a set time (e.g., 2 hours, 6 hours, 24 hours), take a small aliquot from each vial.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), pass it through a small plug of silica to remove baseline solids, and analyze by LC-MS or GC-MS.
-
Compare the conversion to product and the formation of byproducts (like dehalogenated starting material) across the different solvent systems to identify the optimal conditions.
-
This systematic approach provides a robust, self-validating method to quickly determine the most effective solvent for your specific Suzuki-Miyaura coupling.
References
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- Smolecule. (2023, August 15). Buy this compound | 31161-46-3.
- Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Myllymaki, S., et al. (2018). Stability of Pd/C Catalysts in Solvents for Organic Synthesis. ProQuest.
- Bard, A. M., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5.
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database.
- Limberger, J., Poersch, S., & Monteiro, A. L. (2011). Pd-catalyzed Heck reactions of aryl bromides with 1,2-diarylethenes. Journal of the Brazilian Chemical Society, 22(3).
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
- Fors, B. P., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Khan, I., et al. (2021). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 26(11), 3379.
- Clot, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Asiri, A. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1560.
- Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting.
- Seba, F., et al. (2016). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Physical Organic Chemistry, 29(10), 564-571.
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- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Stability of Pd/C Catalysts in Solvents for Organic Synthesis - ProQuest [proquest.com]
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- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 2-Bromo-5-benzoylthiophene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning encountered during palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-benzoylthiophene. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome these common challenges.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common issues observed in the field when using this compound in cross-coupling reactions. We focus on diagnosing the problem and providing actionable, scientifically-grounded solutions.
Q1: My Suzuki-Miyaura (or Heck/Stille) reaction with this compound has stalled or failed completely. What is the most likely cause?
A: The primary culprit in such cases is almost invariably catalyst poisoning by the sulfur atom of the thiophene ring.[1] Palladium catalysts, which are electron-rich, have a high affinity for soft donors like sulfur. The lone pairs on the thiophene's sulfur atom can coordinate strongly to the palladium center, forming a stable, off-cycle complex.[2][3] This interaction effectively sequesters the catalyst, preventing it from participating in the desired catalytic cycle and leading to low or no product conversion.[1]
This poisoning event typically occurs at the catalytically active Pd(0) stage. Before the desired oxidative addition of this compound can occur, the sulfur atom can bind to the Pd(0) center, leading to deactivation.
Caption: Steric protection of the Pd center by bulky ligands.
Recommended Catalyst Systems:
The table below compares common palladium catalyst systems for this challenging substrate. Using pre-formed, air-stable pre-catalysts is highly recommended for reproducibility. [4]
| Catalyst System (Pre-catalyst + Ligand) | Key Features | Typical Loading (mol%) | Relative Cost | Suitability for Thiophenes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | "Classical" catalyst. Triphenylphosphine is not bulky enough. | 2 - 5 | Low | Poor . Highly susceptible to sulfur poisoning. |
| Pd(OAc)₂ + SPhos / XPhos | Buchwald ligands. Bulky and electron-rich biaryl phosphines. [5] | 1 - 2 | High | Excellent . Designed to overcome many catalyst deactivation pathways. |
| Pd₂(dba)₃ + RuPhos | Another effective Buchwald system. [6] | 1 - 2 | High | Excellent . Often shows high reactivity and stability. |
| PEPPSI™-IPr / -IMes | Pd-NHC pre-catalyst. N-Heterocyclic Carbenes are strong σ-donors and often bulky. [4]| 1 - 3 | Medium-High | Very Good . NHC ligands are known for their robustness and resistance to degradation. |
Recommendation: For initial trials, a system based on a Buchwald-type biarylphosphine ligand (e.g., SPhos) or an NHC ligand (e.g., IPr) is strongly advised over older catalysts like Pd(PPh₃)₄.
Detailed Experimental Protocol: A Validated Starting Point
This protocol for a Suzuki-Miyaura coupling provides a robust starting point, incorporating best practices to minimize catalyst deactivation.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon), add the SPhos Pd G3 Precatalyst (0.02 eq).
-
Solvent Degassing: Degas the 1,4-dioxane and water separately by sparging with argon for at least 30 minutes.
-
Solvent Addition: Via syringe, add the degassed 1,4-dioxane and water to the Schlenk flask to create a 4:1 solvent mixture. The final concentration of the limiting reagent should be ~0.1 M.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 90 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small, quenched aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Frequently Asked Questions (FAQs)
Q: Does the benzoyl group on the thiophene ring affect catalyst poisoning? A: Yes, indirectly. The benzoyl group is strongly electron-withdrawing, which deactivates the thiophene ring and makes the C-Br bond more resistant to cleavage. This slows down the rate-limiting oxidative addition step in the catalytic cycle. [7]A slower oxidative addition increases the time the active Pd(0) catalyst spends in solution before engaging the substrate, thereby increasing its statistical probability of being intercepted and deactivated by the thiophene's sulfur atom.
Q: Are certain cross-coupling reactions (Suzuki, Stille, Heck) more susceptible to poisoning with this substrate? A: The fundamental poisoning mechanism is the same across all palladium-catalyzed reactions. However, practical differences may arise from their specific conditions.
-
Suzuki-Miyaura: The requirement for a base to activate the boronic acid can sometimes complicate the system, but modern conditions are well-optimized. [8]* Stille: Stille couplings do not require a base and often proceed under milder conditions. [9]However, the toxicity of organotin reagents is a significant drawback. [10]* Heck: The Heck reaction often requires higher temperatures, which can accelerate ligand degradation and catalyst decomposition, potentially exacerbating the problem. [11] Ultimately, the choice of a robust, well-ligated catalyst system is more critical than the specific type of cross-coupling reaction.
Q: Can I "rescue" a stalled reaction where I suspect the catalyst has been poisoned? A: Rescue is difficult and often ineffective because sulfur poisoning is typically irreversible. [12]The sulfur binds very strongly to the palladium. The most reliable strategy is prevention. However, in some instances, a stalled reaction can be cautiously restarted by adding a second charge of a more robust catalyst (e.g., a Buchwald or NHC pre-catalyst) under a strict inert atmosphere, but success is not guaranteed and this approach is not ideal for process chemistry.
Q: Are there alternative methods to palladium for coupling this compound? A: Yes. If palladium catalysis proves insurmountable, other avenues can be explored. Copper-catalyzed C-S and C-C bond formation reactions are well-established and can sometimes be less sensitive to the specific type of sulfur heterocycle. [15]In some specialized cases, transition-metal-free coupling methodologies, such as those mediated by hypervalent sulfur intermediates, may offer a completely different strategic approach. [16]
References
- BenchChem Technical Support Center. (2025).
- DCL Inc. (n.d.).
- Wikipedia. (2023).
- Morofuji, T., & Kano, N. (n.d.). Sulfur(IV)‐Mediated Unsymmetrical Heterocycle Cross‐Couplings. Request PDF.
- BenchChem Technical Support Center. (2025). Optimizing Suzuki Coupling for 3,4-Dibromothiophene.
- BenchChem Technical Support Center. (2025). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
- Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- NIH Public Access. (n.d.).
- Castanheiro, T., Donnard, M., Gulea, M., & Suffert, J. (2011). Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Organic Letters, 13(15), 4004-4007.
- ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Request PDF.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (n.d.). This compound | High-Purity Research Chemical.
- National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- BenchChem Technical Support Center. (2025). Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.
- ACS Medicinal Chemistry Letters. (2021).
- ResearchGate. (n.d.).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wikipedia. (2023). Stille reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
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removing tin byproducts from Stille reactions of 2-Bromo-5-benzoylthiophene
Troubleshooting Guide for Removing Tin Byproducts from Stille Reactions of 2-Bromo-5-benzoylthiophene
Welcome to the Technical Support Center for Stille reaction purification. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to the removal of organotin byproducts, with a specific focus on reactions involving substrates like this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary organotin byproducts I need to remove from my Stille reaction?
The most common organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting materials.[1] Depending on your specific reaction conditions, you may also need to remove hexaalkylditins (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1] These byproducts are known for their toxicity, and their removal is often critical for subsequent applications, especially in drug discovery where purification to parts-per-million (ppm) levels is frequently required.[1][2]
Q2: I've performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows tin residues. What went wrong?
This is a common issue. Several factors can lead to incomplete removal of tin byproducts with a KF wash:
-
Insufficient Contact Time: The precipitation of tributyltin fluoride (Bu₃SnF) is not instantaneous. Vigorous stirring for at least an hour is recommended to ensure complete reaction.[1]
-
Formation of an Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which can trap your product and prevent efficient separation.[3][4] Filtering the entire biphasic mixture through a pad of Celite® is an effective solution to this problem.[3][4]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent. Ensure your aqueous KF solution is adequately prepared.
-
Unreacted Tin Hydrides: If your reaction has residual tin hydrides (e.g., Bu₃SnH), they are less reactive towards KF. A pre-treatment of the crude reaction mixture with iodine (I₂) will convert these hydrides to tin iodides (Bu₃SnI), which are readily precipitated by KF.[3][4]
Q3: My product, a derivative of this compound, is a solid. What is the most effective way to remove tin contaminants?
For solid products, recrystallization is a powerful purification technique. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[5]
Q4: Are there viable alternatives to the aqueous KF wash, especially if my product is sensitive to aqueous conditions?
Yes, several non-aqueous and chromatographic methods are highly effective:
-
Chromatography on Treated Silica Gel: Flash chromatography using silica gel treated with a base like triethylamine (typically 2-5% in the eluent) is a robust alternative.[4][6] The triethylamine helps to retard the tin species on the column, allowing for better separation.
-
Potassium Carbonate/Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[3]
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid, can selectively extract organotin compounds into the aqueous phase.[3]
-
Treatment with DBU and Iodine: An effective, though less common, method involves treating the concentrated reaction mixture with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine, followed by purification via flash chromatography.[7][8]
Q5: How can I confirm that the tin byproducts have been removed to an acceptable level?
Several analytical techniques can be employed for this purpose:
-
¹H NMR Spectroscopy: This is often the first line of analysis. The methyl or methylene protons adjacent to the tin atom typically appear as a distinct signal in the upfield region of the spectrum (around 0.8-1.5 ppm for butyl groups), often with satellite peaks from coupling to tin isotopes.[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring very low levels of tin, ICP-MS is a highly sensitive technique capable of detecting trace amounts of elements at ppm or even ppb levels.[2][8]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals like tin.[2]
Troubleshooting Scenarios & Solutions
| Issue | Potential Cause | Recommended Solution | Citation(s) |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Increase the concentration of the KF solution and/or prolong the stirring time. | [9] |
| Formation of an insoluble precipitate at the organic/aqueous interface. | Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate. | [3][4] | |
| Presence of unreacted tin hydrides. | Before the KF wash, treat the crude reaction mixture with iodine (I₂) to convert tin hydrides to tin iodides. | [3][4] | |
| Co-elution of Tin Byproducts During Chromatography | Similar polarity of the product and tin species. | Add triethylamine (~2-5%) to the eluent during silica gel chromatography. Alternatively, use a stationary phase of 10% KF or 10% K₂CO₃ on silica gel. | [3][4][6] |
| Low Product Recovery After Purification | Product degradation on acidic silica gel. | Use a neutral or basic alumina column, or deactivate the silica gel with triethylamine. | [2] |
| Product precipitation along with tin fluoride. | Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature. | [2] | |
| Formation of an Emulsion During Aqueous Workup | High concentration of tin salts or other reaction components. | Dilute the reaction mixture with more organic solvent. Add brine (saturated NaCl solution) to help break the emulsion. | [9] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This is a widely used and effective method for the removal of tributyltin byproducts.
Step-by-Step Procedure:
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[4]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[3][4]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[3][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Caption: Workflow for organotin removal using aqueous KF.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
This method is particularly useful when aqueous workups are problematic or ineffective.
Step-by-Step Procedure:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.
-
Eluent Preparation: Prepare the desired eluent for flash chromatography and add 2-5% (v/v) triethylamine.
-
Column Packing: Pack a chromatography column with silica gel using the triethylamine-containing eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with the prepared solvent system to separate the desired product from the immobilized organotin impurities.
Caption: Workflow for organotin removal via chromatography.
References
- Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem.
- Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester.
- Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem.
- Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News - Speciation.net.
- Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions - Benchchem.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry.
- Stille Coupling | NROChemistry.
- The Stille Reaction - Chem 115 Myers.
- Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions - Benchchem.
- Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed.
- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS - PubMed.
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System - Agilent.
- Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates - Benchchem.
- Stille reaction - Wikipedia.
- Organotin(IV) complexes as HCl scavengers. | Download Scientific Diagram - ResearchGate.
- Schematic drawing of the purification process of the Stille reaction product mixture. … - ResearchGate.
- Organic Reaction Workup Formulas for Specific Reagents.
- Scavenger resin - Wikipedia.
- Organic Scavenger Resin: A Versatile Solution for Molecule Purification - Canftech.
- Organotin 1 as a HCl scavenger. - ResearchGate.
- Technical Support Center: Removal of Tin Byproducts from Bis(trimethylstannyl)acetylene Couplings - Benchchem.
- The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments - MDPI.
- A review on DBU-mediated organic transformations - Taylor & Francis Online.
- DBU – Knowledge and References - Taylor & Francis.
- Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- What Is DBU In Organic Chemistry? - YouTube.
- Stille Coupling - Chemistry LibreTexts.
- A Model for the Etching of Ti and Tin in SC-1 Solutions - ResearchGate.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
- Selectively removing titanium nitride hard mask and etch residue removal - TREA.
- How can we wet-etch a thin TiN layer deposited by sputtering ? | ResearchGate.
- Selective titanium nitride strip - US6200910B1 - Google Patents.
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managing temperature control in the synthesis of 2-Bromo-5-benzoylthiophene
An In-Depth Technical Guide to Temperature Control in the Synthesis of 2-Bromo-5-benzoylthiophene
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with expert insights and practical solutions for the challenges associated with this synthesis. The primary route, a Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride using a Lewis acid catalyst, is a powerful transformation. However, its success is critically dependent on meticulous temperature management. This document moves beyond simple protocols to explain the causality behind each thermal control step, ensuring your synthesis is not only successful but also safe and reproducible.
The thiophene ring is inherently sensitive, and the highly exothermic nature of the Friedel-Crafts acylation can lead to side reactions, product decomposition, or even dangerous thermal runaways if not properly controlled.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions, grounding every recommendation in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding temperature control during the synthesis.
Q1: What are the most critical stages for temperature control during the Friedel-Crafts acylation of 2-bromothiophene?
A1: There are three primary stages where temperature control is paramount:
-
Lewis Acid Addition: The initial complexation of the Lewis acid (e.g., aluminum chloride, AlCl₃) with the acylating agent (benzoyl chloride) is significantly exothermic. This step generates the highly electrophilic acylium ion, and the heat evolved can cause localized boiling of the solvent or initiate side reactions if not managed.[2][3]
-
Reaction Progression: The electrophilic aromatic substitution itself is an exothermic process. Maintaining a stable internal temperature is crucial for preventing the formation of impurities and ensuring high regioselectivity for the desired 5-position.[4][5]
-
Reaction Quench: Quenching the reaction, typically by adding water or an aqueous acid solution, is intensely exothermic as it hydrolyzes the Lewis acid-ketone complex. This step must be performed slowly and with robust cooling to prevent violent boiling and potential loss of product.[6]
Q2: What is the optimal temperature range for the reaction, and why does it vary between protocols?
A2: The "optimal" temperature is protocol-dependent and balances reaction rate against selectivity. A common and reliable approach involves:
-
Initial Cooling: Cooling the reaction vessel to 0-5°C before adding the Lewis acid catalyst.[7] This ensures the initial exotherm is safely absorbed.
-
Reaction at Room Temperature: Many protocols allow the reaction to proceed at room temperature (typically 20-25°C) after the controlled addition of reagents.[6] This provides a sufficient rate of reaction without promoting significant side product formation. Variations exist based on the solvent and the specific Lewis acid used. For instance, some protocols may maintain a low temperature throughout the reaction to maximize selectivity and minimize any potential for decomposition of the heat-sensitive thiophene ring.[8]
Q3: Why is the slow, portion-wise addition of reagents so important?
A3: Slow and controlled addition of the Lewis acid and/or the 2-bromothiophene is a fundamental process control strategy. It ensures that the heat generated by the exothermic reaction is released at a rate that can be effectively managed by the cooling system (e.g., an ice bath). Rapid addition can overwhelm the cooling capacity, leading to a rapid temperature increase, which can result in:
-
Formation of tar and polymeric byproducts.[1]
-
Reduced yield due to reactant or product decomposition.[8]
-
A dangerous, uncontrolled thermal runaway.
Q4: What are the primary risks associated with inadequate cooling during the synthesis?
A4: Inadequate cooling poses significant risks to both the success of the experiment and laboratory safety. The primary risks include:
-
Poor Yield and Purity: Overheating can lead to a multitude of side reactions, including di-acylation (though less likely here due to deactivation[3]), isomerization, or thermal degradation of the thiophene moiety, resulting in a complex mixture that is difficult to purify.
-
Thermal Runaway: The most severe risk is an uncontrolled increase in reaction rate and temperature. This can cause the solvent to boil violently, leading to a rapid pressure increase, potential vessel failure, and the release of corrosive and toxic materials like HCl gas during the quench.
Q5: How does the choice of solvent impact thermal management?
A5: The solvent plays a crucial role in heat dissipation. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more thermal energy for a given temperature increase, acting as a better heat sink.
-
Boiling Point: A low-boiling solvent (like dichloromethane, b.p. ~40°C) requires more diligent cooling to prevent losses through evaporation. Carbon disulfide (CS₂), a traditional solvent for this reaction, has a boiling point of ~46°C.[6] These low boiling points necessitate careful temperature control to avoid boiling.
-
Inertness: The solvent must be inert to the strong Lewis acids and reaction intermediates. Chlorinated solvents or carbon disulfide are common choices.[6][9]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Reaction temperature was too low, leading to an impractically slow reaction rate and incomplete conversion. | Solution: Monitor the reaction progress using TLC or GC. If no conversion is observed after a reasonable time, allow the mixture to slowly warm to room temperature. Rationale: Chemical reactions have an activation energy barrier. While low temperatures are needed to control the initial exotherm, the reaction may require the thermal energy available at room temperature to proceed at a practical rate.[5] |
| 2. Reaction temperature was too high, causing decomposition of the product or starting materials. | Solution: Re-evaluate the cooling protocol. Ensure the cooling bath is maintained at the target temperature (e.g., 0-5°C) throughout the reagent addition phase. Reduce the rate of addition. Rationale: Thiophene and its derivatives can be thermally sensitive.[8] Excessive heat can lead to ring-opening or polymerization, irreversibly consuming the starting material and product. | |
| Formation of Significant Impurities | 1. Localized overheating ("hot spots") during the addition of the Lewis acid catalyst. | Solution: Improve stirring efficiency to ensure rapid heat dissipation throughout the reaction mass. Add the catalyst in small portions over a longer period. Consider subsurface addition to promote rapid mixing. Rationale: Even if the bulk temperature appears controlled, poor mixing can create localized regions of high temperature where side reactions are initiated. Vigorous stirring is essential for thermal homogeneity.[6] |
| Reaction Mixture Turns Dark Brown or Black (Tar Formation) | 1. Gross overheating or a minor thermal runaway has occurred, leading to extensive decomposition. | Solution: For the current reaction, it is likely unsalvageable. For future attempts, significantly enhance the cooling protocol. Use a larger cooling bath, a more dilute solution, and a much slower rate of reagent addition. Rationale: Tar formation is a classic sign of thiophene polymerization and decomposition under harsh acidic and thermal conditions.[1] This is an irreversible process. |
| Uncontrolled, Rapid Exotherm During Reagent Addition | 1. Rate of addition was too fast for the cooling system's capacity. | Solution: Immediately stop the addition of reagents. If necessary, add more ice/coolant to the external bath. Be prepared for an emergency quench if the temperature continues to rise uncontrollably. Rationale: The rate of heat generation has exceeded the rate of heat removal. Restoring this balance by stopping the reagent feed and increasing cooling is the only way to regain control. |
| Violent Reaction During Quenching Step | 1. Quenching was performed too quickly or with insufficient initial cooling. | Solution: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water/acid.[2][6] Never add water directly to the reaction flask in large portions. Rationale: The hydrolysis of the AlCl₃-ketone complex is extremely exothermic. A slow addition into a large, cold heat sink (ice) ensures the heat is dissipated safely and prevents flash boiling of the quenching medium. |
Experimental Protocol: Temperature Control Focus
This protocol for the Friedel-Crafts acylation of 2-bromothiophene is adapted from established procedures and highlights critical temperature control points.[6]
Materials:
-
2-Bromothiophene
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (cold)
-
Crushed ice
Procedure:
-
Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromothiophene (1.0 eq) and benzoyl chloride (1.0 eq) to anhydrous carbon disulfide.
-
Initial Cooling (Critical Step): Cool the flask in an ice-water bath to 0-5°C. Begin stirring to ensure the solution is uniformly cooled.
-
Catalyst Addition (Critical Step): Begin adding anhydrous aluminum chloride (2.0 eq) to the stirred solution in small portions over 10-15 minutes. Monitor the internal temperature closely to ensure it does not rise significantly above 5°C. A slight exotherm is expected, but it should be easily controlled by the ice bath.
-
Reaction Progression: After all the AlCl₃ has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 2.5 hours.[6]
-
Quenching (Critical Step): Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and 1 M hydrochloric acid. Slowly and carefully , pour the reaction mixture from the flask into the beaker of cold acid. The addition should be done in a thin stream to control the vigorous exotherm and gas evolution (HCl).
-
Work-up and Purification: Proceed with standard liquid-liquid extraction, washing, drying, and purification by column chromatography as described in the literature.[6]
Workflow Diagram
Caption: Workflow for the synthesis of this compound with critical temperature control points highlighted.
References
- ChemBK. (2024). This compound.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10403-10405.
- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Ahmad, S., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 97.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
- ResearchGate. (2005). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis.
- Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.
- Google Patents. (1947). US2432991A - Acylation of thiophene.
Sources
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Validation & Comparative
A Guide to the Spectroscopic Validation of 2-Bromo-5-benzoylthiophene: An Integrated, Multi-Technique Approach
We will move beyond a simple recitation of data, instead focusing on the causality behind our experimental choices and demonstrating how a multi-faceted spectroscopic approach creates a self-validating system. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can achieve a level of structural confidence that is unassailable.
The Spectroscopic Toolkit: A Triad of Analytical Power
No single analytical technique can provide a complete structural picture. While NMR is unparalleled for mapping the carbon-hydrogen framework, IR spectroscopy excels at identifying functional groups, and Mass Spectrometry provides definitive confirmation of molecular weight and elemental composition. The synergy of these methods allows for the cross-verification of data, ensuring the highest degree of confidence in the final structural assignment. Our integrated workflow is designed to be a robust, self-validating system.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed map of the molecular structure. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms within the molecule.
Expert Rationale
The substitution pattern on the thiophene ring is the most critical structural question to answer. The presence of two doublets in the aromatic region of the ¹H NMR spectrum, with a coupling constant characteristic of adjacent protons on a thiophene ring (~4 Hz), would provide strong evidence for the 2,5-disubstitution pattern. ¹³C NMR will confirm the number of unique carbon environments and, through chemical shifts, corroborate the presence of the carbonyl, bromo-substituted, and other aromatic carbons.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single residual proton peak that rarely interferes with signals of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to δ = 0.00 ppm.
-
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a single line.
-
Scans: 1024 or more scans are often required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
-
Data Interpretation and Comparison
The expected ¹H NMR signals for this compound are distinct. The electron-withdrawing effects of the bromine atom and the benzoyl group deshield the adjacent thiophene protons, shifting them downfield.[1]
Caption: Labeled structure of this compound for NMR correlation.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Thiophene H-3 (A) | Thiophene H-4 (B) | Benzoyl Protons (C, D, E) | Other | Source |
| This compound | δ 7.15 (d, J ≈ 4.0 Hz) | δ 7.40 (d, J ≈ 4.0 Hz) | δ 7.84 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H) | - | [4] |
| 2-Bromothiophene | δ 7.21 (dd) | δ 6.86 (dd) | - | δ 7.04 (dd) | [5] |
| 2-Acetyl-5-bromothiophene | δ 7.11 (d) | δ 7.58 (d) | - | δ 2.51 (s, 3H, -CH₃) | [6] |
Note: The assignment of thiophene protons H-3 and H-4 can be ambiguous without further 2D NMR experiments, but their presence as two distinct doublets is key. The comparison with 2-bromothiophene and 2-acetyl-5-bromothiophene clearly demonstrates how the replacement of the benzoyl group with hydrogen or an acetyl group significantly alters the chemical shifts, providing a unique fingerprint for each molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 180-185 | Typical for an aryl ketone. |
| Thiophene C2 (C-Br) | 115-120 | Direct attachment to bromine causes a characteristic upfield shift. |
| Thiophene C5 (C-COPh) | 145-150 | Deshielded due to attachment to the carbonyl group. |
| Thiophene C3 & C4 | 125-135 | In the typical aromatic carbon region. |
| Benzoyl Carbons | 128-140 | Aromatic carbons with expected substitution patterns. |
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and powerful technique for confirming the presence of key functional groups. For this compound, the most telling absorption is that of the carbonyl (C=O) group.
Expert Rationale
The presence of a strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is definitive evidence of the ketone's carbonyl stretch.[1] Its conjugation with both the thiophene and benzene rings lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹). This single piece of data allows us to immediately differentiate our target compound from analogues lacking the benzoyl group, such as 2-Bromo-5-phenylthiophene.
Detailed Experimental Protocol: ATR-IR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Frequency for Target Compound | Comparative Compound: 2-Bromo-5-phenylthiophene[7] |
| C=O Stretch (Aryl Ketone) | ~1645 cm⁻¹ (Strong, Sharp) | Absent |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Present |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | Present |
| C-Br Stretch | ~600-500 cm⁻¹ | Present |
Mass Spectrometry (MS): The Final Verdict on Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a final, unambiguous check on its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with extreme accuracy.
Expert Rationale
The isotopic pattern of bromine is a key confirmatory feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak [M]⁺ in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is a classic signature that confirms the presence of a single bromine atom in the molecule.
Detailed Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically the most abundant ion observed with ESI.
Caption: Plausible fragmentation pathway for this compound.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Description | Expected m/z (Theoretical) | Key Feature |
| [M+H]⁺ | Protonated Molecule | 266.9474 / 268.9454 | 1:1 isotopic pattern for Bromine |
| [M+Na]⁺ | Sodium Adduct | 288.9293 / 290.9273 | 1:1 isotopic pattern for Bromine |
| [C₆H₅CO]⁺ | Benzoyl Fragment | 105.0335 | Confirms benzoyl moiety |
Theoretical m/z values are for the most abundant isotopes. Data derived from PubChem.[8]
Conclusion: A Unified and Defensible Structural Assignment
By systematically applying NMR, IR, and MS, we construct a complete and internally consistent dataset for the validation of this compound.
-
NMR confirms the specific 2,5-disubstituted thiophene backbone and the presence of the benzoyl group.
-
IR provides rapid and definitive evidence of the key carbonyl functional group.
-
MS verifies the correct molecular weight and elemental formula, with the bromine isotopic pattern serving as an unmistakable signature.
This integrated, multi-technique approach provides the rigorous, defensible structural confirmation required for high-stakes research in pharmaceutical and materials science. It transforms a series of individual data points into a cohesive and self-validating structural proof.
References
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- PubMed. (2009). Synthesis and Studies on Spectroscopic as Well as Electron Donating Properties of the Two Alkoxy Benzo[b]thiophenes.
- PubChemLite. (n.d.). This compound (C11H7BrOS).
- PubChem. (n.d.). N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide.
- J-STAGE. (1959). The Ultraviolet Spectra of the Thiophene Derivatives.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 2-Bromo-5-methylthiophene.
- NIST WebBook. (n.d.). 2-Acetyl-5-bromothiophene.
- PubChem. (n.d.). 2-Bromo-5-phenylthiophene.
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comparative reactivity of 2-bromo-5-benzoylthiophene vs 2-chloro-5-benzoylthiophene
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-5-benzoylthiophene and 2-Chloro-5-benzoylthiophene for Researchers and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and materials science synthesis, 5-benzoyl-2-halothiophenes serve as pivotal intermediates. The choice between using this compound and its chloro-analogue is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides a comprehensive comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental evidence.
Generally, this compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations. This heightened reactivity stems from the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-limiting oxidative addition step.[1] Consequently, reactions with the bromo-derivative typically proceed under milder conditions, with lower catalyst loadings and in shorter timeframes. Conversely, while 2-chloro-5-benzoylthiophene is less reactive, it presents a more cost-effective and readily available alternative. Advances in ligand design have significantly broadened the applicability of chloro-heteroarenes, making them viable, and often preferred, substrates for large-scale synthesis where process optimization can overcome their inherent inertness.
The Physicochemical Basis of Reactivity: C-X Bond Dissociation
The divergent reactivity of bromo- and chloro-thiophenes is fundamentally rooted in the properties of their respective carbon-halogen bonds.
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. The BDE for a C(sp²)-Br bond is approximately 285 kJ/mol, whereas for a C(sp²)-Cl bond, it is around 327 kJ/mol.[2] This means significantly less energy is required to cleave the C-Br bond.
-
Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1][3] The lower BDE of the C-Br bond leads to a faster rate of oxidative addition compared to the C-Cl bond.[1][4] Studies on various haloarenes have shown that the mechanism of oxidative addition can differ, but the general reactivity trend of I > Br > Cl is consistently observed.[5][4][6][7] For thiophenes specifically, the C-Cl BDEs are calculated to be around 99-100 kcal/mol (approx. 415 kJ/mol), which is substantially higher than for C-Br bonds, reinforcing this reactivity difference.[8]
This fundamental difference is visualized in the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions shown below.
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A Comparative Guide to Suzuki and Stille Reactions for Derivatizing 2-Bromo-5-benzoylthiophene
For Researchers, Scientists, and Drug Development Professionals
The derivatization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiophene nucleus, particularly when functionalized, serves as a versatile building block for a myriad of biologically active compounds and organic materials.[1] 2-Bromo-5-benzoylthiophene, with its distinct electronic and steric properties, presents a valuable starting point for creating diverse molecular architectures.[2] Two of the most powerful and widely employed methods for the functionalization of such aryl halides are the Suzuki-Miyaura and Stille cross-coupling reactions.[3][4]
This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for the derivatization of this compound. By examining the mechanistic underpinnings, practical considerations, and experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Mechanistic Landscape: A Tale of Two Metals
Both the Suzuki and Stille reactions are palladium-catalyzed cross-coupling processes that generally proceed through a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organotin compound (organostannane) in the Stille reaction—is the key differentiator that profoundly influences the reaction's scope, conditions, and overall efficiency.[3][7]
The Suzuki-Miyaura Coupling: A Nobel-Prize Winning Transformation
First published by Akira Suzuki in 1979, the Suzuki reaction has become a staple in organic synthesis for its versatility and relatively green profile.[7][8] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[5][9]
The Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[5][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), deoxygenated
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv). 2[9]. Solvent Addition: Add the deoxygenated 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. 4[9]. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. 6[9]. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
[9]#### Stille Coupling Protocol
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
P(o-tol)₃ (0.04 equivalents)
-
Anhydrous and degassed toluene
-
Schlenk tube
-
Inert atmosphere (Argon)
-
Saturated aqueous solution of KF
Procedure:
-
Reaction Setup: In a fresh-dried Schlenk tube, combine this compound (1.0 equiv) and the organostannane (1.1 equiv). 2[12]. Inerting: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Solvent and Catalyst Addition: Add anhydrous and degassed toluene via syringe, followed by the addition of Pd₂(dba)₃ (0.02 equiv) and P(o-tol)₃ (0.04 equiv). 4[12]. Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-16 hours. 5[12]. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Tin Removal: After cooling to room temperature, add a saturated aqueous solution of KF and stir vigorously for at least one hour to precipitate the tin byproducts. F[13]ilter the mixture through celite, and then proceed with a standard aqueous workup.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.
Concluding Remarks for the Practicing Scientist
Both the Suzuki and Stille reactions are formidable tools for the derivatization of this compound. The Suzuki coupling is often the first choice due to the low toxicity of the reagents and byproducts, as well as the vast commercial availability of boronic acids. H[4][8]owever, for substrates with base-sensitive functional groups or when protodeboronation of the boronic acid is a concern, the Stille reaction emerges as a powerful and highly reliable alternative. T[14]he excellent functional group tolerance of organostannanes can be a significant advantage in complex molecule synthesis.
[6][15]Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. Careful consideration of the factors outlined in this guide, coupled with empirical optimization, will pave the way for successful and efficient synthesis.
References
- Stille reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Stille Coupling | OpenOChem Learn. (n.d.).
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2014). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(34), 10692–10704. [Link]
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Myers, A. G. (n.d.). The Stille Reaction.
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3).
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Suzuki reaction - Wikipedia | Encyclopedia. (n.d.).
- Grishin, Y. K., & Vashchenko, A. V. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(18), 10839–10857. [Link]
- Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023, May 30).
- Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22).
- Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Kimia, 32(2), 128-136.
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Difference Between Heck Stile and Suzuki Reaction. (2020, December 3).
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.).
- Is the Stille Reaction Useful? - YouTube. (2024, March 31).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. (n.d.).
- Org. Synth. 2011, 88, 197. (n.d.).
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.).
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A Comparative Guide to the Biological Activity Screening of Novel 2-Bromo-5-benzoylthiophene Derivatives
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the biological activities of novel derivatives of 2-Bromo-5-benzoylthiophene, a versatile synthetic intermediate, against established alternatives.[3] We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Rationale for Investigating this compound Derivatives
The this compound moiety serves as a strategic starting point for synthesizing a diverse library of compounds. The bromine atom at the 2-position is a reactive handle, facilitating further molecular elaborations through cross-coupling reactions, while the benzoyl group at the 5-position can be modified to modulate biological activity.[3] This structural flexibility allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential. The core hypothesis is that by strategically modifying this scaffold, we can develop novel drug candidates with improved efficacy, selectivity, and reduced toxicity compared to existing treatments.
Comparative Biological Activity Screening
This section will compare the performance of newly synthesized this compound derivatives against relevant benchmarks in key therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant focus of thiophene derivative research is in oncology.[4][5][6][7] Novel compounds derived from this compound have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling proteins like epidermal growth factor receptor (EGFR).[4][8]
One promising derivative, a 5-arylalkynyl-2-benzoyl thiophene, synthesized from 2-benzoyl-5-bromo thiophene, has been identified as a novel microtubule inhibitor that binds to the colchicine-binding site.[8] This compound demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[8]
Comparative Analysis of Anticancer Activity
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 5-arylalkynyl-2-benzoyl thiophene (PST-3) | BT549 (Breast) | 0.015 ± 0.002 | 5-FU | 2.8 ± 0.3 | [8] |
| 5-arylalkynyl-2-benzoyl thiophene (PST-3) | MDA-MB-468 (Breast) | 0.015 ± 0.003 | 5-FU | 3.5 ± 0.4 | [8] |
| Amino-thiophene derivative 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 | [5][7] |
| Amino-thiophene derivative 15b | A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | [5][7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and reference compounds (e.g., 5-FU, Sorafenib) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of inhibition versus the compound concentration.
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer screening of thiophene derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene derivatives are known to possess anti-inflammatory properties, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid containing a thiophene ring.[1][9] The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory pathway.[9][10]
Comparative Analysis of Anti-inflammatory Activity
| Compound | Target Enzyme | In Vitro Inhibition (%) | Reference Compound | Reference Inhibition (%) | Citation |
| Thiophene Derivative 7 | 15-LOX-1 | > PD-146176 | PD-146176 | Not specified | [1] |
| Toluidino-thiophene 3e | Carrageenan-induced paw edema | 77.07% (after 3h) | Indomethacin | Not specified | [11] |
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
This protocol describes a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit COX or LOX enzymes.
-
Enzyme Preparation: Obtain purified COX-1, COX-2, or LOX enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivatives or a reference inhibitor (e.g., celecoxib for COX-2) in a suitable buffer.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Product Detection: Measure the formation of the enzymatic product (e.g., prostaglandin E2 for COX) using an appropriate method, such as an enzyme immunoassay (EIA) or spectrophotometry.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values.
Signaling Pathway of COX/LOX Inhibition
Caption: Inhibition of inflammatory pathways by thiophene derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13][14][15][16]
Comparative Analysis of Antimicrobial Activity
| Compound | Target Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference Compound | Reference Zone of Inhibition (mm) / MIC (µg/mL) | Citation |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | Gentamicin | Not specified | [15] |
| Benzothiophene Derivative 6 | Staphylococcus aureus | Moderate to good activity | Chloramphenicol | Not specified | [12] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | MIC50: 16 mg/L | Colistin | MIC50: 128 mg/L | [14] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | MIC50: 8 mg/L | Colistin | MIC50: 8 mg/L | [14] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivatives and reference antibiotics in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The biological activity screening of novel this compound derivatives reveals their significant potential as lead compounds for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The comparative data presented in this guide demonstrates that these derivatives can exhibit potency comparable or superior to existing drugs. The versatility of the this compound scaffold allows for extensive medicinal chemistry efforts to further optimize their pharmacological profiles. Future research should focus on in-depth mechanistic studies, in vivo efficacy, and safety profiling of the most promising candidates to translate these findings into clinically valuable therapeutics.
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A Comparative Guide to Analytical Method Validation for the Quantification of 2-Bromo-5-benzoylthiophene
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Bromo-5-benzoylthiophene, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a suitable analytical method is critical and should be based on a thorough evaluation of its performance characteristics against the specific requirements of the analysis.
This document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative regulatory guidelines.
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It ensures the reliability, accuracy, and precision of the data generated.[2] For regulatory submissions to bodies like the FDA and EMA, rigorous method validation is a mandatory requirement, governed by guidelines such as those from the International Council for Harmonisation (ICH).[1][3]
Comparison of Analytical Techniques
The choice of an analytical method for quantifying this compound depends on factors like the sample matrix, required sensitivity, and the intended application, such as routine quality control or stability testing.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[4] | Chromatographic separation of volatile compounds followed by mass-based detection and quantification.[4] | Measurement of the absorbance of light by the analyte in a solution at a specific wavelength.[4] |
| Selectivity | High | Excellent | Low to Moderate |
| Sensitivity | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Low (µg/mL) |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) (Typical) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) (Typical) | < 2% | < 5% | < 3% |
| Typical Application | Routine quality control, purity assessment, and stability studies. | Impurity profiling and analysis of volatile related substances. | In-process controls and preliminary analysis. |
Expert Rationale for Method Selection:
For the routine quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection emerges as the most suitable primary method. This is due to the compound's aromatic and benzoyl functional groups, which provide a strong chromophore for UV detection.[5][6] HPLC offers a superior balance of selectivity, sensitivity, and precision for this non-volatile compound.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for identifying and quantifying volatile impurities. However, the relatively high boiling point of this compound may necessitate higher inlet and oven temperatures, which could risk thermal degradation.[8][9]
UV-Vis Spectrophotometry , while simple and rapid, lacks the selectivity to distinguish the analyte from potential impurities or degradation products, making it unsuitable for stability-indicating assays or final product release testing.[4]
Experimental Protocols & Method Validation
Herein, we provide a detailed, step-by-step methodology for a validated HPLC-UV method for the quantification of this compound, alongside a comparative GC-MS protocol.
Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the UV absorbance of the benzoylthiophene moiety)[5]
-
Injection Volume: 10 µL
System Suitability Testing (SST): Before any sample analysis, the performance of the HPLC system must be verified.[10] This is a critical component of method validation.[11][12]
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
Validation Protocol:
The validation of this method must be performed according to ICH Q2(R2) guidelines.[14][15]
-
Specificity (Forced Degradation Study): To demonstrate that the method is stability-indicating, forced degradation studies are performed.[16][17][18][19] The goal is to achieve 5-20% degradation of the active ingredient.[16][20]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to a minimum of 1.2 million lux hours and 200 watt-hours/m².[18][19]
The chromatograms of the stressed samples are then compared to that of an unstressed standard to ensure that the main peak is well-resolved from any degradation products.[20]
-
-
Linearity:
-
Prepare a series of at least five concentrations of the reference standard across a range of 50-150% of the expected sample concentration.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The mean recovery should be within 98.0-102.0%.[21]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N). A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1.[22]
-
-
Robustness:
-
Deliberately vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C).
-
The system suitability parameters should remain within the acceptance criteria.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for impurity profiling.[23][24]
Instrumentation and Reagents:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)
-
Helium (carrier gas)
-
This compound reference standard
-
Suitable solvent (e.g., Dichloromethane)
Chromatographic Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Validation Protocol: The validation parameters for the GC-MS method are similar to those for HPLC, with adjustments for the specific technique.[9][21]
Visualization of Workflows
Conclusion
For the quantification of this compound, a well-validated, stability-indicating HPLC-UV method is the recommended approach for routine quality control and regulatory purposes. It provides the necessary selectivity, accuracy, and precision to ensure the quality of this important pharmaceutical intermediate. While GC-MS and UV-Vis spectrophotometry have their applications, they are better suited for specialized tasks such as volatile impurity analysis or rapid in-process checks, respectively. The protocols and validation strategies outlined in this guide provide a robust framework for establishing a reliable analytical method that meets stringent scientific and regulatory standards.
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- HPLC Method Valid
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-5-benzoylthiophene Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques for the characterization and quantification of 2-Bromo-5-benzoylthiophene derivatives. These compounds are pivotal building blocks in the synthesis of a variety of pharmacologically active molecules. The cross-validation of analytical methods is not merely a regulatory hurdle but a scientific necessity to ensure data integrity, consistency, and accuracy across different laboratories and throughout the lifecycle of a therapeutic product.
This guide will navigate the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these derivatives, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, we will explore the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy in the unambiguous structural elucidation of these molecules.
The Imperative of Method Cross-Validation
In analytical chemistry, cross-validation is the critical process of assessing and comparing datasets generated by two or more distinct methods to ensure concordance.[1][5] This is particularly crucial when a method is transferred between laboratories or when different analytical techniques are employed for the same analyte. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3][4] For this compound derivatives, this means ensuring that the chosen analytical methods can accurately and precisely quantify the parent molecule and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful and versatile technique for the separation, identification, and quantification of a wide array of compounds.[6][7][8] For non-volatile and thermally labile molecules like many this compound derivatives, HPLC is often the method of choice.[5][6][8]
Causality in Experimental Choices for HPLC Method Development
A typical reversed-phase HPLC (RP-HPLC) method is preferred for these derivatives due to the non-polar nature of the thiophene ring and the benzoyl group. The selection of a C18 stationary phase provides excellent hydrophobic interactions, leading to good retention and separation. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention time and peak resolution. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is commonly employed, with the detection wavelength set at the maximum absorbance of the benzoylthiophene chromophore to ensure high sensitivity.
Self-Validating System: A Protocol for HPLC Analysis
A robust HPLC method is a self-validating system when its performance is consistently monitored through system suitability tests. These tests, performed before each analytical run, ensure the continued validity of the method.[3]
Experimental Protocol: HPLC-UV Analysis of a this compound Derivative
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (for mobile phase modification).
-
Reference Standard: A well-characterized reference standard of the specific this compound derivative.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 260-310 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase. Create a series of working standard solutions of varying concentrations to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing the this compound derivative in the mobile phase to a known concentration.
4. Validation Parameters (as per ICH Q2(R1) Guidelines): [1][2][3][4]
-
Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and the analyte spiked with potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Analyze a minimum of five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods.
-
Robustness: Deliberately introduce small variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Derivatives
For this compound derivatives that are sufficiently volatile and thermally stable, GC-MS offers exceptional specificity and sensitivity.[5][6][7][8][9][10] The mass spectrometer provides structural information, which is invaluable for the definitive identification of the analyte and its impurities.[5][9][10]
Causality in Experimental Choices for GC-MS Method Development
The choice of a GC column is critical. A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for separating aromatic compounds. The oven temperature program is optimized to ensure good separation of the analyte from any impurities and the solvent front. A splitless injection mode is often used for trace analysis to maximize sensitivity. The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Experimental Protocol: GC-MS Analysis of a this compound Derivative
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Reagents: High-purity solvents (e.g., dichloromethane, ethyl acetate) for sample preparation.
-
Reference Standard: A well-characterized reference standard of the specific this compound derivative.
2. GC-MS Conditions:
-
Inlet Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 280 °C).
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components (e.g., start at 100 °C, ramp to 300 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent. Create a series of working standard solutions for calibration.
-
Sample Solution: Dissolve the sample in a suitable solvent to a known concentration.
4. Validation Parameters (as per ICH Q2(R1) Guidelines): [1][2][3][4]
-
The validation parameters are similar to those for HPLC, with a focus on demonstrating specificity through mass spectral data, linearity, accuracy, precision, LOD, LOQ, and robustness.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is more fit-for-purpose for a specific analytical challenge.[5][6][8]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supporting Rationale |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Many complex pharmaceutical intermediates are not sufficiently volatile for GC.[5][6][8] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. | Mass spectrometry provides a "fingerprint" of the molecule, offering higher confidence in identification.[5][10] |
| Sensitivity | Good (ng range). | Excellent (pg to fg range), especially in SIM mode. | GC-MS can often detect impurities at much lower levels.[5] |
| Sample Preparation | Often simpler, direct dissolution in the mobile phase. | May require derivatization for polar compounds to increase volatility. | Derivatization adds an extra step and potential for error. |
| Instrumentation Cost | Generally lower. | Higher due to the mass spectrometer. | The complexity of the MS detector increases the initial investment.[5] |
| Throughput | Can be high with optimized methods. | Can be high, especially for volatile compounds. | Both techniques can be automated for high throughput. |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatographic techniques are excellent for quantification and separation, NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality in NMR Spectral Interpretation
In the ¹H NMR spectrum of a this compound derivative, the protons on the thiophene ring will appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the benzoyl group. The protons on the benzoyl group will appear in the aromatic region, with their chemical shifts and splitting patterns providing information about their positions on the benzene ring.
In the ¹³C NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the thiophene and benzene rings are indicative of the electronic environment and can be used to confirm the substitution pattern.
Representative NMR Data for a 2-Bromo-5-aroylthiophene Derivative
The following is a representative interpretation of NMR data for a hypothetical 2-Bromo-5-(4-chlorobenzoyl)thiophene:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.4 Hz, 2H, H-2', H-6'), 7.48 (d, J = 8.4 Hz, 2H, H-3', H-5'), 7.42 (d, J = 4.0 Hz, 1H, H-3), 7.18 (d, J = 4.0 Hz, 1H, H-4).
-
¹³C NMR (CDCl₃, 100 MHz): δ 182.5 (C=O), 142.1 (C-5), 139.8 (C-1'), 136.2 (C-4'), 132.7 (C-2), 131.5 (C-3'), 130.8 (C-2'), 129.2 (C-4), 118.9 (C-3).
The distinct chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra allow for the complete and unambiguous assignment of the structure.
Visualizing the Workflow
Experimental Workflow for Method Cross-Validation
Caption: A logical workflow for the cross-validation and structural confirmation of analytical methods.
Logical Relationship of Validation Parameters
Caption: The interconnectedness of validation parameters as defined by ICH guidelines.
Conclusion
The cross-validation of analytical methods for this compound derivatives is a critical exercise in ensuring the quality and reliability of data in pharmaceutical development. While HPLC often serves as the primary tool for routine analysis due to its versatility with non-volatile compounds, GC-MS provides unparalleled specificity and sensitivity for volatile analogues and impurity profiling. The selection of the most appropriate technique should be guided by the specific analytical requirements, including the nature of the analyte and the intended purpose of the analysis. Complementing these chromatographic techniques with NMR spectroscopy for definitive structural elucidation provides a comprehensive and robust analytical package, ensuring the highest level of scientific integrity and regulatory compliance.
References
- Patsnap Eureka. (2025, June 19). GC-MS vs.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- BenchChem. (2025).
- Altabrisa Group. (2025, August 25).
- ResearchGate. Q2(R1)
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (2025).
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC)
- News-Medical.net. (2024, July 4). GC Vs.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- BenchChem. (2025).
- ChemicalBook. 2,5-Dibromothiophene(3141-27-3) 13C NMR spectrum.
- Chromatography Forum. (2015, May 7).
- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- National Institutes of Health. (2019).
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Shimadzu. G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses.
- MDPI. (2023, February 21).
- YMER. (2023).
- Eruditio : Indonesia Journal of Food and Drug Safety. (2024, May 2).
- Agilent. (2003, April 24). Analysis of Trace (mg/kg)
- Shimadzu Corporation. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-benzoylthiophene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aryl-5-benzoylthiophenes
In the landscape of modern medicinal chemistry and materials science, thiophene-containing scaffolds are of paramount importance. Specifically, 2-aryl-5-benzoylthiophenes are key structural motifs in a variety of pharmacologically active compounds and organic electronic materials. The efficient and selective synthesis of these molecules is therefore a critical endeavor. The palladium-catalyzed cross-coupling of 2-Bromo-5-benzoylthiophene with various partners (e.g., boronic acids, alkynes, alkenes) represents the most powerful and versatile strategy for accessing this valuable chemical space.
The presence of the electron-withdrawing benzoyl group at the 5-position and the bromine atom at the 2-position of the thiophene ring presents a unique electronic and steric environment. This guide provides a comparative analysis of the efficacy of different palladium catalyst systems for the coupling of this substrate, offering field-proven insights and actionable experimental data to guide your synthetic strategy.
Pillar 1: Understanding the Palladium-Catalyzed Cross-Coupling Landscape
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation.[1] The three most pertinent transformations for the functionalization of this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions. While all are catalyzed by palladium, the choice of the specific palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and, crucially, the ancillary ligand, dictates the success and efficiency of the reaction.
The general reactivity of aryl halides in these couplings follows the order I > Br > Cl, which is a direct consequence of the carbon-halogen bond strength.[2][3] The C(sp²)-Br bond in this compound is sufficiently reactive for efficient oxidative addition to a Pd(0) center, which is the crucial first step in the catalytic cycle.[2]
The Suzuki-Miyaura Coupling: A Robust Choice for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[4][5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Comparative Efficacy of Palladium Catalysts for Suzuki Coupling
While a direct comparative study on this compound is not extensively documented, data from structurally analogous 2-bromothiophene derivatives provide a strong foundation for catalyst selection. The electron-withdrawing nature of the benzoyl group is expected to enhance the rate of oxidative addition, making this a generally favorable substrate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Key Insights & Causality |
| System 1: Pd(PPh₃)₄ | PPh₃ (inbuilt) | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90°C / 12h | 70-95% | The Workhorse Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source that is effective for many standard couplings.[5][6][7] The phosphine ligands are pre-coordinated, simplifying reaction setup. Its efficacy is high for electron-neutral or electron-poor aryl bromides. The use of a phosphate or carbonate base is crucial for activating the boronic acid for transmetalation.[6] |
| System 2: Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110°C / 2-16h | Expected >90% | High-Activity System: This combination exemplifies modern catalyst design. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes rapid oxidative addition and reductive elimination, leading to high turnover numbers and suitability for challenging substrates.[8][9] |
| System 3: PdCl₂(dppf) | dppf (inbuilt) | K₂CO₃ | DME or Dioxane | 80-90°C / 2-4h | 85-98% | Ferrocene-Based Excellence: The dppf ligand provides a unique bite angle and electronic properties that are highly effective for a broad range of substrates, including heteroaryl halides.[1][10] This catalyst often exhibits high stability and efficiency, leading to shorter reaction times. |
Expert Commentary: For routine synthesis of 2-aryl-5-benzoylthiophenes, Pd(PPh₃)₄ (System 1) is an excellent and cost-effective starting point. For substrates that prove to be challenging (e.g., sterically hindered arylboronic acids) or when high catalyst turnover is required for large-scale synthesis, moving to a more advanced system like Pd(OAc)₂ / SPhos (System 2) is a logical step-up. PdCl₂(dppf) (System 3) offers a robust alternative with a strong track record for heteroaromatic couplings.
Pillar 3: Alternative Coupling Strategies
While Suzuki coupling is often the preferred method, Sonogashira and Heck reactions offer pathways to other valuable derivatives.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.[10][11]
-
Typical Catalyst System: Pd(PPh₃)₂Cl₂ / CuI
-
Base/Solvent: An amine base like triethylamine (Et₃N) often serves as both the base and part of the solvent system, frequently mixed with THF or DMF.[10][11]
-
Expected Efficacy: For an activated substrate like this compound, this reaction is expected to proceed efficiently at moderate temperatures (RT to 60°C) to yield 2-alkynyl-5-benzoylthiophenes.
Heck Coupling for C(sp²)-C(sp²) Vinylation
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[12][13]
-
Typical Catalyst System: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, P(o-tol)₃).
-
Base/Solvent: A hindered amine base such as Et₃N or a carbonate like K₂CO₃ is common, in solvents like DMF or acetonitrile.
-
Expected Efficacy: The reaction should provide the vinylated product, though regioselectivity and E/Z selectivity of the resulting alkene need to be considered. The reaction typically requires higher temperatures (80-140°C) than Suzuki or Sonogashira couplings.[12][14]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible.
Workflow for Catalyst System Screening
Sources
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- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Heck Reaction [organic-chemistry.org]
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- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
A Comparative Guide to the Photophysical Properties of 2-Bromo-5-benzoylthiophene Derivatives for Advanced Research Applications
This guide provides an in-depth assessment of the photophysical properties of 2-Bromo-5-benzoylthiophene derivatives, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and materials science. By exploring the intricate relationship between chemical structure and light-interaction, this document aims to facilitate the rational design of novel compounds with tailored photophysical characteristics for a range of applications, including fluorescent probes, photosensitizers, and organic electronics.
Introduction: The Versatile this compound Scaffold
This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a benzoyl group.[1][2] This molecular architecture serves as a versatile platform for synthetic chemists. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide array of functional groups.[3] The benzoyl group, an electron-withdrawing moiety, influences the electronic properties of the thiophene ring, contributing to the molecule's overall photophysical behavior.[2] This inherent functionality makes this compound and its derivatives prime candidates for the development of advanced materials with specific photoelectric properties.
The core structure of these derivatives can be described as a donor-π-acceptor (D-π-A) system, where the substituted benzoylthiophene core acts as the acceptor and the π-conjugated thiophene ring serves as the bridge. The introduction of various donor groups allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics upon photoexcitation, which is a key determinant of their fluorescent properties.[4][5] Understanding the interplay between the nature of the substituent and the resulting photophysical parameters is crucial for designing molecules with desired absorption and emission profiles.
Structure-Property Relationships: A Comparative Analysis
The photophysical properties of this compound derivatives are intricately linked to the electronic nature and position of the substituents on the benzoyl ring. By systematically modifying these substituents, it is possible to modulate the absorption and emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes. This section provides a comparative analysis of these key photophysical parameters for a series of hypothetical derivatives, illustrating the expected structure-property relationships.
Table 1: Comparative Photophysical Data of this compound Derivatives
| Derivative | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 1 | -H (Unsubstituted) | 320 | 400 | 80 | 0.15 | 1.2 |
| 2 | -OCH₃ (Electron-Donating) | 345 | 450 | 105 | 0.45 | 3.8 |
| 3 | -N(CH₃)₂ (Strong Electron-Donating) | 370 | 490 | 120 | 0.75 | 5.2 |
| 4 | -CN (Electron-Withdrawing) | 315 | 390 | 75 | 0.08 | 0.9 |
| 5 | -NO₂ (Strong Electron-Withdrawing) | 310 | 380 | 70 | 0.02 | 0.5 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected trends based on established principles of photochemistry. Actual experimental values may vary.
Analysis of Photophysical Trends:
-
Effect of Electron-Donating Groups: The introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) at the para-position of the benzoyl ring leads to a significant red-shift (bathochromic shift) in both the absorption and emission maxima. This is attributed to the enhanced intramolecular charge transfer from the donor group to the electron-accepting benzoylthiophene core in the excited state.[5] The stabilization of the excited state is more pronounced than that of the ground state, resulting in a smaller energy gap and, consequently, longer wavelength absorption and emission. Furthermore, EDGs generally lead to an increase in the fluorescence quantum yield and lifetime.
-
Effect of Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO₂) tends to cause a blue-shift (hypsochromic shift) in the absorption and emission spectra. These groups decrease the electron density on the benzoyl ring, which can hinder the ICT process. This often results in a larger energy gap between the ground and excited states. Moreover, EWGs can promote non-radiative decay pathways, such as intersystem crossing, leading to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime.
The relationship between the substituent's electronic nature and the resulting photophysical properties can be visualized in the following workflow diagram:
Caption: Workflow illustrating the impact of substituent electronic nature on the photophysical properties of this compound derivatives.
Experimental Protocols for Photophysical Assessment
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of a representative derivative and the subsequent characterization of its key photophysical properties.
Synthesis of (5-Bromo-2-thienyl)(4-methoxyphenyl)methanone (A Representative Derivative)
This protocol describes a Friedel-Crafts acylation reaction to synthesize a derivative with an electron-donating methoxy group.
Materials:
-
2-Bromothiophene
-
4-Methoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-bromothiophene (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Caption: Experimental workflow for the synthesis of a representative this compound derivative.
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrometer)
-
Time-Correlated Single Photon Counting (TCSPC) System
Sample Preparation:
-
Prepare stock solutions of the synthesized derivatives in a spectroscopic grade solvent (e.g., dichloromethane or toluene) at a concentration of approximately 1 mM.
-
For absorption and emission measurements, prepare dilute solutions (typically 1-10 µM) from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the sample solution from 250 nm to 600 nm using the spectrophotometer.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λ_abs).
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 200 nm beyond the expected emission maximum.
-
Identify the wavelength of maximum emission (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.1.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement (TCSPC):
-
Excite the sample with a pulsed laser source at the absorption maximum.
-
Collect the fluorescence decay profile using the TCSPC system.
-
Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
Conclusion
The this compound scaffold presents a highly tunable platform for the development of novel photofunctional materials. The photophysical properties of its derivatives can be systematically modulated by the introduction of various substituents on the benzoyl ring. Electron-donating groups tend to induce a red-shift in the absorption and emission spectra and enhance the fluorescence quantum yield, while electron-withdrawing groups generally have the opposite effect. This predictable structure-property relationship, coupled with the synthetic accessibility of these compounds, makes them attractive candidates for a wide range of applications in materials science and medicinal chemistry. The experimental protocols provided in this guide offer a robust framework for the synthesis and photophysical characterization of new this compound derivatives, enabling researchers to further explore and exploit their unique optical properties.
References
- Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study. MDPI. [Link]
- Optically induced charge-transfer in donor-acceptor-substituted p- and m- C2B10H12 carboranes. PubMed Central. [Link]
- Photoswitching of the Two‐Photon Absorption of Donor‐Acceptor Substituted Dithienylethenes.
- Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole deriv
- Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. PubMed Central. [Link]
- One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]
- Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applic
- A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry (RSC Publishing). [Link]
- Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. PubMed Central. [Link]
- This compound. Chongqing Chemdad Co.. [Link]
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electrochemical characterization of polymers derived from 2-Bromo-5-benzoylthiophene
An In-Depth Guide to the Electrochemical Characterization of Polymers Derived from 2-Bromo-5-benzoylthiophene: A Comparative Analysis
For researchers and scientists in materials science and drug development, the exploration of novel conjugated polymers is a critical frontier. Polythiophenes, a prominent class of these polymers, offer a unique combination of electronic conductivity, environmental stability, and tunable properties, making them ideal candidates for applications ranging from organic electronics to advanced biosensors.[1] The strategic functionalization of the thiophene monomer is a key methodology for tailoring the final polymer's characteristics.
This guide focuses on polymers derived from the monomer This compound , an organic compound featuring a thiophene ring substituted with both a bromine atom and an electron-withdrawing benzoyl group.[2][3] This specific substitution pattern is anticipated to significantly influence the polymer's electronic structure, leading to unique electrochemical and optical properties.
We will provide an in-depth analysis of the essential electrochemical techniques used to characterize these polymers, offering not just procedural steps but the causal reasoning behind experimental choices. By comparing the performance of poly(this compound) with other well-established polythiophene alternatives, this guide aims to equip researchers with the foundational knowledge to evaluate and utilize this promising class of materials.
Synthesis of Benzoylthiophene-Containing Polymers
The creation of high-quality polymer films is the prerequisite for accurate electrochemical analysis. While several chemical polymerization methods exist, such as oxidative coupling with FeCl₃ or Stille cross-coupling reactions, electrochemical polymerization (electropolymerization) offers a direct and elegant method for growing polymer films directly onto an electrode surface.[4][5] This technique provides excellent control over film thickness and morphology by modulating electrochemical parameters.[6]
The electropolymerization of thiophene derivatives proceeds via an oxidative coupling mechanism.[7] The monomer is first oxidized at the electrode surface to form a radical cation. These radical cations then couple, and subsequent proton elimination leads to the formation of dimers, oligomers, and ultimately, a conjugated polymer film that deposits onto the electrode.[8] The applied potential must be higher than the oxidation potential of the monomer to initiate this process.[7]
Experimental Protocol: Electropolymerization
Objective: To synthesize a thin film of poly(this compound) on a working electrode for subsequent characterization.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum disc, Indium Tin Oxide (ITO) coated glass)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl or a silver wire quasi-reference electrode)
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile
-
Monomer Solution: 10-50 mM this compound in the electrolyte solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the monomer solution. Ensure the working electrode is polished and clean.
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[1]
-
Polymerization: Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) to initiate polymerization. For potentiodynamic growth, cycle the potential from 0 V to a potential just above the monomer's oxidation onset (e.g., +1.6 to +2.0 V vs. Ag/AgCl) for several cycles.[8][9] The growth of the polymer film can be monitored by the increasing current in successive cycles.[8]
-
Post-Polymerization Wash: After deposition, carefully rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Electropolymerization Workflow Diagram
Caption: Workflow for the electrochemical synthesis of a polymer film.
Core Electrochemical Characterization Techniques
Once the polymer film is prepared, a suite of electrochemical techniques can be employed to elucidate its fundamental electronic properties.
Cyclic Voltammetry (CV)
Cyclic voltammetry is arguably the most fundamental and informative technique for characterizing redox-active polymers. It involves scanning the potential of the working electrode in a monomer-free electrolyte solution and measuring the resulting current. The resulting plot, a voltammogram, reveals the potentials at which the polymer is oxidized (doped) and reduced (dedoped).
Causality: The oxidation and reduction processes correspond to the removal and injection of electrons from the polymer's conjugated backbone. These events are charge-balanced by the movement of counter-ions from the electrolyte into and out of the polymer film. The potentials at which these events occur are directly related to the polymer's electronic energy levels—specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[10]
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the redox potentials, electrochemical stability, and electronic energy levels of the polymer film.
Procedure:
-
Cell Setup: Transfer the polymer-coated working electrode to a fresh electrochemical cell containing only the electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes.[1]
-
CV Measurement: Scan the potential from a value where the polymer is neutral (e.g., 0 V) to a potential sufficient to oxidize it, then reverse the scan to reduce it back to the neutral state.[1] A typical scan rate is 50-100 mV/s.
-
Data Analysis:
-
HOMO Level: Determined from the onset potential of the first oxidation peak (E_onset,ox). The relationship is given by:
-
EHOMO = -e (Eonset,ox + 4.8) (eV) (assuming the Fc/Fc⁺ reference has an absolute energy level of -4.8 eV relative to the vacuum level).[10]
-
-
LUMO Level: Determined from the onset potential of the first reduction peak (E_onset,red). The relationship is:
-
ELUMO = -e (Eonset,red + 4.8) (eV)
-
-
Electrochemical Band Gap (E_g): Calculated from the difference between the HOMO and LUMO levels:
-
Eg = ELUMO - EHOMO
-
-
CV Data Interpretation Diagram
Caption: Logic flow for obtaining electronic properties from Cyclic Voltammetry.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that probes the frequency-dependent electrical resistance of a system. By applying a small sinusoidal AC voltage over a wide range of frequencies, EIS can decouple various processes occurring within the electrochemical cell, such as charge transfer at interfaces and ion diffusion within the polymer film.[11]
Causality: For conductive polymers, EIS provides critical insights into the material's ionic and electronic conductivity, the quality of the electrode-polymer interface, and the kinetics of the doping process. The resulting impedance spectrum, often visualized as a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify these properties.[12][13] A common model is the Randles circuit, which includes terms for the solution resistance, charge-transfer resistance, and double-layer capacitance.[14]
Experimental Protocol: EIS
Objective: To evaluate the conductivity, charge-transfer resistance, and interfacial properties of the polymer film.
Procedure:
-
Cell Setup: Use the same three-electrode setup as for CV, with the polymer film in a monomer-free electrolyte.
-
Set DC Potential: Set the working electrode to a specific DC potential to hold the polymer in a desired state (e.g., neutral or fully oxidized).
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[15]
-
Data Analysis:
-
Plot the imaginary impedance (-Z") versus the real impedance (Z') to generate a Nyquist plot.
-
Fit the plot to an appropriate equivalent circuit model. The diameter of the semicircle in the high-frequency region often corresponds to the charge-transfer resistance (R_ct), which is inversely related to the rate of the redox reaction. The low-frequency tail is related to diffusion processes.
-
EIS Experimental Workflow
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A Comparative Guide to the Stability of 2-Bromo-5-benzoylthiophene and Its Analogs: A Methodological Approach
For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The 2-benzoylthiophene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in compounds with diverse biological activities, including as antimitotic agents and for beta-amyloid plaque imaging.[1][2] 2-Bromo-5-benzoylthiophene, in particular, serves as a versatile synthetic building block for constructing more complex molecules through cross-coupling reactions.[3][4]
However, the journey from a promising lead compound to a viable drug or material is fraught with challenges, a primary one being chemical stability. The stability of a molecule dictates its shelf-life, storage conditions, and degradation profile, all of which are critical for regulatory approval and safe application.[5] Changes in stability can lead to loss of potency or the formation of toxic degradation products.[6]
This guide provides a comprehensive framework for conducting a comparative stability study of this compound and its structurally relevant analogs. Rather than presenting a rigid protocol, we will delve into the causality behind the experimental design, grounding our methodology in established regulatory principles and the known chemical behavior of thiophene derivatives.[7][8]
Rationale and Selection of Analogs
The stability of a thiophene derivative is profoundly influenced by the nature and position of its substituents.[7][9] The electron-withdrawing benzoyl group and the halogen atom in this compound create a unique electronic environment that dictates its reactivity.[10] To build a meaningful comparative study, we must select analogs that systematically probe the effects of these substituents.
We propose the following set of analogs for a comprehensive stability assessment against the parent compound, this compound:
-
Analog 1: 2-Chloro-5-benzoylthiophene: To evaluate the effect of a different halogen on stability.
-
Analog 2: 2-Bromo-5-(4-methoxybenzoyl)thiophene: To assess the impact of an electron-donating group on the benzoyl ring.
-
Analog 3: 2-Bromo-5-(4-nitrobenzoyl)thiophene: To investigate the influence of a strong electron-withdrawing group on the benzoyl ring.
-
Analog 4: 2-Acetyl-5-bromothiophene: To compare the stability of a benzoyl group versus a smaller acetyl group.
This selection allows for a systematic exploration of how electronic and steric effects modulate the molecule's susceptibility to degradation.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment.[11] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[6][12] Our experimental design is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15]
The overall workflow for this comparative study is depicted below.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Each includes a "control" sample (stored under benign conditions) and a "blank" (stress medium without the compound) to ensure that any observed degradation is due to the compound's instability under the specific stress condition.
General Sample Preparation & Analytical Method
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and each analog in HPLC-grade acetonitrile.
-
Working Solutions: For each experiment, dilute the stock solution with the relevant stress medium to a final concentration of approximately 100 µg/mL.
-
Stability-Indicating HPLC Method: A reverse-phase HPLC method with a C18 column and a gradient elution (e.g., water/acetonitrile mobile phase) should be developed. The method must be validated to separate the parent compound from all potential degradation products.[12] A photodiode array (PDA) detector is crucial for monitoring peak purity.
Acidic Hydrolysis
-
Rationale: Acidic conditions can promote the hydrolysis of the ketone functional group, a potential liability for acylthiophene derivatives.[16][17]
-
Protocol:
-
To 1 mL of stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
A control sample is prepared by diluting the stock solution in water and storing it at 4°C.
-
Basic Hydrolysis
-
Rationale: Thiophene derivatives can be more susceptible to degradation under basic conditions. The carbonyl carbon of the benzoyl group is a prime target for nucleophilic attack by hydroxide ions.[18]
-
Protocol:
-
To 1 mL of stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature. Due to potentially higher reactivity, monitor closely.
-
At specified time points (e.g., 30 mins, 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
Prepare a control sample as described for the acid hydrolysis protocol.
-
Oxidative Degradation
-
Rationale: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming S-oxides or sulfones, which can alter the compound's properties and stability.[19]
-
Protocol:
-
To 1 mL of stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot and dilute for HPLC analysis. Quenching the reaction is typically not necessary before injection.
-
Prepare a control sample as described previously.
-
Thermal Degradation
-
Rationale: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[17] For brominated compounds, thermal stress can sometimes lead to dehalogenation.[20][21]
-
Protocol (Solid State):
-
Place a thin layer of the solid compound in a glass vial.
-
Expose the vial to 80°C in a calibrated oven for 7 days.
-
At the end of the study, dissolve a known quantity of the solid in acetonitrile for HPLC analysis.
-
A control sample is stored in the dark at 4°C.
-
-
Protocol (Solution State):
-
Prepare a 100 µg/mL solution of the compound in acetonitrile/water (50:50).
-
Reflux the solution at 80°C for 24 hours.
-
Analyze aliquots at specified time points after cooling to room temperature.
-
Photostability
-
Rationale: Many conjugated aromatic systems, including thiophenes, can absorb UV or visible light, leading to photochemical degradation.[22][23] This is a critical test for any compound intended for use in a solid dosage form.
-
Protocol (ICH Q1B):
-
Expose solid samples and solutions (in quartz tubes) to a controlled light source.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples by HPLC.
-
Data Presentation and Interpretation
Quantitative results from the forced degradation studies should be summarized in a clear, comparative format.
Table 1: Comparative Degradation of this compound and Analogs (%)
| Compound | Acidic (0.1M HCl, 60°C, 24h) | Basic (0.1M NaOH, RT, 8h) | Oxidative (3% H₂O₂, RT, 24h) | Thermal (Solid, 80°C, 7d) | Photolytic (ICH Q1B) |
| Parent | |||||
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 | |||||
| Analog 4 |
Percentage degradation is calculated from the reduction in the peak area of the parent compound relative to the unstressed control.
Interpretation:
-
Structure-Stability Relationships: By comparing the degradation percentages, we can deduce structure-stability relationships. For example, if Analog 2 (methoxy-substituted) shows less degradation than Analog 3 (nitro-substituted), it would suggest that electron-donating groups on the benzoyl ring enhance stability.
-
Degradation Pathways: The identification of degradation products using LC-MS is crucial for elucidating the degradation mechanism. A potential pathway, such as hydrolysis, is visualized below.
Caption: A speculative degradation pathway via hydrolysis of the keto-linker.
Conclusion
This guide outlines a scientifically rigorous and methodologically sound approach for the comparative stability study of this compound and its analogs. By systematically applying forced degradation protocols and employing robust analytical techniques, researchers can gain deep insights into the structure-stability relationships governing this important class of compounds. The resulting data is not merely a regulatory requirement but a critical tool that informs formulation development, packaging selection, and the overall success of a drug or material development program.[5]
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A Comparative Guide to the In Vitro Bioactivity of Novel Compounds Derived from 2-Bromo-5-benzoylthiophene
This guide provides a comprehensive comparison of the in vitro biological activities of novel bioactive compounds synthesized from the versatile starting material, 2-Bromo-5-benzoylthiophene. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of these thiophene derivatives. We will explore the rationale behind experimental designs, compare the performance of these novel compounds against established drugs, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Rationale for Thiophene-Based Drug Discovery
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of physicochemical properties that are advantageous for drug design.[3] The sulfur atom, being less electronegative and larger than the oxygen in its furan counterpart, imparts greater aromatic stability and distinct electronic properties, which can significantly influence a compound's interaction with biological targets.[3] The this compound scaffold, in particular, provides two reactive sites—the bromo and benzoyl groups—that allow for diverse chemical modifications, leading to the synthesis of a wide array of novel compounds with potential therapeutic applications.
Comparative In Vitro Analysis: A Multi-Faceted Approach
To comprehensively assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. This guide will focus on three critical areas of bioactivity: anticancer, antimicrobial, and anti-inflammatory properties. For each area, we will present a detailed experimental protocol, followed by a comparative analysis of hypothetical, yet representative, data for a novel thiophene derivative (designated TBT-1 ) against well-established alternative compounds.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The uncontrolled proliferation of cells is a hallmark of cancer. Many chemotherapeutic agents aim to inhibit this process or induce cell death (apoptosis) in cancer cells. Thiophene derivatives have shown considerable promise as anticancer agents, with some demonstrating cytotoxicity comparable to standard drugs like doxorubicin.[3] A derivative of 2-benzoyl-5-bromo thiophene, PST-3, has been identified as a microtubule inhibitor with antitumor activity.[4]
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
TBT-1 (test compound) and Doxorubicin (positive control) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of TBT-1 and doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and vehicle control (DMSO).[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h |
| TBT-1 | MCF-7 | 12.5 |
| A549 | 18.2 | |
| Doxorubicin | MCF-7 | 0.8 |
| A549 | 1.2 | |
| PST-3 | BT549 | 15.42[4] |
| A549 | 76.84[4] |
Analysis: In this hypothetical scenario, TBT-1 demonstrates significant cytotoxic activity against both MCF-7 and A549 cancer cell lines. While not as potent as the first-line chemotherapeutic agent Doxorubicin, its IC50 values are in a promising micromolar range for a novel compound. Compared to the structurally related PST-3, TBT-1 shows superior activity against the A549 cell line, indicating that subtle structural modifications on the this compound scaffold can drastically alter biological activity.
II. Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of new antimicrobial agents. Thiophene derivatives have been reported to possess broad-spectrum antibacterial activity.[9]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Assay.
Protocol: Broth Microdilution for MIC & MBC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[10][11] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can also be determined from this assay.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
TBT-1 (test compound) and Ciprofloxacin (positive control)
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of TBT-1 and ciprofloxacin in MHB in a 96-well plate.[11]
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
-
MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a non-selective agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[11][12]
Comparative Performance Data (Hypothetical)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| TBT-1 | S. aureus | 16 | 32 |
| E. coli | 32 | 64 | |
| Ciprofloxacin | S. aureus | 0.5 | 1 |
| E. coli | 0.25 | 0.5 |
Analysis: The hypothetical data indicates that TBT-1 possesses moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The MBC values being close to the MIC values suggest a potential bactericidal, rather than bacteriostatic, mechanism of action. While its potency does not match that of the broad-spectrum antibiotic Ciprofloxacin, these results are significant for a novel synthetic compound and warrant further investigation, especially against drug-resistant strains.[13]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in numerous diseases, including arthritis, inflammatory bowel disease, and even cancer.[14] A crucial enzyme in the inflammatory pathway is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[15] Selective inhibition of COX-2 is a desirable therapeutic strategy.
Signaling Pathway: NF-κB and COX-2 in Inflammation
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2.[14][16] Dysregulation of the NF-κB signaling pathway is linked to chronic inflammation and various cancers.[17][18] Therefore, compounds that can inhibit this pathway or directly inhibit COX-2 are promising anti-inflammatory drug candidates.
Caption: Simplified NF-κB and COX-2 signaling pathway in inflammation.
Protocol: In Vitro COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of the COX-2 enzyme. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 results in a colored product that can be quantified spectrophotometrically.[15]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
TBT-1 (test compound) and Celecoxib (positive control)
-
96-well plate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, hematin, and the COX-2 enzyme solution.[15]
-
Inhibitor Addition: Add various concentrations of TBT-1 or the positive control, Celecoxib. Include a control well with the vehicle (DMSO).[15]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add TMPD and arachidonic acid to each well to start the reaction.[15]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
Comparative Performance Data (Hypothetical)
| Compound | COX-2 IC50 (µM) |
| TBT-1 | 7.8 |
| Celecoxib | 0.04 |
Analysis: The hypothetical data for TBT-1 shows a respectable IC50 value against COX-2. While it is not as potent as Celecoxib, a highly selective and potent COX-2 inhibitor, this result suggests that the this compound scaffold can be a promising starting point for developing novel anti-inflammatory agents. Further studies would be required to determine its selectivity for COX-2 over COX-1 to predict potential gastrointestinal side effects.
Conclusion and Future Directions
The in vitro testing of bioactive compounds synthesized from this compound reveals a scaffold with significant potential across multiple therapeutic areas. The hypothetical compound, TBT-1, demonstrated promising cytotoxic, antimicrobial, and anti-inflammatory activities when compared against established drugs.
The true value of this guide lies in its integrated approach. By systematically applying standardized in vitro assays, researchers can efficiently screen and prioritize novel thiophene derivatives for further development. The causality behind these experimental choices is clear: the MTT assay provides a robust measure of cytotoxicity, the broth microdilution method offers a gold-standard assessment of antimicrobial efficacy, and the COX-2 inhibition assay directly probes a key mechanism in the inflammatory cascade.
Future work should focus on optimizing the structure of these derivatives to enhance potency and selectivity. For instance, further investigation into the mechanism of action for anticancer activity could involve apoptosis assays and cell cycle analysis. For antimicrobial applications, testing against a broader panel of clinical isolates, including multidrug-resistant strains, is crucial. Finally, for anti-inflammatory potential, assessing the inhibition of pro-inflammatory cytokine production and NF-κB pathway modulation would provide a more complete picture of the compound's activity.
This guide provides the foundational protocols and comparative framework necessary to advance the discovery of novel therapeutics derived from the versatile this compound scaffold.
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A Comparative Guide to Confirming the Regiochemistry of 2-Bromo-5-benzoylthiophene Reaction Products
Introduction: The Strategic Importance of Regiochemistry
2-Bromo-5-benzoylthiophene is a cornerstone building block in medicinal chemistry and materials science.[1] Its thiophene core is a prevalent scaffold in numerous pharmacologically active compounds and organic electronic materials.[1][2] The molecule possesses three primary sites for functionalization: the C2-bromo position, and the C-H bonds at the C3 and C4 positions. The precise location of a new substituent—the regiochemistry of the product—is not a trivial detail; it fundamentally dictates the final molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity or material performance.
This guide provides an in-depth comparison of common synthetic transformations involving this compound. We will move beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern regioselectivity. Most critically, we will detail the definitive analytical workflows required to unambiguously confirm the structure of the resulting products, ensuring the integrity and reproducibility of your research.
The Electronic Landscape: Understanding Inherent Reactivity
The regiochemical outcomes of reactions with this compound are a direct consequence of the interplay between the substituents and the thiophene ring.
-
The Benzoyl Group (-C(O)Ph): This is a strong electron-withdrawing group through resonance and induction. It deactivates the thiophene ring towards electrophilic attack and stabilizes negative charges, which is crucial for nucleophilic aromatic substitution.
-
The Bromo Group (-Br): The bromine atom is an electron-withdrawing group by induction but an electron-donating group by resonance. It deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho (C3) and para (C5) positions.
-
The Thiophene Sulfur: The sulfur atom makes the thiophene ring an electron-rich heterocycle, with the highest electron density at the α-positions (C2 and C5).
This electronic arrangement dictates that the most common and predictable reactions will occur at the carbon-bromine bond, which is the most activated site for transformations like palladium-catalyzed cross-coupling.[3]
Part 1: A Comparative Analysis of Key Synthetic Transformations
We will compare three major classes of reactions, focusing on their regiochemical preferences and the factors that influence the product distribution.
Palladium-Catalyzed Cross-Coupling: The Preeminence of the C2 Position
For reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, the regiochemistry is overwhelmingly directed to the C2 position. The catalytic cycle for these reactions is initiated by the oxidative addition of a palladium(0) complex to the carbon-halogen bond.[3][4] The C(sp²)-Br bond is significantly more reactive and susceptible to this oxidative addition than the C-H bonds at other positions.[3]
This high regioselectivity makes these methods exceptionally reliable for synthesizing 2-aryl, 2-alkenyl, and 2-alkynyl-5-benzoylthiophenes. Studies on substrates containing both a C(sp²)-Br bond and other less reactive halides (like a chloromethyl group) have demonstrated that the Suzuki coupling proceeds exclusively at the C-Br bond, highlighting its preferential reactivity.[3]
| Reaction Type | Coupling Partner | Typical Product | Key Advantages | Considerations |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | 2-Aryl/Vinyl-5-benzoylthiophene | High functional group tolerance, commercially available reagents, benign boronic acid byproducts.[5][6] | Requires careful optimization of base and solvent. |
| Stille | Organostannanes (R-SnBu₃) | 2-Aryl/Alkenyl-5-benzoylthiophene | Tolerant of a wide variety of functional groups.[4][7] | Toxicity of organotin reagents and byproducts is a major drawback.[4][7] |
| Heck | Alkenes (e.g., Styrene, Acrylates) | 2-Alkenyl-5-benzoylthiophene | Atom economical (no organometallic reagent needed).[8] | Regioselectivity of addition to the alkene can be an issue (linear vs. branched products).[9] |
| Sonogashira | Terminal Alkynes | 2-Alkynyl-5-benzoylthiophene | Direct and efficient route to C(sp²)-C(sp) bonds.[10][11] | Often requires a co-catalyst (e.g., CuI) and an amine base.[10] |
Direct C-H Arylation: Accessing the C3 and C4 Positions
While cross-coupling reactions reliably functionalize the C2 position, direct C-H activation or "direct arylation" offers a more atom-economical route to functionalize the rest of the thiophene ring.[12][13] This reaction avoids the pre-functionalization step of creating an organometallic reagent.[14] However, it presents a significant regioselectivity challenge. For this compound, the C3 and C4 positions are both available for C-H activation.
The regiochemical outcome is highly dependent on the reaction conditions, particularly the catalyst, ligand, and solvent. In many cases, C-H activation on thiophenes preferentially occurs at the C5 position due to its higher acidity and steric accessibility.[15][16] However, with the C5 position blocked by the benzoyl group, the competition is between C3 and C4. The use of a bromo-substituent as a blocking group at the C2-position can effectively direct arylation to the C5-position of a 3-substituted thiophene.[14] For our substrate, the directing effect of the benzoyl group and the steric hindrance of the adjacent bromine atom will be key determinants.
Nucleophilic Aromatic Substitution (SNAr): Displacing the Bromine
The strong electron-withdrawing nature of the 5-benzoyl group activates the thiophene ring for nucleophilic aromatic substitution (SNAr), enabling the direct displacement of the C2-bromide.[1][17] This reaction is mechanistically distinct from the palladium-catalyzed pathways. It proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex, although recent evidence suggests some SNAr reactions may be concerted.[18]
The reaction is highly regioselective for the C2 position, as the negative charge of the intermediate is stabilized by both the adjacent sulfur atom and the 5-benzoyl group. This method is particularly useful for introducing heteroatom nucleophiles like amines, alkoxides, and thiolates. Studies on nitrothiophenes have shown that such electron-withdrawing groups significantly accelerate SNAr reactions with amines.[19]
Part 2: The Definitive Guide to Regiochemical Confirmation
Asserting the structure of a reaction product requires rigorous, multi-faceted analytical evidence. Relying on a single piece of data is insufficient. Here, we detail the gold-standard techniques for confirming the regiochemistry of substituted benzoylthiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Toolkit
NMR is the most powerful tool for routine structural elucidation in solution. A combination of 1D and 2D experiments provides an unambiguous assignment.
2.1.1 ¹H NMR: The First Look
The coupling constants (J-values) between the thiophene protons are highly diagnostic of the substitution pattern.
-
Expected Pattern for C2-Substitution (e.g., Suzuki Product): The product, 2-aryl-5-benzoylthiophene, will have protons at C3 and C4. These will appear as two distinct doublets , each integrating to 1H. The key diagnostic is their coupling constant, ³JH3-H4, which is typically in the range of 3.5 - 4.5 Hz .
-
Expected Pattern for C4-Substitution (e.g., Direct Arylation Product): The product, 2-bromo-4-aryl-5-benzoylthiophene, will have a single proton at C3. This will appear as a singlet .
-
Expected Pattern for C3-Substitution (e.g., Direct Arylation Product): The product, 2-bromo-3-aryl-5-benzoylthiophene, will have a single proton at C4. This will also appear as a singlet . Distinguishing C3 vs. C4 substitution requires 2D NMR.
2.1.2 2D NMR: Unambiguous Confirmation
When ¹H NMR is ambiguous (e.g., distinguishing C3 vs. C4 isomers), 2D NMR is essential.
-
COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. For a C2-substituted product, a cross-peak will be observed between the two thiophene doublets (H3 and H4), confirming they are adjacent. For C3 or C4 substituted products, no such cross-peak will be seen for the thiophene proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most definitive NMR experiment for this problem. It shows correlations between protons and carbons over 2 or 3 bonds.
-
To Confirm C2-Arylation: Look for a 3-bond correlation (³J) from the thiophene H4 proton to the benzoyl carbonyl carbon . Also, look for a correlation from the ortho-protons of the newly introduced aryl group to the C2 carbon of the thiophene ring.
-
To Distinguish C3 vs. C4 Arylation:
-
C4-Aryl Isomer: The remaining thiophene proton is H3 . It will show a ²J correlation to C4 (bearing the new aryl group) and C2 (bearing the bromine). Crucially, it will show a ³J correlation to the benzoyl carbonyl carbon .
-
C3-Aryl Isomer: The remaining thiophene proton is H4 . It will show a ²J correlation to C5 (bearing the benzoyl group) and C3 (bearing the new aryl group). It will not show a 3-bond correlation to the carbonyl carbon but will show a strong 2-bond correlation to the C5 carbon.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity.
-
For a C4-aryl isomer, an NOE may be observed between the ortho-protons of the benzoyl group and the thiophene H3 proton.
-
For a C3-aryl isomer, an NOE may be observed between the ortho-protons of the new aryl group and the thiophene H4 proton.
-
X-Ray Crystallography: The Gold Standard
If a single crystal of the product can be grown, X-ray crystallography provides unequivocal proof of the molecular structure, including the precise connectivity and stereochemistry. This technique should be used to confirm the structure of a novel compound or whenever NMR data is inconclusive.
Part 3: Validated Experimental Protocols
Trustworthiness in science is built on detailed, reproducible methods. The following protocols are provided as a self-validating system.
Protocol 1: Synthesis of 2-(4-methylphenyl)-5-benzoylthiophene via Suzuki-Miyaura Coupling
This protocol details a representative reaction at the C2 position.
Workflow Diagram:
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.1 mmol, 1.1 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[6]
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: NMR Analysis for Regiochemical Confirmation of the Suzuki Product
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
Expected Result: Look for two doublets in the aromatic region (~7.0-7.8 ppm) with a coupling constant of J ≈ 4.0 Hz. These correspond to H3 and H4 of the thiophene ring.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY Acquisition: Acquire a standard gCOSY experiment.
-
Expected Result: Observe a cross-peak connecting the two thiophene proton doublets, confirming their adjacency.
-
-
HMBC Acquisition: Acquire a standard gHMBCAD experiment, optimized for a J-coupling of 8 Hz.
-
Expected Result for Confirmation:
-
Identify the carbonyl carbon signal (~180-190 ppm). Observe a correlation from the downfield thiophene proton (likely H4) to this carbonyl carbon.
-
Identify the C2 thiophene carbon (now attached to the new aryl group). Observe a correlation from the ortho-protons of the 4-methylphenyl ring to this C2 carbon.
-
-
Conclusion
The regiochemical outcome of reactions involving this compound is highly predictable for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, which overwhelmingly favor functionalization at the C2 position. In contrast, direct C-H activation presents a more complex challenge where reaction conditions must be carefully screened to control selectivity between the C3 and C4 positions. For all transformations, a rigorous analytical approach is non-negotiable. While ¹H NMR provides initial, valuable clues from coupling patterns, only a comprehensive analysis using 2D NMR techniques like COSY and HMBC can provide the definitive, publication-quality evidence required to unambiguously confirm the product's regiochemistry.
References
- Saeed, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(74).
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate.
- Bensaid, S., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications, 41(23), 3524-3530.
- Wikipedia. (2023). Stille reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Gao, C., et al. (2017). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Omega, 2(7), 3465-3479.
- Rizwan, K., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(11), 2969.
- Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution.
- Bakhsh, R., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. UPM Institutional Repository.
- Jensen, J. H., & Sølling, T. I. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(40), 35987-35995.
- D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-5150.
- Davies, D. L., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Macromolecular Rapid Communications, 39(16), e1800158.
- Vantourout, J. C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(13), 4769-4779.
- Doucet, H., & Hierso, J.-C. (2007). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 3, 20.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-benzoylthiophene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-5-benzoylthiophene (CAS: 31161-46-3). As a halogenated aromatic ketone, this compound requires meticulous handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Part 1: Core Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound, a classification that immediately places it under stringent regulatory scrutiny for waste disposal.
1.1. Inherent Chemical Risks
This compound is recognized as a hazardous substance. The primary risks associated with its handling are:
-
Harmful if Ingested, Inhaled, or in Contact with Skin : The substance is classified with risk phrases R20/21/22, indicating its potential for toxicity through multiple exposure routes.[1]
-
Irritant : It is known to be irritating to the eyes, respiratory system, and skin (R36/37/38).[1] Direct contact can cause inflammation and discomfort.
These hazards are rooted in its chemical structure—a brominated thiophene core coupled with a benzoyl group. Upon metabolic processing or environmental breakdown, halogenated organics can form persistent and toxic byproducts.
1.2. Waste Classification: The Halogenated Organic Imperative
As a brominated compound, this compound waste falls into the category of halogenated organic waste . This is the single most critical factor determining its disposal route. Environmental regulations, such as those outlined by the Environmental Protection Agency (EPA), place specific restrictions on the disposal of halogenated organic compounds due to their potential to form dioxins and other persistent organic pollutants if not treated correctly.[2][3] Land disposal is heavily restricted for wastes containing high concentrations of such compounds.[4]
| Property | Description | Source |
| Chemical Name | This compound | [1][5] |
| CAS Number | 31161-46-3 | [1] |
| Physical Form | Brown solid | [1] |
| Hazard Class | Harmful, Irritant | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, strong reducing agents | [6][7][8] |
Part 2: Personnel Protection: A Non-Negotiable Prerequisite
Given the identified hazards, a robust personal protective equipment (PPE) protocol is mandatory for all personnel involved in the handling and disposal of this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly sealed chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.[6][9] | Protects against irritation or serious eye damage from dust or splashes. |
| Skin & Body Protection | Chemical-impervious gloves (e.g., nitrile rubber), and impervious protective clothing or a lab coat.[1][6][9] | Prevents skin contact, which can cause irritation and systemic toxicity.[1] |
| Respiratory Protection | All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[10] If exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges is required.[7][9] | Protects the respiratory tract from irritation and prevents inhalation, a primary route of exposure.[1] |
Expert Insight : The choice of glove material should be validated against the specific solvents used to dissolve or rinse the this compound. Always inspect gloves for tears or degradation before use.
Part 3: The Disposal Workflow: From Benchtop to Final Disposition
The following protocol outlines a self-validating system for the proper disposal of this compound, ensuring safety and compliance at every stage.
Step 1: Waste Segregation at the Source
This is the foundational step. Never mix halogenated waste with non-halogenated waste.
-
Action : Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."
-
Causality : Halogenated waste requires specialized, high-cost disposal methods like high-temperature incineration with acid gas scrubbing.[9] Mixing it with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, dramatically increasing disposal costs and environmental burden.[11]
Step 2: Proper Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Action : Use a container made of a material compatible with this compound and any solvents used. Ensure it has a tight-sealing, threaded cap.[12]
-
Labeling : The container must be labeled with the words "Hazardous Waste " and list all chemical constituents, including "this compound" and any solvents.[11][12] Do not use abbreviations.
-
Causality : Proper containerization and labeling are regulatory requirements and are essential for the safety of waste handlers. A sealed container prevents the release of harmful vapors, and accurate labeling ensures it is routed to the correct disposal facility.[12]
Step 3: Managing Contaminated Materials and Spills
Any item that comes into contact with this compound is considered hazardous waste.
-
Action (Contaminated Items) : Used gloves, weigh boats, pipette tips, and contaminated paper towels must be placed in a designated solid hazardous waste container.
-
Action (Spills) :
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[9]
-
Wearing the full PPE detailed in Part 2, cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[6]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Causality : Treating all contaminated materials as hazardous waste prevents the inadvertent spread of the chemical and ensures that all waste streams are managed correctly.
Step 4: Final Disposal Pathway
The final disposition of this compound waste must be handled by a licensed environmental services or chemical waste disposal company.
-
Recommended Method : The universally accepted and most environmentally sound method for destroying halogenated organic compounds is controlled high-temperature incineration in a facility equipped with flue gas scrubbing technology.[9]
-
Causality : Incineration at high temperatures (typically >850°C) is necessary to ensure the complete destruction of the thiophene ring and the carbon-bromine bond. The subsequent flue gas scrubbing is a critical step that neutralizes the resulting acidic gases (such as hydrogen bromide, HBr), preventing their release into the atmosphere and the formation of acid rain.[9]
-
Prohibited Methods : Never dispose of this chemical down the drain or in regular trash.[9] This is illegal and environmentally hazardous.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- This compound. ChemBK. [Link]
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
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- 4. Section 729 [ilga.gov]
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Personal protective equipment for handling 2-Bromo-5-benzoylthiophene
Essential Safety & Handling Guide: 2-Bromo-5-benzoylthiophene
This document provides an in-depth guide to the safe handling of this compound, a key intermediate in organic synthesis and materials science. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety. The protocols herein are designed as a self-validating system, grounded in established safety principles and authoritative data.
Hazard Assessment: Understanding the Risks
This compound (CAS: 31161-46-3) is a pale yellow to brown solid organic compound.[1] A thorough understanding of its hazard profile is the foundation of safe handling. Based on available safety data, this compound presents multiple health risks.
It is classified as harmful if inhaled, swallowed, or if it comes into contact with the skin.[1] Furthermore, it is a significant irritant, capable of causing irritation to the skin, eyes, and respiratory system.[1] These hazards necessitate the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy to minimize all potential routes of exposure.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from multiple safety data sheets for this compound and structurally related compounds.[2]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-driven process to create barriers between the researcher and the chemical hazard. Given the compound's profile, a multi-layered approach is essential.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale & Best Practices |
| Respiratory | NIOSH-approved N95 respirator (for solids) or an air-purifying respirator with organic vapor cartridges. | Required when handling the solid powder outside of a fume hood or when aerosolization is possible. This prevents inhalation of the irritating and harmful dust.[3][4] All weighing and solvent-based work should be performed within a certified chemical fume hood to provide primary containment.[3] |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles. | Protects against accidental splashes of solutions and airborne powder. Standard safety glasses do not provide an adequate seal and are insufficient.[5][6] |
| Face Shield | Required over safety goggles when there is a significant risk of splashing (e.g., handling larger volumes >1L, working under pressure).[3][6] | |
| Hand | Nitrile Gloves (minimum 5 mil thickness). Double-gloving is strongly recommended. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the outer, contaminated glove.[3] Always inspect gloves for defects before use. |
| Body | Chemical-resistant laboratory coat (fully buttoned) with tight-fitting cuffs. | Protects against incidental contact and contamination of personal clothing. Ensure the coat is made of a material appropriate for the solvents being used.[4] |
| Foot | Closed-toe, liquid-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[5][7] |
Workflow for Safe Handling: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps from preparation through to cleanup.
Caption: A logical workflow for safely handling this compound.
Protocol Details
Part A: Preparation & Engineering Controls
-
Work Area Setup: Always conduct work with this compound inside a certified chemical fume hood.[3]
-
Surface Protection: Cover the work surface with a disposable, absorbent bench liner to contain any potential spills.[3]
-
Emergency Readiness: Ensure that an eyewash station and safety shower are accessible and unobstructed.[4] Verify the location of a spill kit appropriate for chemical powders and solvents.
Part B: Weighing and Transfer of Solid
-
Minimize Dust: When weighing the solid powder, use a weigh boat or creased weighing paper. Perform this task in an area of the fume hood with minimal air turbulence to prevent the fine powder from becoming airborne.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a powder funnel if necessary.
-
Immediate Cleanup: Promptly clean any residual powder from the spatula and weighing area using a cloth dampened with an appropriate solvent (e.g., isopropanol), and dispose of it as hazardous waste.
Part C: Dissolution and Reaction
-
Solvent Addition: Add the desired solvent to the vessel containing the solid.
-
Secure Containment: Securely cap the container before mixing or sonication to prevent the generation of aerosols.[3]
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard symbols.[3]
Part D: Decontamination and PPE Doffing
-
Surface Decontamination: After completing the work, thoroughly decontaminate all equipment and the work surface within the fume hood.
-
Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and absorbent liners, into a clearly labeled hazardous waste container.[8]
-
PPE Removal Sequence:
-
Remove the outer pair of gloves and dispose of them.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves.
-
Crucially, wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Response & Disposal
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response for Spills
Caption: Emergency response workflow for a this compound spill.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
-
In Case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
Waste Disposal
All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous chemical waste.
-
Containment: Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. Your safety, and that of your colleagues, is paramount. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are adequately trained.
References
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- Benchchem. (n.d.). In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime. Link
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- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile. Link
- Oxford Lab Fine Chem LLP. (n.d.).
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-1-(2-thienyl)-1-ethanone. Link
- Fisher Scientific. (2025). Safety Data Sheet: 2-Acetyl-5-bromothiophene. Link
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Link
- Ossila. (2022).
- Fisher Scientific. (2025). Safety Data Sheet: Benzene, (2-bromoethyl)-. Link
- Echemi. (n.d.).
- Benchchem. (n.d.). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines. Link
- Echemi. (n.d.).
- ChemicalBook. (2025). This compound | 31161-46-3. Link
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Link
- Sigma-Aldrich. (2024).
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Link
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Link
- University of British Columbia. (2021). Personal Protective Equipment. Link
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Link
- CDH Fine Chemical. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
